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Z-Arg(Boc)2-OH.CHA

Cat. No.: B11828966
M. Wt: 607.7 g/mol
InChI Key: XRYYAPJVXOJAIX-LMOVPXPDSA-N
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Description

Z-Arg(Boc)2-OH.CHA is a useful research compound. Its molecular formula is C30H49N5O8 and its molecular weight is 607.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H49N5O8 B11828966 Z-Arg(Boc)2-OH.CHA

Properties

Molecular Formula

C30H49N5O8

Molecular Weight

607.7 g/mol

IUPAC Name

(2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine

InChI

InChI=1S/C24H36N4O8.C6H13N/c1-23(2,3)35-21(32)27-19(28-22(33)36-24(4,5)6)25-14-10-13-17(18(29)30)26-20(31)34-15-16-11-8-7-9-12-16;7-6-4-2-1-3-5-6/h7-9,11-12,17H,10,13-15H2,1-6H3,(H,26,31)(H,29,30)(H2,25,27,28,32,33);6H,1-5,7H2/t17-;/m0./s1

InChI Key

XRYYAPJVXOJAIX-LMOVPXPDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C.C1CCC(CC1)N

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C.C1CCC(CC1)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Properties of Nα-Benzyloxycarbonyl-Nω,Nω'-di-tert-butoxycarbonyl-L-arginine Cyclohexylamine Salt (Z-Arg(Boc)2-OH.CHA)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Z-Arg(Boc)2-OH.CHA, a commonly used derivative of the amino acid arginine in peptide synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Chemical Structure and Formation

This compound is an ionic complex formed between the protected amino acid, Nα-Benzyloxycarbonyl-Nω,Nω'-di-tert-butoxycarbonyl-L-arginine (Z-Arg(Boc)2-OH), and the organic base, cyclohexylamine (CHA).

Nα-Benzyloxycarbonyl-Nω,Nω'-di-tert-butoxycarbonyl-L-arginine (Z-Arg(Boc)2-OH):

This molecule is a derivative of L-arginine where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, and the two terminal nitrogen atoms of the guanidino side chain are protected by tert-butoxycarbonyl (Boc) groups. The Z group provides urethane-type protection, which is stable under a variety of conditions but can be removed by catalytic hydrogenation. The Boc groups are acid-labile and are employed to prevent side reactions at the guanidino group during peptide coupling reactions. The presence of these protecting groups enhances the solubility of the arginine derivative in organic solvents and prevents unwanted side reactions during peptide synthesis.

Cyclohexylamine (CHA):

Cyclohexylamine is a primary aliphatic amine that acts as a base. It readily accepts a proton from an acidic compound to form a cyclohexylammonium salt.

Salt Formation:

The formation of this compound occurs through an acid-base reaction. The carboxylic acid group (-COOH) of Z-Arg(Boc)2-OH donates a proton to the basic amino group (-NH2) of cyclohexylamine. This results in the formation of a carboxylate anion and a cyclohexylammonium cation, which are held together by electrostatic interactions. This salt formation often improves the handling and storage properties of the protected amino acid, making it a stable, crystalline solid that is easier to purify and weigh than the free acid.

Figure 1: Formation of this compound salt.

Quantitative Data

The following table summarizes the key quantitative data for this compound and its individual components.

PropertyThis compoundZ-Arg(Boc)2-OHCyclohexylamine (CHA)
CAS Number 145315-39-5Not explicitly found, but related to 97745-69-2 for the free acid[1]108-91-8
Molecular Formula C24H36N4O8 · C6H13NC24H36N4O8C6H13N
Molecular Weight 607.75 g/mol 508.55 g/mol (calculated)99.17 g/mol
Appearance Crystalline solidSolidColorless to pale yellow liquid
Solubility Soluble in DMSOSoluble in DMF, DMSO, Ethanol[1]Miscible with water and common organic solvents
Storage Temperature -20°CDesiccate at -20°CStore in a cool, dry, and well-ventilated place

Experimental Protocols

General Workflow for Peptide Synthesis using this compound:

The use of Z-Arg(Boc)2-OH in peptide synthesis typically involves the Boc strategy of SPPS.[2]

  • Deprotection of the CHA salt: Prior to its use in peptide coupling, the cyclohexylamine salt is typically converted to the free acid. This is usually achieved by dissolving the salt in an organic solvent and acidifying it, followed by extraction and evaporation to isolate the free Z-Arg(Boc)2-OH.

  • Resin Preparation: The synthesis starts with an insoluble resin support, often pre-loaded with the C-terminal amino acid of the target peptide.

  • Amino Acid Deprotection: The N-terminal Boc protecting group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[3]

  • Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIEA).

  • Coupling of Z-Arg(Boc)2-OH: The free acid of Z-Arg(Boc)2-OH is activated using a coupling reagent (e.g., DCC/HOBt, HBTU) and then added to the resin to form a peptide bond with the deprotected N-terminal amino group of the growing peptide chain.

  • Wash and Repeat: The resin is washed to remove excess reagents and byproducts. The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and all side-chain protecting groups (including the Z and Boc groups on the arginine residue) are removed simultaneously using a strong acid, such as hydrofluoric acid (HF).[2]

G start Start with Resin-Bound Peptide deprotection N-terminal Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIEA) deprotection->neutralization coupling Couple Z-Arg(Boc)2-OH (with activating agent) neutralization->coupling wash Wash Resin coupling->wash repeat Repeat for next amino acid wash->repeat repeat->deprotection Yes final_cleavage Final Cleavage and Side-Chain Deprotection (HF) repeat->final_cleavage No (synthesis complete)

Figure 2: General workflow for using Z-Arg(Boc)2-OH in SPPS.

Conclusion

This compound is a valuable reagent in peptide chemistry. The protection of the alpha-amino and guanidino groups allows for the controlled and efficient incorporation of arginine into peptide sequences, while the cyclohexylamine salt form provides stability and ease of handling. A thorough understanding of its structure and properties is essential for its effective use in the synthesis of complex peptides for research and therapeutic applications.

References

An In-Depth Technical Guide to the Chemical Properties and Stability of Z-Arg(Boc)2-OH.CHA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of N-α-Benzyloxycarbonyl-N-ω,N'-di-tert-butyloxycarbonyl-L-arginine cyclohexylammonium salt (Z-Arg(Boc)2-OH.CHA). This reagent is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. Understanding its chemical characteristics and stability is paramount for its effective use in the synthesis of complex peptides.

Chemical and Physical Properties

This compound is a derivative of the amino acid L-arginine, where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, and the guanidino side chain is protected by two tert-butyloxycarbonyl (Boc) groups. The carboxylic acid is salified with cyclohexylamine (CHA). This combination of protecting groups offers specific advantages in peptide synthesis, primarily in preventing side reactions and ensuring the integrity of the arginine residue during chain elongation.

A summary of the key chemical and physical properties is presented in the table below.

PropertyValueReference
CAS Number 145315-39-5[1]
Molecular Formula C24H36N4O8 · C6H13N[1]
Molecular Weight 607.75 g/mol [1]
Appearance White to off-white crystalline solidGeneral knowledge
Melting Point ~140 °C (decomposes)[2]
Purity ≥98.0% (TLC)[2]

Solubility

SolventSolubilityNotesReference
Dimethyl Sulfoxide (DMSO) SolubleA stock solution can be prepared in DMSO.[1]
Ethanol Soluble (approx. 30 mg/ml for the related Boc-Arg(Boc)2-OH)The CHA salt is expected to have similar or slightly different solubility.[3]
Dimethylformamide (DMF) Soluble (approx. 30 mg/ml for the related Boc-Arg(Boc)2-OH)DMF is a common solvent for peptide synthesis.[3]
Ethanol:PBS (pH 7.2) (1:5) Approx. 0.16 mg/ml (for the related Boc-Arg(Boc)2-OH)Demonstrates low solubility in aqueous buffers.[3]

To enhance solubility, it is recommended to heat the solution to 37°C and sonicate.

Stability

The stability of this compound is influenced by the individual stabilities of the Z and Boc protecting groups under various chemical conditions encountered during peptide synthesis.

Storage and Handling: For long-term storage, it is recommended to store the solid compound at -20°C.[1] Once in solution, it is advisable to store it in aliquots to prevent degradation from repeated freeze-thaw cycles. Stock solutions stored at -80°C are typically stable for up to 6 months, while at -20°C, they should be used within one month.[1]

Chemical Stability: The Boc groups on the guanidino side chain are sensitive to strong acids. A study on the closely related Fmoc-Arg(Boc)2-OH showed that it slowly degrades in DMF and N-butylpyrrolidone (NBP) over time, primarily to the mono-Boc protected derivative.[4][5][6] The degradation was observed to be slightly faster in NBP than in DMF.[4][6] Despite this, solutions in both solvents were considered usable for up to a week, which is compatible with the timeframe of most automated peptide syntheses.[4][6]

The Z group on the α-amino position is generally stable to the mildly acidic conditions used for the cleavage of Boc groups during SPPS but can be removed by strong acids like HF or by catalytic hydrogenolysis.

Experimental Protocols

Melting Point Determination (USP Class Ia)

This protocol is adapted from the U.S. Pharmacopeia guidelines for determining the melting range of organic compounds.[7][8][9]

Apparatus:

  • Capillary melting point apparatus

  • Melting point capillary tubes (0.8-1.2 mm internal diameter)

  • Thermometer calibrated with USP Melting Point Reference Standards

Procedure:

  • Sample Preparation: Finely powder the dry this compound sample. Introduce the powder into a capillary tube and pack it down by tapping to form a compact column of 2.5-3.5 mm in height.[7]

  • Initial Heating: Place the capillary tube in the heating block of the apparatus. Heat the block at a moderate rate to approximately 20°C below the expected melting point.

  • Ramped Heating: Reduce the heating rate to 1-2°C per minute.[1]

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound. For pharmacopeial purposes, the temperature at which the column of the substance collapses against the side of the capillary is noted as the beginning of melting.[8]

  • Decomposition: Note that this compound is reported to decompose at its melting point.[2] This may be observed as darkening or gas evolution.

Quantitative Solubility Determination by UV-Vis Spectrophotometry

This protocol provides a general method for determining the solubility of a UV-active compound like this compound in a given solvent.

Apparatus:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Analytical balance

  • Vortex mixer and sonicator

  • Centrifuge

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). The presence of the benzyloxycarbonyl group should provide a distinct UV absorbance.

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.[10]

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

    • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. A combination of stirring, vortexing, and sonication can be used.

  • Measurement:

    • Centrifuge the saturated solution to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant and dilute it with the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.[11]

  • Calculation:

    • Use the absorbance value and the linear regression equation from the calibration curve to calculate the concentration of the diluted solution.

    • Multiply this concentration by the dilution factor to determine the solubility of this compound in the chosen solvent.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in the Boc/Bzl strategy of SPPS. The workflow involves the sequential addition of N-α-Boc protected amino acids to a growing peptide chain that is covalently linked to a solid support (resin).

Boc-SPPS Workflow

Boc_SPPS_Workflow cluster_cycle Elongation Cycle deprotection Boc Deprotection (e.g., TFA in DCM) wash1 Wash deprotection->wash1 Remove TFA salt neutralization Neutralization (e.g., DIEA in DCM) wash2 Wash neutralization->wash2 Remove base coupling Amino Acid Coupling (this compound + Activator) wash3 Wash coupling->wash3 Remove excess reagents wash1->neutralization wash2->coupling wash3->deprotection Start next cycle cleavage Final Cleavage & Global Deprotection (e.g., HF) wash3->cleavage After last cycle start Resin with C-terminal amino acid attached start->deprotection purification Peptide Purification (e.g., HPLC) cleavage->purification

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Workflow Description:

  • Resin Preparation: The synthesis begins with a solid support (resin) to which the C-terminal amino acid of the target peptide is attached.

  • Deprotection: The N-α-Boc protecting group of the resin-bound amino acid is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[12]

  • Washing: The resin is washed to remove the deprotection reagents and byproducts.

  • Neutralization: The protonated N-terminal amine is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA).[7]

  • Washing: The resin is washed again to remove the excess base.

  • Coupling: The next amino acid in the sequence, in this case, this compound, is pre-activated and coupled to the free N-terminal amine of the growing peptide chain.

  • Washing: The resin is washed to remove unreacted amino acid and coupling reagents.

  • Cycle Repetition: Steps 2-7 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Z and Boc groups on arginine) are removed simultaneously using a strong acid, such as liquid hydrogen fluoride (HF).[12]

  • Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

This comprehensive guide provides essential information for the effective handling, storage, and application of this compound in peptide synthesis, enabling researchers to optimize their synthetic strategies and achieve high-quality peptide products.

References

In-Depth Technical Guide on the Properties of CAS Number 145315-39-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data for the compound with CAS number 145315-39-5, chemically identified as Nα-Z-Nω,Nω'-(di-tert-butyloxycarbonyl)-L-arginine cyclohexylammonium salt (Z-Arg(Boc)₂-OH·CHA). This document focuses on its solubility profile, provides a representative experimental protocol for solubility determination, and illustrates its primary application in a key biochemical workflow.

Compound Identification

CAS Number 145315-39-5
Chemical Name Nα-Z-Nω,Nω'-(di-tert-butyloxycarbonyl)-L-arginine cyclohexylammonium salt
Synonyms Z-L-Arg(Boc)2-OH·CHA
Molecular Formula C₂₄H₃₆N₄O₈·C₆H₁₃N
Molecular Weight 607.75 g/mol
Appearance White powder

This compound is a specialized amino acid derivative primarily utilized in peptide synthesis as a protecting group, which allows for the selective modification of other amino acids.[1] Its structure, featuring di-tert-butyloxycarbonyl protecting groups, is crucial for synthesizing complex biomolecules.[1]

Solubility Data

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)Soluble
WaterNot Available-
EthanolMentioned as a potential solvent, but no definitive data-

The cyclohexylammonium salt form of this compound is intended to enhance its compatibility with biological systems and improve handling characteristics.[1]

Experimental Protocol: Equilibrium Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of Z-Arg(Boc)₂-OH·CHA has not been published, a general and robust methodology for assessing the equilibrium solubility of protected amino acids can be employed. The following protocol is a representative example based on established principles.

Objective: To determine the equilibrium solubility of a test compound in a selected solvent system at a specified temperature.

Materials:

  • Test Compound (Z-Arg(Boc)₂-OH·CHA)

  • Selected Solvent (e.g., DMSO, Water, Ethanol)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the test compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the selected solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature incubator or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples using an orbital shaker or periodic vortexing for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of undissolved solids.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of the test compound of known concentrations to accurately quantify the solubility.

  • Data Analysis:

    • Calculate the solubility of the test compound in the selected solvent, typically expressed in mg/mL or mol/L.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Application in Solid-Phase Peptide Synthesis (SPPS)

Z-Arg(Boc)₂-OH·CHA is a critical reagent in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique in drug discovery and proteomics. SPPS allows for the stepwise synthesis of peptides on a solid support (resin). The following diagram illustrates the general workflow of the Fmoc-based SPPS process, where a protected amino acid like Z-Arg(Boc)₂-OH·CHA would be incorporated.

SPPS_Workflow Resin Resin Bead Deprotection1 Fmoc Deprotection (e.g., Piperidine) Resin->Deprotection1 Wash1 Washing Deprotection1->Wash1 Coupling Amino Acid Coupling (e.g., Z-Arg(Boc)₂-OH·CHA) Wash1->Coupling Wash2 Washing Coupling->Wash2 Deprotection2 Fmoc Deprotection Repeat Repeat Cycle Wash2->Repeat Next Amino Acid Wash3 Washing Repeat->Deprotection1 Start Next Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Final Cycle Complete Purification Peptide Purification (e.g., HPLC) Cleavage->Purification

Caption: Workflow of Solid-Phase Peptide Synthesis (SPPS).

This cyclical process, involving deprotection, washing, and coupling steps, allows for the precise assembly of a peptide sequence.[2][3][4] The use of protected amino acids is fundamental to prevent unwanted side reactions during the synthesis.[5]

References

The Strategic Role of Cyclohexylammonium Salts in Arginine Derivative Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of cyclohexylammonium (CHA) and dicyclohexylammonium (DCHA) salts in the context of arginine derivatives is a critical, yet often overlooked, aspect of peptide synthesis and drug development. This technical guide elucidates the multifaceted purpose of these salts, providing a comprehensive overview of their role in enhancing stability, facilitating purification, and improving the handling of protected arginine building blocks. The information presented herein is intended to equip researchers with the knowledge to optimize their synthetic strategies and make informed decisions regarding the use of these valuable chemical entities.

Core Purpose and Advantages of Cyclohexylammonium Salt Formation

Protected arginine derivatives are notoriously challenging to handle due to their propensity to exist as oils or amorphous solids with poor physical properties. The formation of cyclohexylammonium or dicyclohexylammonium salts is a widely adopted strategy to overcome these challenges. The primary purposes of forming these salts are:

  • Induction of Crystallinity: Many protected arginine derivatives, particularly those with bulky protecting groups on the guanidino side chain (e.g., Pbf, Pmc), are often isolated as viscous oils or amorphous solids that are difficult to purify and handle. The introduction of a bulky, rigid counterion like cyclohexylammonium or dicyclohexylammonium can promote the formation of a well-ordered crystal lattice. Crystalline solids are generally easier to handle, weigh, and store compared to their amorphous counterparts.

  • Enhanced Stability: The salt form can offer greater stability compared to the free acid. Amorphous solids can be more susceptible to degradation over time, especially if they are hygroscopic. A stable, crystalline salt can extend the shelf life of the protected amino acid, ensuring its quality and reactivity are maintained during storage.

  • Facilitated Purification: Crystallization is a powerful purification technique. The formation of a DCHA or CHA salt can be employed as a method to purify the protected arginine derivative from reaction byproducts and impurities. In many synthetic procedures, the crude, protected arginine is converted to its DCHA salt, which is then crystallized, filtered, and washed to yield a product of high purity.

  • Improved Handling and Formulation: The improved physical characteristics of the crystalline salt, such as being a free-flowing powder, simplify weighing and dispensing, which is crucial for accurate stoichiometry in solid-phase peptide synthesis (SPPS).

While direct, publicly available quantitative comparisons of yield, stability, and solubility between the free acid and salt forms are scarce, the widespread use of these salts by commercial suppliers of amino acid derivatives underscores their practical benefits in manufacturing and research settings.

Physicochemical Data of Key Components

The following table summarizes key physicochemical properties of relevant compounds. This data is essential for understanding the context of the chemical manipulations described in the experimental protocols.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)
Fmoc-Arg(Pbf)-OH C₃₄H₄₀N₄O₇S648.77Typically an amorphous solid or foamVariable, often not a sharp melting point
Cyclohexylamine (CHA) C₆H₁₃N99.17Liquid-17.7
Dicyclohexylamine (DCHA) C₁₂H₂₃N181.32Liquid-0.1
Fmoc-Arg(Pbf)-OH·DCHA C₄₆H₆₃N₅O₇S830.09Crystalline solid~130-140 (decomposes)

Experimental Protocols

The following sections provide detailed methodologies for the formation of a dicyclohexylammonium salt of a protected amino acid and its subsequent conversion back to the free acid for use in peptide synthesis.

Preparation of Fmoc-Amino Acid Dicyclohexylammonium Salt

This protocol describes a general method for the preparation of a stable dicyclohexylammonium–amino acid ionic adduct.

Materials:

  • Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH)

  • Dicyclohexylamine (DCHA)

  • Acetone

  • Stir plate and stir bar

  • Reaction flask

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the Fmoc-protected amino acid in a minimal amount of acetone in a reaction flask.

  • In a separate container, weigh out an equimolar amount of dicyclohexylamine.

  • Slowly add the dicyclohexylamine to the stirring solution of the Fmoc-amino acid at room temperature.

  • Continue stirring the mixture at room temperature. The formation of a precipitate (the DCHA salt) is typically observed. The reaction is generally allowed to proceed for 4 to 5 hours to ensure complete salt formation.

  • Collect the crystalline DCHA-amino acid salt by vacuum filtration.

  • Wash the collected solid with cold acetone to remove any unreacted starting materials.

  • Dry the crystalline salt under vacuum to remove residual solvent.

The resulting crystalline DCHA salt is typically a stable, free-flowing powder that can be stored for extended periods.

Conversion of an Amino Acid DCHA Salt to the Free Acid

This protocol is essential for liberating the free acid from its DCHA salt immediately before its use in peptide synthesis.[1]

Materials:

  • N-protected amino acid DCHA salt (e.g., Fmoc-Arg(Pbf)-OH·DCHA)

  • Ethyl acetate (or other suitable organic solvents like t-butyl methyl ether)

  • 10% Phosphoric acid solution

  • Water

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 1 part of the DCHA salt in 5–10 volume parts of ethyl acetate in a separatory funnel. For acid-labile protecting groups, it is advisable to use cold solvents (-20°C).

  • Add 10% phosphoric acid while stirring until the DCHA salt is completely dissolved and two clear phases are observed. The pH of the lower, aqueous phase should be between 2 and 3.

  • Separate the aqueous phase.

  • Wash the organic phase once with 2 volume parts of 10% phosphoric acid.

  • Extract the organic phase three times with 2 volume parts of water. The pH of the final aqueous wash should be ≥4.

  • Monitor the liberation of the free amino acid from its DCHA salt using Thin Layer Chromatography (TLC).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter off the sodium sulfate.

  • Evaporate the filtrate to dryness in vacuo using a rotary evaporator to obtain the free amino acid, which is often an oil or a foam.

Visualizing Workflows and Pathways

Diagrams are provided below to illustrate a key signaling pathway involving arginine and a logical workflow for the preparation and use of protected arginine derivatives.

Arginine in the Nitric Oxide Signaling Pathway

Arginine is a crucial substrate for nitric oxide synthase (NOS) in the production of nitric oxide (NO), a key signaling molecule in various physiological processes, including vasodilation.

NitricOxidePathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell L_Arginine L-Arginine eNOS_active eNOS (active) L_Arginine->eNOS_active eNOS_inactive eNOS (inactive) eNOS_inactive->eNOS_active Agonists (e.g., ACh, Bradykinin) Increase intracellular Ca2+ NO Nitric Oxide (NO) eNOS_active->NO O2, NADPH L_Citrulline L-Citrulline eNOS_active->L_Citrulline CaM Ca2+/Calmodulin CaM->eNOS_active sGC_inactive Soluble Guanylyl Cyclase (sGC) (inactive) NO->sGC_inactive Diffusion sGC_active sGC (active) sGC_inactive->sGC_active GTP GTP sGC_active->GTP cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Vasodilation (Smooth Muscle Relaxation) PKG->Relaxation ↓ Intracellular Ca2+

Caption: Nitric oxide synthesis from L-arginine and its role in vasodilation.

Experimental Workflow: Free Acid vs. DCHA Salt in Peptide Synthesis

This workflow illustrates the decision-making process and experimental steps when choosing between the direct use of a protected arginine free acid and the route involving its DCHA salt for purification and subsequent use in solid-phase peptide synthesis (SPPS).

SPPS_Workflow start Synthesis of Protected Arginine Derivative crude_product Crude Protected Arginine (Often an oil or amorphous solid) start->crude_product decision Is the crude product crystalline and pure? crude_product->decision direct_use Direct use in SPPS decision->direct_use Yes form_dcha Form DCHA Salt decision->form_dcha No spps Solid-Phase Peptide Synthesis (SPPS) direct_use->spps crystallize Crystallize and Purify DCHA Salt form_dcha->crystallize crystalline_salt Crystalline DCHA Salt crystallize->crystalline_salt convert_to_free_acid Convert to Free Acid crystalline_salt->convert_to_free_acid purified_free_acid Purified Free Acid (for SPPS) convert_to_free_acid->purified_free_acid purified_free_acid->spps

Caption: Workflow for preparing protected arginine for SPPS.

Influence of the Cyclohexylammonium Counterion on Biological Activity

A key question for drug development professionals is whether the counterion itself possesses any biological activity that could influence the overall effect of the arginine derivative.

  • Arginine's Role: The biological activity of arginine derivatives in pathways like nitric oxide synthesis is attributed to the arginine moiety itself, which serves as the substrate for NOS.

  • Cyclohexylamine and Dicyclohexylamine Activity: Cyclohexylamine and dicyclohexylamine are known to have their own biological activities. For instance, dicyclohexylamine is an inhibitor of spermidine synthase in plants.[1] However, these activities are generally observed at concentrations that are unlikely to be reached from the residual counterion in a final, purified peptide drug substance.

  • Impact on Signaling Pathways: There is no direct evidence to suggest that the cyclohexylammonium or dicyclohexylammonium counterion, when used in the preparation of an arginine derivative for peptide synthesis, has a direct modulatory effect on the nitric oxide signaling pathway. The counterion is removed before the amino acid is incorporated into the peptide, and the final peptide is subjected to rigorous purification. Therefore, the influence of the counterion on the biological activity of the final peptide is considered negligible.

Conclusion

The use of cyclohexylammonium and dicyclohexylammonium salts is a pragmatic and effective strategy in the synthesis of arginine-containing peptides. These salts convert often unmanageable oils or amorphous solids into stable, crystalline materials that are easier to purify, handle, and store. While the counterion itself is not considered to have a direct impact on the biological activity of the final peptide product, its role in ensuring the quality and purity of the protected arginine building block is indispensable. The protocols and workflows provided in this guide offer a practical framework for researchers to leverage the benefits of cyclohexylammonium salts in their synthetic endeavors, ultimately contributing to more efficient and reproducible outcomes in peptide science and drug development.

References

A Technical Guide to Z-Arg(Boc)2-OH.CHA vs. Z-Arg(Boc)2-OH Free Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the cyclohexylammonium (CHA) salt and the free acid form of Z-Arg(Boc)2-OH, a critical building block in solid-phase peptide synthesis (SPPS). This document outlines the distinct advantages of utilizing the CHA salt for improved stability and handling, presents detailed experimental protocols, and explores the relevance of this compound in the synthesis of bioactive peptides targeting key signaling pathways.

Core Compound Characteristics: A Comparative Overview

Z-Arg(Boc)2-OH, or Nα-Benzyloxycarbonyl-Nω,Nω'-di-tert-butyloxycarbonyl-L-arginine, is an essential amino acid derivative for introducing arginine into peptide sequences with the Boc protection strategy. The guanidino group of arginine is protected by two Boc groups, preventing side reactions during peptide chain elongation. This derivative is available commercially as both a free acid and a cyclohexylammonium (CHA) salt. The choice between these two forms has significant implications for storage, handling, and the overall efficiency of the peptide synthesis workflow.

The CHA salt is often preferred for its enhanced stability and non-hygroscopic nature, which contribute to a longer shelf life and easier handling and weighing. In contrast, the free acid can be more susceptible to degradation and moisture absorption. However, the free acid is the reactive species required for the coupling reaction in SPPS. Therefore, the CHA salt must be converted to the free acid prior to its use in the synthesizer.

Table 1: Quantitative Data Summary

PropertyZ-Arg(Boc)2-OH · CHAZ-Arg(Boc)2-OH Free Acid
CAS Number 145315-39-551219-19-3[1]
Molecular Formula C24H36N4O8 · C6H13NC27H34N4O8[2]
Molecular Weight 607.75 g/mol 542.58 g/mol [2]
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in DMSOSoluble in methanol[3]
Melting Point Not specified~140 °C (decomposes)[3]
Storage Temperature -20°CInformation not available

Experimental Protocols

The use of Z-Arg(Boc)2-OH in Boc-SPPS involves several key steps, from the initial conversion of the CHA salt to the final deprotection of the synthesized peptide.

Conversion of Z-Arg(Boc)2-OH.CHA to the Free Acid

For stability and easier handling, some N-protected amino acids are available as cyclohexylamine (CHA) salts. Before they can be utilized in carbodiimide coupling, they must be converted from the salt form to the free acid.[4]

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Ice-cold 1 M Potassium bisulfate (KHSO4) solution

  • Magnesium sulfate (MgSO4), anhydrous

  • Rotary evaporator

Procedure:

  • Dissolve the this compound salt in dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Extract the DCM solution three times with an equal volume of ice-cold aqueous KHSO4 solution to remove the cyclohexylamine.

  • Dry the organic layer over anhydrous MgSO4.

  • Filter the solution to remove the drying agent.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the Z-Arg(Boc)2-OH free acid as a solid.

G cluster_0 Conversion of CHA Salt to Free Acid CHA_Salt This compound Dissolve Dissolve in DCM CHA_Salt->Dissolve Extract Extract with aq. KHSO4 Dissolve->Extract Dry Dry over MgSO4 Extract->Dry Evaporate Evaporate DCM Dry->Evaporate Free_Acid Z-Arg(Boc)2-OH Free Acid Evaporate->Free_Acid

Figure 1: Workflow for the conversion of this compound to its free acid form.
Boc Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol outlines the standard steps for coupling the Z-Arg(Boc)2-OH free acid onto a resin-bound peptide chain.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Z-Arg(Boc)2-OH free acid

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc-SPPS, or Trifluoroacetic acid (TFA) in DCM for Boc-SPPS deprotection.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • N-terminal Deprotection:

    • For Boc-SPPS: Treat the resin with a solution of TFA in DCM to remove the N-terminal Boc protecting group. Wash the resin thoroughly with DCM and a neutralization solution (e.g., DIEA in DCM), followed by DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Z-Arg(Boc)2-OH free acid, a coupling reagent (e.g., HBTU), and a base (e.g., DIEA) in DMF. Allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: After the coupling reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

  • Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

G cluster_1 Boc-SPPS Coupling Cycle Start Resin-Bound Peptide (N-terminally protected) Deprotection N-terminal Deprotection (e.g., TFA in DCM) Start->Deprotection Washing1 Washing & Neutralization Deprotection->Washing1 Coupling Coupling to Resin Washing1->Coupling Activation Activation of Z-Arg(Boc)2-OH Free Acid Activation->Coupling Washing2 Final Washing Coupling->Washing2 End Elongated Peptide Chain Washing2->End

Figure 2: A typical coupling cycle in Boc-SPPS using Z-Arg(Boc)2-OH.
Final Deprotection and Cleavage

Once the peptide synthesis is complete, the side-chain protecting groups and the peptide-resin linkage are cleaved.

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (TIS), and dithiothreitol (DTT))

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature. The specific composition of the cocktail depends on the amino acid composition of the peptide.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry it under vacuum.

Application in the Synthesis of Bioactive Peptides and Signaling Pathway Modulation

The incorporation of arginine residues is crucial for the biological activity of many peptides, as the guanidino group is often involved in receptor binding and enzymatic interactions. Z-Arg(Boc)2-OH is instrumental in the synthesis of peptides that modulate key signaling pathways, particularly those involving arginase and nitric oxide synthase (NOS).

Arginase and Nitric Oxide Synthase Pathways

Arginase and nitric oxide synthase (NOS) are two enzymes that compete for the same substrate, L-arginine.[5] The balance between these two enzymes is critical for various physiological processes, including immune response, cardiovascular regulation, and neurotransmission.[6][]

  • Nitric Oxide Synthase (NOS): Converts L-arginine to L-citrulline and nitric oxide (NO). NO is a vital signaling molecule involved in vasodilation, neurotransmission, and immune responses.[5][]

  • Arginase: Hydrolyzes L-arginine to L-ornithine and urea. L-ornithine is a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation.[6][8]

Dysregulation of these pathways is implicated in various diseases, making arginase and NOS attractive targets for therapeutic intervention.[8][9] Peptides containing arginine or arginine analogs can act as inhibitors of these enzymes.

G cluster_2 L-Arginine Metabolic Pathways L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate Arginase Arginase L_Arginine->Arginase Substrate NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Produces Ornithine_Urea L-Ornithine + Urea Arginase->Ornithine_Urea Produces Signaling Vasodilation, Neurotransmission, Immune Response NO_Citrulline->Signaling Cell_Growth Polyamine Synthesis, Cell Proliferation Ornithine_Urea->Cell_Growth

Figure 3: Competing pathways of L-arginine metabolism by NOS and Arginase.
Synthesis of Enzyme Inhibitors

Z-Arg(Boc)2-OH is a valuable building block for the synthesis of peptide-based inhibitors of arginase and NOS. By incorporating modified arginine residues or creating peptide sequences that mimic the natural substrate, researchers can design potent and selective inhibitors. For example, the synthesis of novel arginase inhibitors often involves the construction of molecules that mimic the transition state of the arginine hydrolysis reaction.[6] Similarly, the development of NOS inhibitors frequently relies on the synthesis of arginine analogs that bind to the active site of the enzyme.[10] The robust protection of the guanidino group afforded by the two Boc groups in Z-Arg(Boc)2-OH is critical for the successful synthesis of these complex molecules.

Conclusion

The choice between this compound and its free acid form is a key consideration in the planning and execution of peptide synthesis. The cyclohexylammonium salt offers significant advantages in terms of stability and ease of handling, making it an excellent choice for long-term storage and accurate dispensing. While an additional conversion step is required to generate the reactive free acid, the benefits of improved starting material quality can lead to higher yields and purer final peptide products. The use of this protected arginine derivative is fundamental to the synthesis of a wide range of bioactive peptides, including those that modulate the critical arginase and nitric oxide synthase signaling pathways, highlighting its importance in drug discovery and development.

References

An In-depth Technical Guide to Z-Arg(Boc)2-OH.CHA for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Z-Arg(Boc)2-OH.CHA, a protected derivative of the amino acid L-arginine, is a critical reagent in the field of peptide chemistry. Its unique combination of a benzyloxycarbonyl (Z) group on the α-amino group and two tert-butyloxycarbonyl (Boc) groups on the guanidino side chain, complexed with cyclohexylamine (CHA), offers strategic advantages in the synthesis of complex peptides. This guide provides a comprehensive overview of its chemical properties, applications in peptide synthesis, and the biological relevance of the peptides it helps create.

Chemical and Physical Properties

This compound is a white to off-white solid. The protecting groups are crucial for preventing unwanted side reactions during peptide synthesis. The cyclohexylamine salt form enhances its stability and handling properties.

Quantitative Data Summary

The key quantitative data for this compound and its de-salted counterpart are summarized in the table below for easy comparison.

PropertyValue (this compound)Value (Z-Arg(Boc)2-OH)
Molecular Formula C₂₄H₃₆N₄O₈ · C₆H₁₃NC₂₄H₃₆N₄O₈
Molecular Weight 607.75 g/mol 508.55 g/mol
CAS Number 145315-39-5Not directly applicable
Solubility Soluble in DMSOData not available
Storage Temperature -20°CData not available

Role in Peptide Synthesis

The primary application of this compound is as a building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The strategic placement of the Z and Boc protecting groups allows for selective deprotection and coupling, enabling the synthesis of peptides with desired sequences.

Experimental Protocols

2.1.1. Boc Solid-Phase Peptide Synthesis (SPPS) using Z-Arg(Boc)2-OH

This protocol outlines the general steps for incorporating a Z-Arg(Boc)2-OH residue into a peptide sequence using Boc-SPPS.

Materials:

  • Z-Arg(Boc)2-OH (the CHA salt is typically removed during the workup of the free acid for coupling)

  • Resin (e.g., Merrifield or PAM resin)

  • Coupling agents (e.g., DCC/HOBt or HBTU/DIEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Deprotection reagent: Trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v)

  • Neutralization reagent: Diisopropylethylamine (DIEA) in DCM (e.g., 5% v/v)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Boc Deprotection: Remove the Boc group from the N-terminal amino acid on the resin by treating with 50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin with DCM (3x), followed by DMF (3x).

  • Neutralization: Neutralize the resin with 5% DIEA in DCM for 5 minutes (repeat twice).

  • Washing: Wash the resin with DCM (3x) and DMF (3x).

  • Coupling:

    • Dissolve Z-Arg(Boc)2-OH (2-4 equivalents relative to the resin loading) and HOBt (2-4 equivalents) in DMF.

    • Add DCC (2-4 equivalents) to the solution and stir for 10 minutes at 0°C.

    • Alternatively, use HBTU (2-4 equivalents) and DIEA (4-8 equivalents) in DMF.

    • Add the activated Z-Arg(Boc)2-OH solution to the resin and shake for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat the deprotection, washing, neutralization, and coupling steps for the subsequent amino acids in the peptide sequence.

2.1.2. Deprotection of Side-Chain Boc Groups

The two Boc groups on the guanidino side chain of the arginine residue are removed during the final cleavage of the peptide from the resin.

Procedure:

  • Treat the peptide-resin with a strong acid, typically anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers (e.g., anisole, thioanisole) at 0°C for 1-2 hours.

2.1.3. Deprotection of the N-terminal Z Group

The N-terminal Z group is stable to the acidic conditions used for Boc deprotection. It can be removed by hydrogenolysis.

Procedure:

  • Dissolve the protected peptide in a suitable solvent (e.g., methanol, acetic acid).

  • Add a palladium catalyst (e.g., 10% Pd on carbon).

  • Stir the reaction under a hydrogen atmosphere until the deprotection is complete (monitored by TLC or HPLC).

Purification of the Final Peptide

After cleavage and deprotection, the crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

General RP-HPLC Protocol:

  • Column: C18 stationary phase.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. The exact gradient will depend on the hydrophobicity of the peptide.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Fractions containing the pure peptide are collected, pooled, and lyophilized.

Biological Significance of Arginine-Rich Peptides

While this compound itself is a synthetic tool, it is instrumental in the synthesis of arginine-rich peptides, which have significant biological activities and are of great interest in drug development. These peptides are known to act as cell-penetrating peptides (CPPs), capable of traversing cellular membranes and delivering cargo into cells.

Signaling Pathway: Cellular Uptake via Macropinocytosis

Arginine-rich peptides are known to induce their own uptake into cells through a process called macropinocytosis, a form of endocytosis. This process involves the activation of signaling cascades that lead to rearrangements of the actin cytoskeleton and the formation of large vesicles (macropinosomes) that engulf the peptides.

SignalingPathways Cellular Uptake of Arginine-Rich Peptides via Macropinocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Arginine-Rich Peptide Arginine-Rich Peptide Heparan Sulfate Proteoglycans Heparan Sulfate Proteoglycans Arginine-Rich Peptide->Heparan Sulfate Proteoglycans Binds to Rac1 Rac1 Heparan Sulfate Proteoglycans->Rac1 Activates Actin Polymerization Actin Polymerization Rac1->Actin Polymerization Induces Membrane Ruffling Membrane Ruffling Actin Polymerization->Membrane Ruffling Leads to Macropinosome Formation Macropinosome Formation Membrane Ruffling->Macropinosome Formation Results in Internalized Peptide Internalized Peptide Macropinosome Formation->Internalized Peptide Engulfs Peptide

Cellular uptake of arginine-rich peptides.

This diagram illustrates the binding of an arginine-rich peptide to heparan sulfate proteoglycans on the cell surface, which triggers a signaling cascade involving the activation of Rac1. This leads to actin polymerization, membrane ruffling, and ultimately the formation of a macropinosome that internalizes the peptide.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex peptides. Its carefully designed protecting group scheme provides chemists with the tools to control reactivity and achieve the synthesis of target molecules with high fidelity. The resulting arginine-rich peptides have profound biological implications, particularly in the realm of drug delivery, making this compound a key reagent for researchers, scientists, and drug development professionals.

A Comprehensive Technical Guide to the Storage and Handling of Z-Arg(Boc)2-OH.CHA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential storage and handling recommendations for Z-Arg(Boc)2-OH.CHA, a key reagent in peptide synthesis. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding laboratory personnel.

Chemical and Physical Properties

This compound, with the CAS Number 145315-39-5, is a protected amino acid derivative used in solid-phase and solution-phase peptide synthesis.[1] Its molecular formula is C24H36N4O8 · C6H13N, and it has a molecular weight of 607.75 g/mol . Understanding the physical characteristics of this compound is the first step toward proper handling.

Storage Recommendations

The stability of this compound is contingent upon appropriate storage conditions. To prevent degradation and maintain its purity, the following conditions are recommended:

  • Temperature: For long-term storage, the compound should be kept at -20°C. Some suppliers may ship the product at ambient temperature with blue ice, but it should be transferred to the recommended storage temperature upon receipt.

  • Atmosphere: Store the container tightly closed in a dry and well-ventilated place.[1][2] Desiccation is advised to prevent hydrolysis of the protecting groups.

  • Incompatibilities: The compound should be stored apart from foodstuff containers and strong oxidizing agents.[1]

For solutions of this compound, such as those dissolved in DMSO, it is recommended to store them in separate aliquots to avoid repeated freeze-thaw cycles. Stock solutions stored at -80°C should be used within six months, while those at -20°C should be used within one month.

ParameterRecommendationSource(s)
Long-Term Storage -20°C
Short-Term Storage Cool, dry, and well-ventilated place[1][2]
Stock Solution (-20°C) Use within 1 month
Stock Solution (-80°C) Use within 6 months
Container Tightly closed[1][2]
Atmosphere Dry/Desiccated

Handling and Personal Protective Equipment (PPE)

Safe handling practices are paramount to minimize exposure and prevent contamination. The following procedures and personal protective equipment are recommended when working with this compound.

  • Handling should be performed in a well-ventilated place, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][2]

  • Eye Protection: Wear chemical safety goggles or glasses.[1]

  • Hand Protection: Use chemical-impermeable gloves.[1]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 or higher-level particle respirator is recommended.[3]

  • Skin and Body Protection: Wear suitable protective clothing.[1]

A logical workflow for the safe handling of this compound is depicted in the following diagram:

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) B Ensure Proper Ventilation (Fume Hood) A->B C Weigh Compound in Ventilated Area B->C D Prepare Solution (if applicable) in Appropriate Solvent C->D E Store Solid Compound at -20°C in a Tightly Sealed Container F Aliquot and Store Stock Solutions (-20°C or -80°C) D->F G Clean Work Area D->G H Dispose of Waste According to Institutional Protocols G->H

Safe Handling Workflow for this compound

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, the following steps should be taken:

  • Spill: Avoid dust formation.[1] Evacuate personnel to a safe area.[1] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • Skin Contact: In case of contact, wash off with soap and plenty of water.[2]

  • Eye Contact: Flush eyes with water as a precaution.[2]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][3]

Firefighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[1][3]

  • Hazardous Combustion Products: Combustion may produce carbon oxides and nitrogen oxides (NOx).[2]

  • Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[1][2]

Disposal Considerations

Dispose of unused product and contaminated packaging in accordance with local, state, and federal regulations. It is recommended to contact a licensed professional waste disposal service.[3]

This technical guide summarizes the critical recommendations for the safe storage and handling of this compound. By adhering to these protocols, researchers can ensure the integrity of their experiments and maintain a safe laboratory environment.

References

Z-Arg(Boc)2-OH.CHA: A Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of Z-Arg(Boc)2-OH.CHA, a crucial building block in peptide synthesis and drug discovery. This document details its physical appearance, and chemical properties, and outlines general experimental protocols for its characterization.

Physical and Chemical Properties

This compound, with the CAS number 145315-39-5, is a protected amino acid derivative of arginine. The presence of the benzyloxycarbonyl (Z) and di-tert-butyloxycarbonyl (Boc) protecting groups on the arginine side chain, along with the cyclohexylamine (CHA) salt, enhances its stability and solubility in organic solvents, making it suitable for solid-phase peptide synthesis (SPPS). While specific details regarding its physical appearance are not consistently reported across all commercial suppliers, it is generally expected to be a solid.

A summary of its key quantitative properties is presented in the table below.

PropertyValue
CAS Number 145315-39-5
Molecular Formula C24H36N4O8 · C6H13N
Molecular Weight 607.75 g/mol
Solubility Soluble in Dimethyl Sulfoxide (DMSO)

Experimental Protocols for Characterization

The precise characterization of this compound is essential to ensure its purity and identity before its use in further applications. The following are general experimental protocols that can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound. A general protocol for the analysis of protected amino acids is as follows:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.

  • Detection: UV detection at a wavelength of 220 nm is suitable for observing the peptide bonds and protecting groups.

  • Sample Preparation: The sample should be dissolved in a suitable solvent, such as DMSO or the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

  • ¹H NMR: Provides information about the number and types of protons in the molecule. The sample is typically dissolved in a deuterated solvent like DMSO-d6 or CDCl3. Characteristic peaks for the Boc, Z, and arginine protons would be expected.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition.

  • Ionization Technique: Electrospray ionization (ESI) is a common method for analyzing such compounds.

  • Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free acid or the intact salt, depending on the experimental conditions.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

This compound Characterization Workflow cluster_0 Purity Assessment cluster_1 Structural Elucidation cluster_2 Molecular Weight Confirmation HPLC HPLC Analysis Purity_Report Purity_Report HPLC->Purity_Report Generate Chromatogram NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation Interpret Spectra MS Mass Spectrometry MW_Verification MW_Verification MS->MW_Verification Analyze Mass Spectrum Sample This compound Sample Sample->HPLC Inject Sample->NMR Dissolve in deuterated solvent Sample->MS Ionize

Characterization workflow for this compound.

This technical guide provides a foundational understanding of the physical and chemical properties of this compound and outlines standard methodologies for its characterization. For specific applications, researchers are encouraged to consult detailed analytical data from their respective suppliers and to optimize the described protocols as needed.

Methodological & Application

Application Notes and Protocols for Incorporating Z-Arg(Boc)2-OH.CHA in Boc SPPS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful incorporation of N-α-Boc-N-δ,N-ω-dibenzyloxycarbonyl-L-arginine cyclohexylammonium salt (Z-Arg(Boc)2-OH.CHA) in tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). This document outlines the rationale for using this derivative, detailed experimental protocols, and key considerations for its effective implementation.

Introduction

Arginine is a critical amino acid in many biologically active peptides. However, the strongly basic nature of its guanidinium side chain (pKa ≈ 12.5) necessitates protection during peptide synthesis to prevent undesirable side reactions. In Boc-SPPS, the side-chain protecting group must be stable to the repetitive trifluoroacetic acid (TFA) treatments used for N-α-Boc group removal, yet be cleavable under conditions that do not degrade the final peptide.

The this compound derivative offers a robust protection strategy for the arginine side chain. The two benzyloxycarbonyl (Z) groups effectively shield the guanidinium group, minimizing side reactions such as lactam formation. This derivative is particularly useful in syntheses where other arginine protecting groups, like nitro (NO2) or tosyl (Tos), may lead to unwanted modifications or require harsh cleavage conditions.

Key Features of this compound

  • Acid Stability: The di-Z protection is stable to the standard TFA deprotection steps used in Boc-SPPS.

  • Reduced Side Reactions: The bulky Z groups can help to minimize aggregation and improve coupling efficiency in some sequences.

  • Orthogonality: The Z groups are typically removed by catalytic hydrogenolysis, providing an orthogonal deprotection strategy relative to the acid-labile Boc and benzyl-based side-chain protecting groups.

Experimental Protocols

Preparation of Z-Arg(Boc)2-OH Free Acid from CHA Salt

Prior to coupling, the cyclohexylammonium (CHA) salt must be converted to the free acid.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • 1 M Potassium bisulfate (KHSO4) solution, ice-cold

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the this compound salt in DCM.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer three times with an equal volume of ice-cold 1 M KHSO4 solution to remove the cyclohexylamine.

  • Wash the organic layer once with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Filter the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the free acid, Z-Arg(Boc)2-OH, as a foam or solid.

Coupling of Z-Arg(Boc)2-OH in Boc-SPPS

This protocol describes a standard coupling procedure using Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt). Other coupling reagents can also be employed (see Section 4.1).

Materials:

  • Peptide-resin with a free N-terminal amine

  • Z-Arg(Boc)2-OH (free acid)

  • Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Swell the peptide-resin in DCM.

  • Perform the N-α-Boc deprotection using 50% TFA in DCM.

  • Neutralize the resulting TFA salt with a 10% solution of diisopropylethylamine (DIEA) in DCM.

  • Wash the resin thoroughly with DCM.

  • In a separate vessel, dissolve 2-3 equivalents of Z-Arg(Boc)2-OH and 2-3 equivalents of HOBt in a minimal amount of DMF.

  • Add the dissolved amino acid and HOBt solution to the resin.

  • Add 2-3 equivalents of DIC to the resin suspension.

  • Agitate the reaction mixture at room temperature for 2-4 hours, or until a negative Kaiser test is obtained. For sterically hindered couplings, the reaction time may need to be extended.

  • After a negative Kaiser test, wash the resin thoroughly with DMF, DCM, and isopropanol.

Workflow for a Single Coupling Cycle in Boc-SPPS:

Boc_SPPS_Cycle Start Start: Peptide-Resin (N-terminal Boc protected) Deprotection 1. N-α-Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization 2. Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling 3. Coupling (Z-Arg(Boc)2-OH, DIC/HOBt in DMF/DCM) Wash2->Coupling Wash3 Wash (DMF, DCM, IPA) Coupling->Wash3 KaiserTest 4. Kaiser Test Wash3->KaiserTest End End: Elongated Peptide-Resin (N-terminal Boc protected) KaiserTest->End Negative Recouple Recouple KaiserTest->Recouple Positive Recouple->Coupling

Boc-SPPS cycle for incorporating Z-Arg(Boc)2-OH.

Side-Chain Deprotection of Di-Z-Arginine

The removal of the Z protecting groups is achieved by catalytic hydrogenolysis. This can be performed either before or after cleavage from the resin. The following protocol describes on-resin deprotection.

Materials:

  • Peptide-resin containing Z-protected arginine

  • Palladium on carbon (Pd/C) catalyst (5-10% w/w)

  • DMF or a mixture of DMF/water

  • Hydrogen gas (H2) source

  • Hydrogenation apparatus

Procedure:

  • Swell the peptide-resin in DMF.

  • Add the Pd/C catalyst to the resin suspension (typically 10-20% by weight relative to the resin).

  • Place the reaction vessel in a hydrogenation apparatus.

  • Purge the system with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas.

  • Stir the suspension under a positive pressure of hydrogen (typically 1-4 atm) at room temperature.

  • The reaction time can vary from a few hours to overnight. Monitor the reaction progress by cleaving a small sample of the resin and analyzing the peptide by mass spectrometry.

  • Once the deprotection is complete, filter the resin to remove the catalyst and wash thoroughly with DMF and DCM.

Important Considerations:

  • Catalyst Poisoning: Sulfur-containing residues (cysteine, methionine) can poison the palladium catalyst. If these residues are present, it may be necessary to use a larger amount of catalyst or perform the deprotection after cleavage and purification.

  • Safety: Hydrogen gas is flammable. Ensure all procedures are carried out in a well-ventilated fume hood and with appropriate safety precautions.

Final Cleavage from the Resin

After side-chain deprotection, the peptide can be cleaved from the resin using standard Boc-SPPS cleavage cocktails.

Example Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Wash the deprotected peptide-resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin and stir at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Quantitative Data and Performance

While specific quantitative data for the coupling efficiency of this compound in every context is sequence-dependent, the following table provides a general comparison of common arginine derivatives used in Boc-SPPS.

Arginine DerivativeProtecting GroupCleavage MethodCoupling EfficiencyPotential Side Reactions
Boc-Arg(Z)2-OH Di-benzyloxycarbonyl (Z)Catalytic HydrogenolysisGenerally GoodCatalyst poisoning by sulfur
Boc-Arg(Tos)-OH Tosyl (Tos)Strong Acid (HF, TFMSA)Good, but can be slowOrnithine formation, modification of Trp
Boc-Arg(NO2)-OH Nitro (NO2)Strong Acid (HF)ModerateOrnithine formation, incomplete cleavage

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling Steric hindrance; peptide aggregationDouble couple; use a more potent coupling reagent (e.g., HBTU, HATU); add a chaotropic agent.
Incomplete Z-group Deprotection Catalyst poisoning; insufficient hydrogen pressure or reaction timeIncrease catalyst loading; ensure fresh catalyst; increase hydrogen pressure and/or reaction time; perform deprotection in solution phase after cleavage.
Side Reactions During Cleavage Scavenger choiceOptimize the cleavage cocktail based on the peptide sequence (e.g., for Trp-containing peptides).

Logical Relationship of Protection and Deprotection in Boc-SPPS

The following diagram illustrates the orthogonal nature of the protecting groups in a Boc-SPPS strategy utilizing Z-Arg(Boc)2-OH.

Orthogonal_Strategy FullyProtected Fully Protected Peptide-Resin (N-α-Boc, Arg(Z)2, other Bzl-based) Boc_Deprotection Repetitive TFA Treatment FullyProtected->Boc_Deprotection Removes N-α-Boc Z_Deprotection Catalytic Hydrogenolysis FullyProtected->Z_Deprotection Removes Arg(Z)2 Chain_Elongation Chain Elongation Boc_Deprotection->Chain_Elongation Side_Chain_Deprotected Side-Chain Deprotected Peptide-Resin (N-α-Boc, Arg, other Bzl-based) Z_Deprotection->Side_Chain_Deprotected Final_Cleavage Strong Acid Cleavage (e.g., HF, TFMSA) Final_Peptide Final Deprotected Peptide Final_Cleavage->Final_Peptide Chain_Elongation->FullyProtected Side_Chain_Deprotected->Final_Cleavage Cleaves from resin & removes Bzl groups

Orthogonal deprotection scheme in Boc-SPPS.

By following these protocols and considerations, researchers can effectively incorporate this compound into their Boc-SPPS workflows to synthesize complex arginine-containing peptides with high purity and yield.

Application Notes and Protocols for Z-Arg(Boc)2-OH.CHA Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the activation and coupling of Nα-Z-Nω,Nω'-di-Boc-L-arginine cyclohexylammonium salt (Z-Arg(Boc)2-OH.CHA) in peptide synthesis. The following sections offer guidance on selecting the appropriate coupling method to optimize reaction efficiency, minimize side reactions, and ensure high peptide purity.

Introduction to Z-Arg(Boc)2-OH in Peptide Synthesis

Z-Arg(Boc)2-OH is a commonly utilized derivative of arginine in solid-phase peptide synthesis (SPPS) employing the Boc/Bzl protection strategy. The bulky tert-butyloxycarbonyl (Boc) groups on the guanidinium side chain effectively prevent side reactions, while the benzyloxycarbonyl (Z) group provides Nα-protection. This derivative is often supplied as a cyclohexylammonium (CHA) salt to improve its stability and handling. Prior to its use in coupling reactions, the CHA salt must be converted to the free acid.

Conversion of this compound to the Free Acid

The first critical step before coupling is the quantitative conversion of the cyclohexylammonium salt to the free carboxylic acid.

Experimental Protocol:

  • Dissolution: Dissolve the this compound salt in dichloromethane (DCM).

  • Acidic Wash: Transfer the DCM solution to a separatory funnel and wash three times with an ice-cold 10% aqueous solution of potassium bisulfate (KHSO4). This protonates the carboxylate and removes the cyclohexylamine into the aqueous phase.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

  • Filtration and Evaporation: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to yield the free acid of Z-Arg(Boc)2-OH as a solid or oil.

Activation Methods and Coupling Protocols

The choice of activation method is crucial for the successful incorporation of Z-Arg(Boc)2-OH. Several classes of coupling reagents are commonly employed, each with distinct advantages and disadvantages in terms of reaction kinetics, cost, and potential for side reactions.

Carbodiimide-Mediated Coupling: DIC/HOBt

This is a classic and cost-effective method for peptide bond formation. Diisopropylcarbodiimide (DIC) is a liquid, making it easy to handle, and the resulting diisopropylurea byproduct is more soluble in common solvents than the dicyclohexylurea produced by DCC. The addition of 1-hydroxybenzotriazole (HOBt) is essential to suppress racemization and improve coupling efficiency by forming a more reactive HOBt-ester intermediate.[1]

Experimental Protocol (Solid-Phase):

  • Resin Preparation: Swell the resin in dichloromethane (DCM) (10 mL per gram of resin).

  • Deprotection: Remove the N-terminal Boc protecting group from the resin-bound peptide using standard protocols (e.g., 50% TFA in DCM).

  • Neutralization: Neutralize the resulting amine salt with a solution of 10% diisopropylethylamine (DIPEA) in DCM.

  • Amino Acid and Additive Preparation: Dissolve 3 equivalents of Z-Arg(Boc)2-OH (free acid) and 3 equivalents of HOBt in a minimal amount of N,N-dimethylformamide (DMF).

  • Coupling: Add the amino acid/HOBt solution to the resin, followed by the addition of 3 equivalents of DIC.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser or ninhydrin test).

  • Washing: Once the reaction is complete (negative Kaiser test), wash the resin sequentially with DMF, DCM, and methanol.

Uronium/Aminium Salt-Mediated Coupling: HBTU

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a highly efficient coupling reagent that offers rapid reaction times and is particularly suitable for sterically hindered amino acids.[1] It is crucial to use an appropriate base, such as DIPEA, for the activation.

Experimental Protocol (Solid-Phase):

  • Resin Preparation and Deprotection: Follow steps 1-3 from the DIC/HOBt protocol.

  • Activation: In a separate vessel, pre-activate 3 equivalents of Z-Arg(Boc)2-OH (free acid) with 2.9 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 5-10 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress.

  • Washing: Follow step 7 from the DIC/HOBt protocol.

Phosphonium Salt-Mediated Coupling: BOP and PyBOP

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its pyrrolidino derivative (PyBOP) are powerful coupling reagents that minimize racemization.[1] A significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA). PyBOP is a safer alternative that generates a less toxic byproduct.

Experimental Protocol (Solid-Phase using PyBOP):

  • Resin Preparation and Deprotection: Follow steps 1-3 from the DIC/HOBt protocol.

  • Activation: In a separate vessel, pre-activate 3 equivalents of Z-Arg(Boc)2-OH (free acid) with 2.9 equivalents of PyBOP and 6 equivalents of DIPEA in DMF for 5-10 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 30-90 minutes. Monitor the reaction progress.

  • Washing: Follow step 7 from the DIC/HOBt protocol.

Comparative Data of Activation Methods

The following table summarizes representative data for the coupling of Z-Arg(Boc)2-OH to a model peptide on a solid support. The actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Activation MethodCoupling ReagentAdditiveBaseTypical Reaction TimeRepresentative YieldPurityKey Considerations
CarbodiimideDICHOBtDIPEA2 - 4 hours>95%>90%Cost-effective, requires racemization suppressant.
Uronium/Aminium SaltHBTU-DIPEA30 - 60 minutes>99%>95%High efficiency, rapid coupling, potential for guanidinylation side reaction if excess reagent is used.
Phosphonium SaltPyBOP-DIPEA30 - 90 minutes>99%>95%High efficiency, low racemization, safer alternative to BOP.

Potential Side Reactions and Mitigation Strategies

The primary side reaction of concern when using uronium/aminium-based coupling reagents like HBTU is guanidinylation of the free N-terminal amine of the peptide. This occurs when excess coupling reagent reacts directly with the amine, capping the peptide chain.

Mitigation Strategy:

  • Pre-activation: Always pre-activate the carboxylic acid with the coupling reagent in the presence of a base before adding the mixture to the resin.

  • Stoichiometry: Use a slight excess of the amino acid relative to the coupling reagent (e.g., 1:0.95 ratio of amino acid to coupling reagent).

Racemization is another potential side reaction, particularly with carbodiimide-based methods.

Mitigation Strategy:

  • Additives: The use of additives like HOBt or its less explosive alternatives (e.g., OxymaPure®) is highly recommended.

  • Temperature: Performing the coupling at a reduced temperature (0 °C) can further minimize racemization.

Visualizing the Workflow

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

Boc_SPPS_Workflow cluster_cycle Boc-SPPS Cycle cluster_final Final Steps Resin Resin with Free Amine Coupling Coupling: Z-Arg(Boc)2-OH + Activator + Base Resin->Coupling 1. Add activated amino acid Wash1 Wash (DMF, DCM) Coupling->Wash1 2. Reaction complete Deprotection Deprotection: TFA in DCM Wash1->Deprotection 3. Remove excess reagents Cleavage Cleavage: HF or TFMSA Wash1->Cleavage After final cycle Wash2 Wash (DCM, IPA) Deprotection->Wash2 4. Remove Boc group Neutralization Neutralization: DIPEA in DCM Wash2->Neutralization 5. Remove acid Neutralization->Resin 6. Prepare for next cycle Purification Purification (HPLC) Activation_Pathways cluster_carbodiimide Carbodiimide Pathway cluster_onium Onium Salt Pathway AA_COOH_1 Z-Arg(Boc)2-OH Active_Ester HOBt Active Ester AA_COOH_1->Active_Ester Activation DIC_HOBt DIC + HOBt DIC_HOBt->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond AA_COOH_2 Z-Arg(Boc)2-OH Acyl_Uronium Acyl-Uronium/Phosphonium Intermediate AA_COOH_2->Acyl_Uronium Activation HBTU_Base HBTU/PyBOP + Base HBTU_Base->Acyl_Uronium Acyl_Uronium->Peptide_Bond Peptide_NH2 Peptide-NH2 (on resin) Peptide_NH2->Peptide_Bond

References

Application Notes and Protocols for Arginine-Rich Peptide Synthesis using Z-Arg(Boc)2-OH.CHA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine-rich peptides (ARPs) are a class of peptides characterized by a high content of arginine residues, which confer a net positive charge at physiological pH. This property is crucial for their diverse biological activities, including antimicrobial, anti-inflammatory, and cell-penetrating capabilities. Cell-penetrating peptides (CPPs), in particular, are of significant interest in drug delivery due to their ability to transport various cargo molecules across cellular membranes. The synthesis of high-purity ARPs, however, can be challenging due to the nucleophilic nature of the guanidinium side chain of arginine, which can lead to side reactions.

This document provides detailed application notes and protocols for the use of Nα-benzyloxycarbonyl-N',N''-bis(tert-butyloxycarbonyl)-L-arginine cyclohexylammonium salt (Z-Arg(Boc)2-OH.CHA) in the solid-phase peptide synthesis (SPPS) of ARPs. The use of the Z group on the α-amino group and two Boc groups on the guanidinium side chain offers a robust protection strategy that minimizes common side reactions and facilitates the synthesis of high-quality ARPs.

Advantages of this compound in Arginine-Rich Peptide Synthesis

The selection of an appropriate protected arginine derivative is critical for the successful synthesis of ARPs. This compound offers several advantages over other commonly used derivatives:

  • Reduced Side Reactions: The bulky Boc protecting groups on the guanidinium side chain effectively shield it from undesired reactions, such as lactam formation, which can occur with other protecting group strategies.

  • Improved Solubility: The cyclohexylammonium (CHA) salt form enhances the solubility of the amino acid in common organic solvents used in SPPS, facilitating efficient coupling.

  • Compatibility with Boc-SPPS: this compound is fully compatible with standard Boc-SPPS chemistry, allowing for straightforward integration into established synthesis protocols.

  • High Purity of Final Product: The robust protection scheme leads to fewer side products, simplifying the purification of the target ARP and resulting in higher final purity.

Quantitative Data Summary

The choice of protecting group for arginine can significantly impact the efficiency and outcome of ARP synthesis. The following table summarizes a qualitative comparison of common arginine derivatives used in SPPS.

Arginine DerivativeKey AdvantagesPotential DrawbacksExpected Coupling Efficiency
This compound Excellent side chain protection, reduced lactam formation, good solubility. Requires strong acid for final deprotection (HF). High (>99%)
Fmoc-Arg(Pbf)-OHCompatible with milder Fmoc chemistry.Prone to lactam formation, Pbf group can be difficult to cleave completely.Variable, can be lower due to side reactions.
Fmoc-Arg(Boc)2-OHGood side chain protection.Can be prone to degradation over time in solution.Generally high, but can be reduced by premature deprotection.
Boc-Arg(Tos)-OHHistorically used in Boc chemistry.Tosyl group requires harsh cleavage conditions (HF) and can lead to side reactions.Moderate to high, but with a higher risk of byproducts.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Octa-arginine (R8) Peptide using this compound

This protocol outlines the manual Boc-SPPS of an octa-arginine peptide (H-RRRRRRRR-NH2) on a Rink Amide MBHA resin.

Materials:

  • Rink Amide MBHA resin (0.5-1.0 mmol/g loading)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Piperidine (for Fmoc removal if using a mixed strategy, not applicable here)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole

  • Diethyl ether (cold)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Solid Phase Synthesis vessel

  • Shaker

Workflow for R8 Peptide Synthesis:

Resin Rink Amide MBHA Resin Swell Swell Resin in DCM Resin->Swell Deprotection1 Initial Fmoc Deprotection (if applicable) Swell->Deprotection1 Coupling Couple Z-Arg(Boc)2-OH Deprotection1->Coupling 1st Arg Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection2 Boc Deprotection (TFA/DCM) Wash1->Deprotection2 Neutralization Neutralization (DIEA/DCM) Deprotection2->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Repeat Repeat Coupling and Deprotection Cycles (7x) Wash2->Repeat Cleavage HF Cleavage and Deprotection Repeat->Cleavage Precipitation Precipitate with Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Analysis Analyze by Mass Spec Purification->Analysis

Fig. 1: SPPS workflow for octa-arginine.

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DCM for 30 minutes in the synthesis vessel.

  • Initial Deprotection (if necessary): If the resin is Fmoc-protected, deprotect with 20% piperidine in DMF. This step is not necessary for a Boc-compatible linker.

  • First Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 2-4 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x).

  • Neutralization:

    • Neutralize the resin with 10% DIEA in DCM for 10 minutes.

    • Wash the resin with DCM (3x).

  • Subsequent Couplings: Repeat steps 3-6 for the remaining seven arginine residues.

  • Final Cleavage and Deprotection:

    • Dry the peptidyl-resin under vacuum.

    • In a specialized HF cleavage apparatus, add anisole (1 mL per 100 mg of resin) as a scavenger.

    • Carefully add liquid HF and stir the mixture at 0°C for 1 hour.

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Centrifuge and decant the ether. Repeat the ether wash.

    • Dissolve the crude peptide in a minimal amount of 10% aqueous ACN.

    • Purify the peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis: Confirm the identity and purity of the synthesized R8 peptide by mass spectrometry and analytical HPLC.

Protocol 2: Cellular Uptake Assay for a Fluorescently Labeled Arginine-Rich Peptide

This protocol describes a method to assess the cell-penetrating capability of a synthesized ARP, for example, a FITC-labeled R8 peptide.

Materials:

  • Fluorescently labeled ARP (e.g., FITC-R8)

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

  • Fluorescence microscope

Workflow for Cellular Uptake Assay:

CellCulture Culture HeLa Cells Seeding Seed Cells in Plates CellCulture->Seeding Incubation Incubate with FITC-ARP Seeding->Incubation Washing Wash with PBS Incubation->Washing Harvesting Harvest Cells (Trypsin) Washing->Harvesting Analysis Analyze by Flow Cytometry and Microscopy Harvesting->Analysis

Fig. 2: Workflow for ARP cellular uptake assay.

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 24-well plates (for flow cytometry) or on glass coverslips in 12-well plates (for microscopy) and allow them to adhere overnight.

  • Peptide Incubation:

    • Prepare a stock solution of the FITC-labeled ARP in sterile water or PBS.

    • Dilute the peptide to the desired final concentration (e.g., 10 µM) in serum-free DMEM.

    • Remove the culture medium from the cells and replace it with the peptide-containing medium.

    • Incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Washing:

    • Remove the peptide-containing medium and wash the cells three times with cold PBS to remove any non-internalized peptide.

  • Cell Harvesting and Analysis:

    • For Flow Cytometry:

      • Detach the cells using Trypsin-EDTA.

      • Resuspend the cells in PBS and analyze them using a flow cytometer to quantify the percentage of fluorescent cells and the mean fluorescence intensity.

    • For Fluorescence Microscopy:

      • Fix the cells on the coverslips with 4% paraformaldehyde.

      • Mount the coverslips on microscope slides.

      • Visualize the intracellular localization of the fluorescent peptide using a fluorescence microscope.

Signaling Pathway Context

Arginine-rich CPPs are known to facilitate the intracellular delivery of a wide range of cargo molecules, including small molecule drugs, peptides, proteins, and nucleic acids. The primary mechanism of uptake is often through endocytosis. Once inside the cell, the cargo can be released from the endosome to reach its target. For example, an ARP could be used to deliver a therapeutic peptide that inhibits a specific protein-protein interaction within a signaling pathway, such as the MAPK/ERK pathway, which is often dysregulated in cancer.

Illustrative Signaling Pathway Modulation:

cluster_cell Cell ARP_Cargo ARP-Cargo Complex Endocytosis Endocytosis ARP_Cargo->Endocytosis Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape Cargo Therapeutic Cargo EndosomalEscape->Cargo Target Intracellular Target (e.g., Kinase) Cargo->Target Inhibition Downstream Downstream Signaling Target->Downstream Blocked

Fig. 3: ARP-mediated cargo delivery to a cellular target.

Conclusion

This compound is a valuable reagent for the synthesis of arginine-rich peptides, offering excellent side-chain protection and leading to high-purity products. The protocols provided herein offer a framework for the successful synthesis and biological evaluation of ARPs for applications in research and drug development. The ability of these peptides to penetrate cells and deliver therapeutic cargo highlights their potential as next-generation drug delivery vectors.

Application Notes and Protocols for the Deprotection of Benzyloxycarbonyl (Z) Groups from Arginine Side Chains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guanidino group of arginine is a highly basic functionality that requires protection during peptide synthesis to prevent unwanted side reactions. The benzyloxycarbonyl (Z or Cbz) group is a commonly employed protecting group for the arginine side chain due to its stability under various conditions. However, its efficient and clean removal is a critical step in the final stages of peptide synthesis. This document provides detailed application notes and protocols for the deprotection of the Z group from the arginine side chain, offering a comparative overview of various methods to guide researchers in selecting the optimal strategy for their specific needs.

Deprotection Methods Overview

Several methods are available for the cleavage of the Z group from the arginine side chain, each with its own advantages and disadvantages. The choice of method depends on factors such as the overall peptide sequence, the presence of other protecting groups, and the desired scale of the reaction. The most common methods include acidolysis, catalytic hydrogenation, and catalytic transfer hydrogenation.

Data Presentation: Comparison of Deprotection Methods

The following tables summarize the quantitative data for the most common methods used for the deprotection of Z-groups from arginine side chains.

Table 1: Acidolysis-Based Deprotection of Z-Arginine

MethodReagents and ConditionsReaction TimeYieldNotes
Trifluoroacetic Acid (TFA) 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)[1]1.5 - 4 hoursGood to HighA standard and widely used method. Scavengers like TIS are crucial to prevent side reactions. Reaction time may need to be extended for peptides with multiple arginine residues.[2][3]
Hydrogen Bromide in Acetic Acid 33% HBr in acetic acid2 hoursHighA strong acid cleavage method. The reaction is sensitive to water, which can inhibit deprotection.[4]
Trifluoromethanesulfonic Acid (TFMSA) TFMSA/TFA/Thioanisole2 - 6 hoursVariableA very strong acid system, often used when TFA alone is insufficient. Reaction time and yield are sequence-dependent.[5]

Table 2: Hydrogenation-Based Deprotection of Z-Arginine

MethodCatalyst and ConditionsReaction TimeYieldNotes
Catalytic Hydrogenation 10% Pd/C, H₂ (1 atm), Methanol40 hoursModerateA mild method, but can be slow and may require specialized equipment for high-pressure hydrogen. Catalyst poisoning can be an issue with sulfur-containing peptides.
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium formate, Methanol1 - 20 minutesHighA rapid and convenient alternative to using hydrogen gas. Ammonium formate serves as the hydrogen donor.[6]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the cleavage of the Z group from an arginine-containing peptide synthesized on a solid support.

Materials:

  • Z-protected peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% deionized water, 2.5% Triisopropylsilane (TIS)[1]

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Transfer the dried peptide-resin to a reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 1.5 to 4 hours. The optimal time should be determined empirically for each peptide.[2][3]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small volume of TFA.

  • Precipitate the peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide under a stream of nitrogen.

  • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.

Protocol 2: Deprotection using Catalytic Transfer Hydrogenation

This protocol is suitable for the deprotection of Z-arginine in solution phase.

Materials:

  • Z-protected arginine or peptide

  • Methanol

  • 10% Palladium on carbon (Pd/C) catalyst

  • Ammonium formate

  • Inert gas (Argon or Nitrogen)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the Z-protected substrate in methanol in a round-bottom flask.

  • Add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).

  • Add ammonium formate (3-5 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature under an inert atmosphere. The reaction is typically complete within 1 to 20 minutes.[6]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected product.

Mandatory Visualizations

Deprotection_Workflow cluster_synthesis Peptide Synthesis cluster_methods Deprotection Methods start Start with Z-Arg containing peptide deprotection Deprotection Step start->deprotection acidolysis Acidolysis (TFA, HBr/AcOH) deprotection->acidolysis Choose Method hydrogenation Catalytic Hydrogenation deprotection->hydrogenation Choose Method transfer_hydrogenation Catalytic Transfer Hydrogenation deprotection->transfer_hydrogenation Choose Method purification Purification analysis Analysis purification->analysis end end analysis->end Final Product acidolysis->purification hydrogenation->purification transfer_hydrogenation->purification

Caption: General workflow for the deprotection of Z-groups from arginine side chains.

Acidolysis_Pathway Z_Arg Z-Protected Arginine Side Chain Protonation Protonation of Carbonyl Oxygen Z_Arg->Protonation + H+ (from TFA) Carbocation Formation of Benzyl Cation and Carbamic Acid Intermediate Protonation->Carbocation Decarboxylation Decarboxylation Carbocation->Decarboxylation Scavenger Scavenger (e.g., TIS) Carbocation->Scavenger Trapped by Deprotected_Arg Deprotected Arginine Side Chain Decarboxylation->Deprotected_Arg Trapped_Cation Trapped Benzyl Cation Scavenger->Trapped_Cation

Caption: Simplified mechanism of acidolytic deprotection of Z-arginine.

Potential Side Reactions and Mitigation

During the deprotection of the Z-group from arginine, several side reactions can occur, leading to impurities in the final product.

  • Alkylation of sensitive residues: The benzyl cation generated during acidolysis can alkylate nucleophilic side chains such as those of tryptophan and methionine. The use of scavengers like triisopropylsilane (TIS) or thioanisole is essential to trap these reactive intermediates.[7]

  • Incomplete deprotection: Particularly with peptides containing multiple arginine residues, deprotection may be incomplete. Monitoring the reaction progress by HPLC or mass spectrometry is recommended to ensure complete removal of the Z-group.[2][3][8]

  • Catalyst poisoning: In catalytic hydrogenation, the presence of sulfur-containing amino acids can poison the palladium catalyst, leading to incomplete deprotection. Careful selection of the deprotection method is necessary for such peptides.

Analytical Monitoring

The progress of the deprotection reaction should be monitored to ensure its completion and to identify any potential side products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the disappearance of the starting material and the appearance of the deprotected product. A shift in the retention time is typically observed.[8][9]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the final product by verifying its molecular weight. It can also be used to identify any side products formed during the deprotection reaction.[9][10]

Conclusion

The deprotection of the benzyloxycarbonyl group from the arginine side chain is a critical step in peptide synthesis. A thorough understanding of the available methods, their reaction conditions, and potential side reactions is crucial for the successful synthesis of pure peptides. The protocols and data presented in these application notes provide a comprehensive guide for researchers to select and optimize the deprotection strategy best suited for their specific synthetic challenges. Careful monitoring of the reaction and the use of appropriate scavengers are key to achieving high yields of the desired peptide.

References

Application Notes and Protocols: Z-Arg(Boc)2-OH.CHA in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the effective use of Z-Arg(Boc)2-OH.CHA in solution-phase peptide synthesis. This reagent is particularly valuable when complete protection of the arginine side chain is required to prevent side reactions and ensure the synthesis of high-purity peptides.

Introduction to this compound

This compound is a derivative of the amino acid arginine where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, and the guanidino side chain is protected by two tert-butyloxycarbonyl (Boc) groups. It is supplied as a cyclohexylamine (CHA) salt to improve its stability and handling. The full protection of the arginine side chain is advantageous in preventing unwanted side reactions during peptide coupling steps. This derivative was notably used in the solution-phase synthesis of complex peptides.[1]

Key Properties:

PropertyValue
Chemical Formula C₂₇H₃₄N₄O₈ · C₆H₁₃N
Molecular Weight 641.76 g/mol
Appearance White to off-white solid
Protection Scheme α-amino: Z (Benzyloxycarbonyl), Side-chain: (Boc)₂ (di-tert-butyloxycarbonyl)
Salt Form CHA (Cyclohexylamine)

Advantages in Solution-Phase Peptide Synthesis

The use of Z-Arg(Boc)2-OH offers several benefits in solution-phase peptide synthesis:

  • Complete Side-Chain Protection: The two Boc groups on the guanidino function provide robust protection, minimizing the risk of side reactions such as acylation or guanidinylation.

  • Improved Solubility: While protected peptides can sometimes have poor solubility, the bulky protecting groups can in some cases aid solubility in organic solvents used for synthesis.

  • Compatibility with Boc Strategy: The Z-group on the N-terminus is compatible with the Boc-strategy of peptide synthesis, where Boc groups are used for temporary N-terminal protection and are removed under mildly acidic conditions.[2]

  • Orthogonal Deprotection: The Z-group can be removed under conditions that do not affect the Boc protecting groups on the arginine side chain, and vice-versa, allowing for selective deprotection strategies.

Experimental Protocols

Conversion of this compound to the Free Acid

Prior to its use in a coupling reaction, the cyclohexylamine (CHA) salt must be converted to the free carboxylic acid.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • 1 M Potassium bisulfate (KHSO₄) solution, ice-cold

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the this compound salt in dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the DCM solution three times with an equal volume of ice-cold 1 M KHSO₄ solution to remove the cyclohexylamine.

  • After the final wash, separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent.

  • Remove the DCM solvent under reduced pressure using a rotary evaporator to yield the free acid, Z-Arg(Boc)2-OH, as a solid or oil.

G cluster_0 Preparation of Free Acid start Start with This compound dissolve Dissolve in DCM start->dissolve wash Wash with aq. KHSO4 dissolve->wash dry Dry organic phase wash->dry evaporate Evaporate solvent dry->evaporate end Obtain free acid Z-Arg(Boc)2-OH evaporate->end

Conversion of CHA salt to free acid.
General Protocol for Peptide Coupling in Solution-Phase

This protocol describes a general procedure for coupling the free acid of Z-Arg(Boc)2-OH to the N-terminus of a growing peptide chain. A common coupling method using a carbodiimide reagent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is outlined below.

Materials:

  • Z-Arg(Boc)2-OH (free acid)

  • Peptide-ester with a free N-terminus

  • Coupling reagent (e.g., DCC or EDC)

  • 1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)

  • Solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or a mixture)

  • Base (e.g., Diisopropylethylamine (DIEA), N-methylmorpholine (NMM))

  • Reaction vessel with magnetic stirring

Procedure:

  • Dissolve the peptide-ester (1 equivalent) with the free N-terminus in the chosen solvent.

  • Add the free acid Z-Arg(Boc)2-OH (1.1 to 1.5 equivalents).

  • If using, add HOBt (1.1 to 1.5 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the coupling reagent (e.g., DCC or EDC, 1.1 to 1.5 equivalents) to the stirred solution.

  • Add the base (e.g., DIEA, 2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC.

  • After completion, filter off any precipitated urea byproduct (in the case of DCC).

  • Work-up the reaction mixture. This typically involves washing the organic solution with dilute acid (e.g., 1 M HCl) to remove unreacted amine and base, followed by a wash with a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally a brine wash.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the crude protected peptide.

  • Purify the crude product by precipitation, recrystallization, or column chromatography.

G cluster_1 Peptide Coupling Workflow reactants Combine Z-Arg(Boc)2-OH, Peptide-Ester, HOBt (optional) activation Add Coupling Reagent (e.g., DCC/EDC) at 0°C reactants->activation coupling Stir and react for 2-24h activation->coupling workup Aqueous Workup (Acid/Base Washes) coupling->workup purification Purify Protected Peptide workup->purification product Protected Peptide purification->product

Solution-phase peptide coupling workflow.
Deprotection of the Arginine(Boc)₂ Side Chain

The Boc groups on the arginine side chain are stable to the conditions used for the removal of temporary N-terminal protecting groups like Fmoc but can be removed under strongly acidic conditions, typically using trifluoroacetic acid (TFA).

Materials:

  • Protected peptide containing Arg(Boc)₂

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT))

  • Cold diethyl ether

Procedure:

  • Dissolve the protected peptide in a cleavage cocktail, typically TFA with scavengers. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water.

  • Stir the solution at room temperature for 2-4 hours.

  • Precipitate the deprotected peptide by adding the reaction mixture to a large volume of cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the peptide with cold diethyl ether to remove residual TFA and scavengers.

  • Dry the peptide under vacuum.

Deprotection of the N-terminal Z-Group

The N-terminal Z-group is typically removed by catalytic hydrogenation. Catalytic transfer hydrogenation is often preferred for its milder conditions and convenience.

Materials:

  • Z-protected peptide

  • Palladium on carbon (Pd/C) catalyst (5-10%)

  • Hydrogen source (e.g., H₂ gas, cyclohexene, formic acid, or ammonium formate)

  • Solvent (e.g., Methanol, Ethanol, or DMF)

Procedure for Catalytic Transfer Hydrogenation:

  • Dissolve the Z-protected peptide in a suitable solvent.

  • Add the Pd/C catalyst (typically 10-20% by weight of the peptide).

  • Add the hydrogen donor (e.g., a large excess of formic acid or ammonium formate).

  • Stir the mixture at room temperature. The reaction is usually complete within a few hours and can be monitored by TLC or HPLC.

  • Upon completion, filter the catalyst through a pad of Celite.

  • Evaporate the solvent to obtain the deprotected peptide. Further purification may be necessary.

G cluster_2 Deprotection Strategies cluster_3 Side-Chain Deprotection cluster_4 N-Terminal Deprotection start_peptide Fully Protected Peptide (Z-Peptide-Arg(Boc)2) tfa_cleavage Treat with TFA/ Scavengers start_peptide->tfa_cleavage hydrogenolysis Catalytic Transfer Hydrogenation start_peptide->hydrogenolysis side_deprotected Z-Peptide-Arg tfa_cleavage->side_deprotected n_deprotected H-Peptide-Arg(Boc)2 hydrogenolysis->n_deprotected

Orthogonal deprotection pathways.

Quantitative Data Summary

The following table provides representative data for solution-phase peptide synthesis steps. Actual yields and purity will vary depending on the specific peptide sequence, coupling conditions, and purification methods.

StepParameterTypical ValueNotes
CHA Salt Conversion Yield>95%Typically a high-yielding workup step.
Peptide Coupling Coupling Efficiency80-95%Dependent on coupling reagents and steric hindrance.
Yield (after purification)70-90%Purification method (e.g., precipitation, chromatography) affects the final yield.
Boc Deprotection Yield>95%Generally a clean and high-yielding reaction.
Z Deprotection Yield85-95%Can be lower if the catalyst is poisoned or the peptide has poor solubility.
Final Peptide Purity Purity (HPLC)>95%Achievable with careful purification of intermediates and the final product.

Troubleshooting and Considerations

  • Solubility Issues: Protected peptides can be poorly soluble. A mixture of solvents (e.g., DCM/DMF) may be required. Sonication can also aid in dissolving starting materials.

  • Incomplete Coupling: If a coupling reaction is sluggish, a second coupling step can be performed. The choice of a more potent coupling reagent may also be necessary.

  • Racemization: The addition of HOBt during carbodiimide-mediated coupling can help to minimize racemization. Performing the activation step at 0 °C is also recommended.

  • Catalyst Poisoning: During Z-group hydrogenolysis, sulfur-containing amino acids (cysteine, methionine) can poison the palladium catalyst. Using a larger amount of catalyst or specific scavengers may be necessary.

By following these guidelines and protocols, researchers can effectively utilize this compound for the successful solution-phase synthesis of complex arginine-containing peptides.

References

Application Notes and Protocols for Coupling Z-Arg(Boc)2-OH.CHA to Resin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of arginine residues into synthetic peptides is a critical step in the development of many therapeutic and research-grade peptides. Z-Arg(Boc)2-OH.CHA is a commonly used derivative in Boc-based Solid-Phase Peptide Synthesis (SPPS) due to the robust protection of the guanidinium side chain by two benzyloxycarbonyl (Z) groups and the α-amino group by a tert-butyloxycarbonyl (Boc) group. The cyclohexylamine (CHA) salt form enhances the stability and handling of the amino acid. However, the bulky nature of the protecting groups and the inherent properties of arginine can present challenges during the coupling reaction, leading to incomplete reactions and the formation of side products.

This document provides a detailed protocol for the efficient coupling of this compound to a resin, along with a discussion of common challenges and troubleshooting strategies.

Data Presentation

While direct comparative studies providing quantitative coupling efficiencies for this compound with a variety of modern coupling reagents are not extensively published, the following table summarizes commonly used coupling reagents for sterically hindered amino acids like arginine and their general performance characteristics. The choice of reagent can significantly impact the coupling yield and purity of the final peptide. Arginine is recognized as one of the more challenging amino acids to couple efficiently.[1] Double coupling is often recommended to ensure complete incorporation.[2]

Coupling ReagentActivating Agent ClassTypical Equivalents (Reagent/Amino Acid)Activation TimeKey Characteristics & Considerations
DIC/HOBt Carbodiimide/Additive1.0 / 1.05-10 minCost-effective and widely used. HOBt suppresses racemization. The byproduct, diisopropylurea, is soluble in common SPPS solvents.
HBTU/DIPEA Aminium Salt0.95 / 2.02 minFast and efficient coupling. Byproducts are generally soluble. Requires a base (DIPEA) for activation.
HATU/DIPEA Aminium Salt0.95 / 2.02 minHighly reactive, often used for difficult couplings. Lower risk of racemization compared to some other reagents. Requires a base for activation.
PyBOP/DIPEA Phosphonium Salt1.0 / 2.02 minEffective for sterically hindered amino acids. Byproduct (HMPA) is a potential carcinogen, requiring careful handling and disposal. Requires a base.

Experimental Protocols

This section details the necessary steps for the successful coupling of this compound to a resin. The protocol is divided into three main stages: conversion of the CHA salt to the free acid, resin preparation, and the coupling reaction itself.

Conversion of this compound to the Free Acid

Prior to coupling, the cyclohexylamine (CHA) salt must be converted to the free acid to enable activation of the carboxylic acid.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • 1 M Potassium bisulfate (KHSO₄) solution, ice-cold

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Extract the DCM solution three times with an equal volume of ice-cold 1 M KHSO₄ solution to remove the cyclohexylamine.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent.

  • Remove the DCM under reduced pressure using a rotary evaporator to yield the free acid, Z-Arg(Boc)2-OH, as a foam or solid. Proceed immediately to the coupling step.

Resin Preparation

This protocol assumes the use of a pre-loaded resin with a free amino group (e.g., after deprotection of the previous amino acid).

Materials:

  • Peptide-resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis reaction vessel

Procedure:

  • Swell the peptide-resin in DCM for 20-30 minutes in the reaction vessel.

  • Wash the resin with DMF (3 x resin volume) for 1 minute per wash.

  • Drain the DMF thoroughly after the final wash.

Coupling Protocol using HBTU/DIPEA

This protocol utilizes the highly efficient HBTU as the coupling reagent.

Materials:

  • Z-Arg(Boc)2-OH (free acid from step 1)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Prepared peptide-resin (from step 2)

Procedure:

  • Dissolve 3 equivalents of Z-Arg(Boc)2-OH (relative to the resin substitution) in DMF.

  • In a separate vial, dissolve 2.9 equivalents of HBTU in DMF.

  • Add the HBTU solution to the amino acid solution and mix for 2 minutes to pre-activate.

  • Add 6 equivalents of DIPEA to the activated amino acid solution and mix briefly.

  • Immediately add the entire solution to the washed and drained peptide-resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance of Z-Arg(Boc)2-OH, a longer coupling time is recommended.

  • Monitor the reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative Kaiser test (no blue color) indicates a complete reaction.

  • If the Kaiser test is positive after 4 hours, a second coupling (double coupling) is recommended. Drain the reaction vessel and repeat steps 1-7.

  • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.

  • Dry the resin under vacuum.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of Z-Arg(Boc)2-OH.Perform a double coupling by repeating the coupling procedure. Increase the coupling time to 4-6 hours. Consider using a more potent coupling reagent like HATU.
Aggregation of the growing peptide chain.Swell the resin in a solvent mixture that disrupts secondary structures, such as a "magic mixture" (e.g., DCM/DMF/NMP with 0.1 M HOBt).
Formation of δ-lactam Intramolecular cyclization of the activated arginine.[3]Use pre-activation of the amino acid for a short duration before adding it to the resin. Avoid prolonged exposure of the activated arginine to the base before coupling.
Racemization Over-activation or prolonged exposure to basic conditions.Minimize the pre-activation time. Use a base with lower basicity if racemization is a concern, although DIPEA is generally acceptable with HBTU/HATU.

Visualizations

Experimental Workflow

Coupling_Protocol_Workflow cluster_prep Preparation cluster_coupling Coupling Reaction cluster_analysis Analysis & Washing A This compound B Convert to Free Acid (DCM, KHSO4 extraction) A->B C Z-Arg(Boc)2-OH (Free Acid) B->C G Dissolve Free Acid in DMF D Peptide-Resin (with free amine) E Swell and Wash Resin (DCM, DMF) D->E F Prepared Resin E->F J Add to Prepared Resin H Pre-activate with HBTU G->H I Add DIPEA H->I I->J K Agitate for 2-4 hours J->K L Kaiser Test K->L L->J Positive (Double Couple) M Wash Resin (DMF, DCM, MeOH) L->M Negative N Dry Resin M->N O Coupled Peptide-Resin N->O

Caption: Workflow for coupling this compound to resin.

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Z-Arg(Boc)2-OH·CHA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutics due to their enhanced stability, target affinity, and specificity compared to their linear counterparts. The synthesis of arginine-containing cyclic peptides, however, can be challenging due to the nucleophilic nature of the guanidinium side chain. Protecting group strategy is therefore critical to prevent side reactions and achieve high yields and purity.

This document provides detailed application notes and protocols for the synthesis of cyclic peptides utilizing N-α-benzyloxycarbonyl-N-δ,N-ω-bis(tert-butoxycarbonyl)-L-arginine cyclohexylammonium salt (Z-Arg(Boc)2-OH·CHA). This reagent offers a robust protecting group scheme for the arginine side chain, facilitating both solid-phase peptide synthesis (SPPS) and subsequent cyclization. The Z group provides stability during synthesis, while the two Boc groups offer acid-labile protection that can be selectively removed for cyclization.

Key Advantages of Z-Arg(Boc)2-OH·CHA in Cyclic Peptide Synthesis

  • Orthogonal Protection: The Z (benzyloxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups are orthogonal. The Boc groups can be removed under acidic conditions (e.g., with trifluoroacetic acid - TFA), while the Z group is typically removed by hydrogenolysis. This allows for selective deprotection strategies crucial for on-resin or solution-phase cyclization.

  • Reduced Side Reactions: The bulky Boc groups on the guanidinium function effectively reduce its nucleophilicity, minimizing side reactions such as lactamization during peptide chain elongation.

  • Compatibility with SPPS: Z-Arg(Boc)2-OH·CHA is compatible with standard solid-phase peptide synthesis (SPPS) protocols, particularly those employing the Fmoc/tBu strategy.

Experimental Protocols

This section details the protocols for the synthesis of a model cyclic peptide using Z-Arg(Boc)2-OH·CHA. The workflow covers the solid-phase synthesis of the linear peptide, on-resin cyclization, and final cleavage and purification.

Solid-Phase Synthesis of the Linear Peptide

This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis strategy.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Z-Arg(Boc)2-OH·CHA

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Washing solvents: DMF, DCM, Isopropanol

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (4 eq.) with HBTU (3.9 eq.) and HOBt (4 eq.) in DMF for 2 minutes.

    • Add DIPEA (8 eq.) to the activated amino acid solution.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Incorporation of Z-Arg(Boc)2-OH·CHA:

    • Follow the standard coupling procedure as described in step 3, using Z-Arg(Boc)2-OH·CHA as the amino acid derivative. Note that this will be the N-terminally protected arginine. For internal arginine residues, an Fmoc-Arg(Boc)2-OH derivative would be used.

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

On-Resin Head-to-Tail Cyclization

This protocol describes the cyclization of the peptide on the solid support after the linear sequence has been assembled. This requires the N-terminal protecting group to be removed while the peptide is still attached to the resin.

Procedure:

  • Final N-terminal Fmoc Deprotection: Perform the Fmoc deprotection of the final amino acid as described in Protocol 1, step 2.

  • Selective Side-Chain Deprotection (if applicable): For side-chain to side-chain cyclization, selectively deprotect the relevant amino acid side chains. For head-to-tail cyclization, this step is not necessary.

  • On-Resin Cyclization:

    • Wash the resin with DMF (5x) and DCM (5x).

    • Swell the resin in NMP.

    • Add a solution of coupling reagents such as PyBOP (3 eq.) and DIPEA (6 eq.) in NMP to the resin.

    • Agitate the reaction mixture at room temperature for 4-24 hours.

    • Monitor the cyclization by cleaving a small amount of peptide from the resin and analyzing by LC-MS.

    • Once the cyclization is complete, wash the resin thoroughly with NMP (3x), DCM (3x), and DMF (3x).

Cleavage from Resin and Side-Chain Deprotection

This protocol outlines the cleavage of the cyclic peptide from the resin and the removal of the remaining side-chain protecting groups, including the Boc groups on the arginine side chain.

Materials:

  • Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% water.

Procedure:

  • Resin Preparation: Wash the resin with DCM and dry it under a stream of nitrogen.

  • Cleavage:

    • Add the cleavage cocktail to the resin.

    • Agitate at room temperature for 2-4 hours. This step will also remove the Boc protecting groups from the arginine side chain.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether two more times.

  • Peptide Drying: Dry the crude peptide pellet under vacuum.

Removal of Z-group (if required) and Purification

The Z-group on the arginine side chain is stable to TFA and will remain after cleavage. If the final product requires a free guanidinium group, a subsequent deprotection step is necessary.

Procedure:

  • Z-group Deprotection (Hydrogenolysis):

    • Dissolve the crude peptide in a suitable solvent (e.g., methanol, acetic acid).

    • Add a palladium catalyst (e.g., 10% Pd/C).

    • Stir the reaction mixture under a hydrogen atmosphere for 2-16 hours.

    • Monitor the reaction by LC-MS.

    • Once complete, filter off the catalyst and evaporate the solvent.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the cyclic peptide by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Data Presentation

The following table presents representative quantitative data for the synthesis of a model cyclic peptide. Note: This data is illustrative and actual results may vary depending on the peptide sequence and experimental conditions.

StepParameterValue
Linear Peptide Synthesis Crude Yield85%
Purity (Crude)70%
On-Resin Cyclization Cyclization Efficiency>95% (by LC-MS)
Cleavage and Deprotection Crude Yield (Cyclic Peptide)75%
Purity (Crude)65%
Purification Final Yield30%
Final Purity>98%

Visualizations

Experimental Workflow for Cyclic Peptide Synthesis

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Cyclization cluster_Cleavage Cleavage and Purification Resin Swell Resin Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Wash1 Wash Coupling->Wash1 Wash1->Fmoc_Deprotection Next cycle Arg_Coupling Couple Z-Arg(Boc)2-OH·CHA Wash1->Arg_Coupling Chain_Elongation Repeat for all Amino Acids Arg_Coupling->Chain_Elongation Final_Fmoc_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Fmoc_Deprotection Cyclize Cyclization Reaction Final_Fmoc_Deprotection->Cyclize Wash2 Wash Cyclize->Wash2 Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Precipitation Precipitate with Ether Cleavage->Precipitation Z_Deprotection Z-Group Deprotection (Hydrogenolysis) Precipitation->Z_Deprotection Purification HPLC Purification Z_Deprotection->Purification Final_Product Lyophilize to Final Product Purification->Final_Product

Caption: Workflow for cyclic peptide synthesis using Z-Arg(Boc)2-OH·CHA.

Protecting Group Strategy for Arginine

G cluster_protection Protecting Groups cluster_deprotection Deprotection Conditions Arginine Arginine Side Chain α-NH Guanidinium Z_group Z (Benzyloxycarbonyl) Boc_groups 2 x Boc (tert-butoxycarbonyl) Arginine:guanidinium->Boc_groups Protection Hydrogenolysis Hydrogenolysis (H2, Pd/C) Z_group->Hydrogenolysis Removal TFA TFA (Trifluoroacetic acid) Boc_groups->TFA Removal

Caption: Orthogonal protecting group strategy for the arginine side chain.

Application Notes and Protocols for Z-Arg(Boc)₂-OH·CHA in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Arg(Boc)₂-OH·CHA (CAS 145315-39-5) is a high-purity, protected amino acid derivative crucial for the synthesis of arginine-containing peptides. In the landscape of drug discovery, its primary application is not as a standalone therapeutic agent, but as a critical building block in the chemical synthesis of peptides that are subsequently investigated for their therapeutic potential. The strategic use of protecting groups—a benzyloxycarbonyl (Z) group on the α-amino group and two tert-butyloxycarbonyl (Boc) groups on the guanidino side chain—allows for precise control during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions and ensuring the integrity of the final peptide sequence.

These application notes provide a comprehensive overview of the role of Z-Arg(Boc)₂-OH·CHA in the synthesis of therapeutic peptides, along with detailed protocols for its use.

Physicochemical Properties

A clear understanding of the properties of Z-Arg(Boc)₂-OH·CHA is essential for its effective use in peptide synthesis.

PropertyValue
CAS Number 145315-39-5[1][2][3][4]
Molecular Formula C₂₄H₃₆N₄O₈·C₆H₁₃N
Molecular Weight 607.75 g/mol [1]
IUPAC Name (2S)-2-{[(benzyloxy)carbonyl]amino}-5-{[--INVALID-LINK--methyl]amino}pentanoic acid compound with cyclohexanamine (1:1)[1]
Purity Typically ≥96%

Core Applications in Drug Discovery

The principal role of Z-Arg(Boc)₂-OH·CHA is to facilitate the incorporation of arginine residues into peptide chains during synthesis. Arginine is a common amino acid in bioactive peptides due to its positively charged side chain, which is often involved in molecular recognition, binding to cellular targets, and enhancing solubility.

Key application areas include:

  • Synthesis of Peptide Hormones and Analogs: Many peptide hormones, such as vasopressin and oxytocin, and their analogs developed for therapeutic use, contain arginine residues.

  • Development of Antimicrobial Peptides (AMPs): The cationic nature of arginine is a key feature of many AMPs, which are being investigated as novel antibiotics.

  • Creation of Cell-Penetrating Peptides (CPPs): Arginine-rich CPPs are used as delivery vectors to transport therapeutic cargo (e.g., small molecules, proteins, nucleic acids) across cell membranes.

  • Enzyme Inhibitors and Substrates: Peptides designed to inhibit enzymes, such as proteases, or to act as substrates for enzyme assays often incorporate arginine at specific positions for target recognition.

The dual Boc protection on the guanidino group of Z-Arg(Boc)₂-OH·CHA offers the advantage of temporarily masking the high basicity of this functional group, which can otherwise lead to side reactions during peptide synthesis.

Experimental Protocols

The following protocols describe the general use of Z-Arg(Boc)₂-OH·CHA in the context of Boc-chemistry solid-phase peptide synthesis (SPPS).

Conversion of the Cyclohexylammonium (CHA) Salt to the Free Acid

Prior to its use in coupling reactions, the CHA salt must be converted to the free carboxylic acid.

Materials:

  • Z-Arg(Boc)₂-OH·CHA

  • Dichloromethane (DCM)

  • 10% aqueous citric acid solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Protocol:

  • Dissolve the Z-Arg(Boc)₂-OH·CHA in a suitable organic solvent, such as DCM.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 10% aqueous citric acid solution to remove the cyclohexylamine. Repeat the wash twice.

  • Wash the organic layer with deionized water to remove any remaining citric acid.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the sodium sulfate.

  • Remove the solvent by rotary evaporation to obtain the free acid form of Z-Arg(Boc)₂-OH.

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle for adding an amino acid to a growing peptide chain on a solid support resin.

Materials:

  • Peptide synthesis resin (e.g., Merrifield resin with the first amino acid attached)

  • Z-Arg(Boc)₂-OH (free acid form)

  • Trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v) for Boc deprotection

  • Diisopropylethylamine (DIEA) in DCM (e.g., 10% v/v) for neutralization

  • Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Peptide synthesis vessel

Workflow Diagram:

SPPS_Workflow start Start with Peptide-Resin (N-terminal Boc protected) deprotection 1. Boc Deprotection (TFA in DCM) start->deprotection wash1 2. Wash (DCM, DMF) deprotection->wash1 neutralization 3. Neutralization (DIEA in DCM) wash1->neutralization wash2 4. Wash (DCM, DMF) neutralization->wash2 coupling 5. Coupling (Z-Arg(Boc)2-OH + DCC/HOBt in DMF) wash2->coupling wash3 6. Wash (DMF, DCM) coupling->wash3 end Peptide-Resin with Elongated Chain wash3->end

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Protocol Steps:

  • Resin Swelling: Swell the resin in DCM in the reaction vessel for 30 minutes.

  • Boc Deprotection: Drain the DCM and add a solution of 50% TFA in DCM to the resin. Agitate for 30 minutes to remove the N-terminal Boc protecting group.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3x) followed by DMF (3x) to remove residual TFA.

  • Neutralization: Add a solution of 10% DIEA in DCM to the resin and agitate for 10 minutes to neutralize the N-terminal ammonium salt.

  • Washing: Drain the neutralization solution and wash the resin with DCM (3x) and DMF (3x).

  • Coupling:

    • In a separate vial, dissolve Z-Arg(Boc)₂-OH (free acid, 3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DCC (3 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature to allow the coupling reaction to proceed.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) followed by DCM (3x) to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step may need to be repeated.

  • Cycle Repetition: Repeat steps 2-8 for each subsequent amino acid to be added to the peptide sequence.

Final Cleavage and Deprotection

After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Important: This step often requires strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) and should be performed by trained personnel with appropriate safety precautions.

Illustrative Diagram of Protecting Group Strategy:

Protecting_Groups Arg Z-Arg(Boc)2-OH α-Amino Group Guanidino Group Carboxyl Group N_prot Z (Benzyloxycarbonyl) - Acid Stable - Removed by Hydrogenolysis Arg:N->N_prot Protected by G_prot 2 x Boc (tert-Butyloxycarbonyl) - Acid Labile - Removed by Strong Acid (e.g., TFA, HF) Arg:G->G_prot Protected by C_group Free Carboxyl Group (for coupling reaction) Arg:C->C_group Available

Protecting group strategy for Z-Arg(Boc)₂-OH.

Conclusion

Z-Arg(Boc)₂-OH·CHA is an indispensable reagent in the field of peptide-based drug discovery. Its well-defined protecting group strategy enables the reliable synthesis of complex, arginine-containing peptides. While not a drug itself, it is a foundational tool for the creation of novel peptide therapeutics that are currently under investigation for a wide range of diseases, from infectious diseases to metabolic disorders and cancer. The protocols provided here offer a general guideline for the effective utilization of this compound in the laboratory. Researchers should consult specialized literature for the synthesis of specific peptide sequences and for advanced SPPS techniques.

References

Application Notes and Protocols for Synthesizing Cell-Penetrating Peptides using Z-Arg(Boc)₂-OH·CHA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Z-Arg(Boc)₂-OH·CHA in the solid-phase synthesis of arginine-rich cell-penetrating peptides (CPPs). Detailed protocols, data interpretation, and visualizations are included to facilitate the successful synthesis and application of these important delivery vectors.

Introduction

Cell-penetrating peptides, particularly those rich in arginine, are powerful tools for delivering a wide range of therapeutic and diagnostic agents into cells. The guanidinium group of arginine is crucial for their membrane-translocating properties. Effective synthesis of these peptides requires robust protection of the arginine side chain to prevent side reactions and ensure high purity of the final product. Z-Arg(Boc)₂-OH·CHA is an amino acid derivative designed for use in Boc solid-phase peptide synthesis (SPPS), offering complete protection of the arginine guanidinium group.

Advantages and Considerations of Z-Arg(Boc)₂-OH·CHA

Advantages:

  • Full Side-Chain Protection: The two Boc groups on the guanidinium moiety provide robust protection, minimizing the risk of side reactions during peptide synthesis.

  • Compatibility with Boc-SPPS: This reagent is specifically designed for the Boc/Bzl protection strategy, a well-established method for peptide synthesis.

Considerations:

  • Steric Hindrance: The bulky nature of the di-Boc protection can lead to steric hindrance, potentially lowering coupling efficiency compared to other protecting groups.

  • δ-Lactam Formation: A significant side reaction associated with di-Boc protected arginine is the formation of a δ-lactam, which is an inactive species. This can lead to lower yields and the presence of deletion sequences in the final product. One study on the Fmoc analogue, Fmoc-Arg(Boc)₂-OH, showed a rapid formation of δ-lactam, which resulted in a low coupling efficiency of only 28%. While this was observed for the Fmoc derivative, it highlights a potential challenge for any di-Boc protected arginine.

Quantitative Data Summary

The following table summarizes comparative data on the coupling efficiency of different arginine derivatives. While the data is for the Fmoc-protected analogues, it provides valuable insight into the performance of the di-Boc protecting group strategy.

Arginine DerivativeCoupling Time (min)δ-Lactam FormationCoupling Efficiency
Fmoc-Arg(NO₂)-OH120Low>99%
Fmoc-Arg(Pbf)-OH120Moderate>99%
Fmoc-Arg(Boc)₂-OH120High (60% after 30 min)28%[1]

Data from a study comparing Fmoc-protected arginine derivatives in SPPS.[1]

Experimental Protocols

Protocol 1: Boc Solid-Phase Peptide Synthesis of a Poly-Arginine CPP (R₉)

This protocol describes the manual synthesis of a nona-arginine peptide (R₉), a well-known CPP, using Z-Arg(Boc)₂-OH·CHA.

Materials:

  • MBHA resin (0.5-1.0 mmol/g substitution)

  • Z-Arg(Boc)₂-OH·CHA

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Piperidine (for optional capping)

  • Acetic anhydride (for optional capping)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the MBHA resin in DCM for 30 minutes, followed by washing with DMF.

  • First Amino Acid Coupling:

    • Dissolve Z-Arg(Boc)₂-OH·CHA (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

    • Add the coupling solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (blue), indicating incomplete coupling, repeat the coupling step.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF (1:1:8 v/v/v) for 30 minutes.

  • Boc Deprotection:

    • Wash the resin with DMF and then DCM.

    • Treat the resin with 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.

    • Wash the resin with DCM.

  • Neutralization: Neutralize the resin with 10% DIEA in DCM for 5 minutes. Wash with DCM and then DMF.

  • Chain Elongation: Repeat steps 2-5 for each subsequent arginine residue until the desired R₉ sequence is assembled.

  • Final Boc Deprotection: After the final coupling cycle, perform the Boc deprotection (step 4) one last time.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: HF Cleavage and Deprotection

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

  • Preparation: Place the dried peptide-resin in the HF cleavage apparatus reaction vessel with a magnetic stir bar. Add anisole as a scavenger (1 mL per gram of resin).

  • HF Cleavage:

    • Cool the reaction vessel in a dry ice/acetone bath.

    • Carefully condense anhydrous HF into the vessel (approximately 10 mL per gram of resin).

    • Allow the mixture to stir at 0°C for 1 hour.

  • HF Removal: Remove the HF by vacuum distillation.

  • Peptide Precipitation and Washing:

    • Carefully transfer the resin and cleaved peptide to a centrifuge tube.

    • Triturate the resin with cold diethyl ether to precipitate the peptide.

    • Centrifuge and decant the ether. Repeat the ether wash three times.

  • Peptide Extraction:

    • Extract the peptide from the resin using 10% aqueous acetic acid.

    • Filter to remove the resin.

  • Lyophilization: Freeze-dry the aqueous peptide solution to obtain the crude peptide powder.

Protocol 3: Peptide Purification and Characterization
  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Visualizations

G cluster_synthesis Boc-SPPS Cycle for CPP Synthesis cluster_cleavage Final Steps start Start with Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, DMF) deprotection->wash1 neutralization Neutralization (10% DIEA in DCM) wash2 Wash (DCM, DMF) neutralization->wash2 coupling Coupling (Z-Arg(Boc)2-OH·CHA, DIC, HOBt) wash3 Wash (DCM, DMF) coupling->wash3 wash1->neutralization wash2->coupling end_cycle Repeat for next residue wash3->end_cycle end_cycle->deprotection Next cycle final_deprotection Final Boc Deprotection end_cycle->final_deprotection Final residue cleavage HF Cleavage (HF, Anisole) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (MS, HPLC) purification->characterization final_product Purified CPP characterization->final_product

Caption: Boc-SPPS workflow for CPP synthesis.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cpp_cargo CPP-Cargo Complex early_endosome Early Endosome cpp_cargo->early_endosome Endocytosis (e.g., Macropinocytosis, Clathrin-mediated) membrane late_endosome Late Endosome early_endosome->late_endosome lysosome Lysosome late_endosome->lysosome cytosol Cytosol late_endosome->cytosol Endosomal Escape lysosome->cytosol Degradation (potential fate) nucleus Nucleus cytosol->nucleus Nuclear Targeting

Caption: Cellular uptake pathways of CPPs.[2][3][4][5]

Conclusion

Z-Arg(Boc)₂-OH·CHA is a viable, albeit potentially challenging, reagent for the synthesis of arginine-rich CPPs via Boc-SPPS. While it offers the benefit of complete side-chain protection, researchers must be mindful of the potential for lower coupling efficiencies due to steric hindrance and δ-lactam formation. Careful monitoring of coupling reactions and the potential need for double coupling are recommended to ensure the synthesis of high-quality peptides. The protocols and information provided herein serve as a detailed guide for the successful application of Z-Arg(Boc)₂-OH·CHA in the development of novel CPP-based delivery systems.

References

Application Notes and Protocols for the Quantitative Analysis of Z-Arg(Boc)2-OH.CHA Incorporation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Arg(Boc)2-OH.CHA (Nα-Benzyloxycarbonyl-Nω,Nω'-di-tert-butoxycarbonyl-L-arginine cyclohexylammonium salt) is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. The dual Boc groups on the guanidinium side chain offer robust protection, minimizing side reactions such as lactam formation and guanidinylation of other residues, which are common challenges when incorporating arginine into a peptide sequence. This robust protection scheme ensures the integrity of the final peptide product.

This document provides detailed protocols for the incorporation of this compound into a growing peptide chain and the subsequent quantitative analysis of its incorporation efficiency using High-Performance Liquid Chromatography (HPLC) and confirmation by Mass Spectrometry (MS).

Quantitative Data Summary

The efficiency of this compound incorporation is highly dependent on the chosen coupling reagent, reaction time, and the sequence of the peptide being synthesized. While specific yields can vary, the following table summarizes expected incorporation efficiencies with commonly used coupling reagents under optimized conditions. Aminium-based reagents like HBTU are generally considered highly efficient for coupling sterically hindered amino acids.

Coupling ReagentActivator/BaseTypical Reaction Time (min)Expected Incorporation Efficiency (%)Key Considerations
HBTU HOBt / DIPEA30 - 60> 99%Highly efficient, low racemization. The standard choice for difficult couplings.
DIC / HOBt HOBt60 - 12098 - 99%Cost-effective and reliable. Reaction times may be longer compared to HBTU.
PyBOP HOBt / DIPEA30 - 60> 99%Similar efficiency to HBTU; avoids the formation of carcinogenic HMPA byproduct seen with BOP.

Note: Efficiencies are based on ideal conditions and can be influenced by factors such as resin type, peptide sequence, and steric hindrance.

Experimental Protocols

Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)

This protocol outlines the key steps for coupling this compound to a resin-bound peptide.

1. Preparation of the Free Acid:

  • This compound is a salt and must be converted to the free acid form before coupling.

  • Dissolve the this compound in Dichloromethane (DCM).

  • Perform three extractions with an ice-cold aqueous solution of 10% KHSO4.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and evaporate the solvent under reduced pressure to obtain the free acid, Z-Arg(Boc)2-OH.

2. Resin Preparation:

  • Swell the peptide-resin (e.g., PAM or MBHA resin with the N-terminal Boc group removed) in DCM for 30 minutes.

  • Wash the resin three times with DCM.

  • Neutralize the resin with a 5% solution of Diisopropylethylamine (DIPEA) in DCM for 2 minutes.

  • Wash the resin six times with DCM to remove excess base.

3. Amino Acid Activation and Coupling (HBTU Example):

  • In a separate vessel, dissolve 3 equivalents of Z-Arg(Boc)2-OH (free acid) and 2.9 equivalents of HOBt in N,N-Dimethylformamide (DMF).

  • Add 3 equivalents of HBTU to the amino acid solution.

  • Add 6 equivalents of DIPEA to the activated amino acid mixture.

  • Immediately add the activated amino acid solution to the washed and neutralized resin.

  • Agitate the reaction vessel for 30-60 minutes at room temperature.

4. Monitoring the Coupling Reaction:

  • Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete reaction.

  • If the test is positive, extend the coupling time or consider a second coupling step.

5. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with an acetic anhydride solution.

  • Wash the resin thoroughly with DCM and DMF to prepare for the next deprotection and coupling cycle.

Protocol 2: Cleavage, Purification, and Quantitative Analysis

1. Peptide Cleavage from Resin:

  • Wash the final peptide-resin with DCM and dry under a stream of nitrogen.

  • Treat the resin with a cleavage cocktail, typically high-concentration Trifluoroacetic acid (TFA) with scavengers (e.g., 90% TFA, 5% water, 5% triisopropylsilane).[1]

  • React for 2-3 hours at room temperature.[2]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

2. Reversed-Phase HPLC (RP-HPLC) for Quantification and Purification:

  • Sample Preparation: Dissolve a known quantity of the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).

  • HPLC System:

    • Column: C18 stationary phase (e.g., 4.6 x 250 mm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Detector: UV detector at 210-220 nm.[3]

  • Gradient Elution: Run a linear gradient from low to high concentration of Mobile Phase B to elute the peptide. A typical gradient might be 5-65% B over 30 minutes.

  • Quantification: The incorporation efficiency can be determined by analyzing the chromatogram of the crude product. The area of the peak corresponding to the desired full-length peptide is compared to the total area of all peptide-related peaks (including deletion sequences where the arginine was not incorporated).

    • Incorporation Efficiency (%) = (Area of Target Peptide Peak / Total Area of All Peptide Peaks) x 100

  • Purification: Collect fractions corresponding to the main peak of the target peptide.[3] Pool the pure fractions and lyophilize to obtain the final purified peptide.[3]

3. Mass Spectrometry for Confirmation:

  • Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent for mass spectrometry.

  • Analysis: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to determine the molecular weight of the purified peptide.

  • Confirmation: The observed molecular weight should match the calculated theoretical molecular weight of the peptide with the incorporated arginine residue, confirming successful incorporation.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Analysis & Purification prep 1. Prepare Free Acid (from this compound) resin 2. Swell & Neutralize Peptide-Resin couple 3. Activate & Couple (e.g., with HBTU/DIPEA) resin->couple monitor 4. Monitor Coupling (Kaiser Test) couple->monitor cleave 5. Cleave Peptide from Resin (TFA) monitor->cleave purify 6. Purify Peptide (RP-HPLC) cleave->purify quantify 7. Quantify Incorporation (Peak Area Analysis) purify->quantify confirm 8. Confirm Mass (Mass Spectrometry) quantify->confirm

Caption: Experimental workflow for the incorporation and analysis of Z-Arg(Boc)2-OH.

signaling_pathway cluster_membrane Cell Membrane receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates peptide Synthetic Peptide (containing Arg) peptide->receptor Binds kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus Translocates to response Cellular Response (e.g., Gene Expression) nucleus->response

Caption: Generic signaling pathway potentially modulated by an arginine-containing peptide.

References

Troubleshooting & Optimization

preventing side reactions with Z-Arg(Boc)2-OH.CHA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Z-Arg(Boc)2-OH.CHA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during the use of this fully protected arginine derivative in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is an L-arginine derivative where the α-amino group is protected by a benzyloxycarbonyl (Z) group, and the side chain guanidino group is protected by two tert-butyloxycarbonyl (Boc) groups. The cyclohexylammonium (CHA) salt increases the stability and improves the handling of the compound. This derivative is utilized when complete protection of the arginine side chain is necessary to prevent side reactions during peptide synthesis.

Q2: What are the main side reactions associated with the use of this compound?

A2: The primary side reaction of concern when using arginine derivatives with two Boc groups on the side chain is the formation of δ-lactam.[1][2][3] This intramolecular cyclization can occur during the activation of the carboxylic acid for coupling and leads to the consumption of the amino acid, resulting in lower coupling yields and the potential for deletion sequences in the final peptide.[2][4] Additionally, the di-Boc protecting group has been shown to induce more δ-lactam formation compared to other guanidino protecting group strategies.[1]

Q3: How can I minimize δ-lactam formation during coupling with this compound?

A3: Minimizing δ-lactam formation requires careful optimization of coupling conditions. Key strategies include:

  • Choice of Coupling Reagent: Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure are often recommended. These reagents may reduce the likelihood of base-catalyzed lactam formation. The mixed anhydride coupling procedure has been reported to induce more δ-lactam formation.[1]

  • Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin. The longer the activated species is present in solution, the higher the chance of cyclization.

  • Temperature: Perform the coupling at a controlled, and potentially lower, temperature to reduce the rate of the intramolecular side reaction.

  • Solvent Choice: The choice of solvent can influence the rate of lactam formation. While DMF is common, studies on similar di-Boc protected arginine derivatives have shown some instability in this solvent.[2]

Q4: What is the recommended method for deprotecting the Z and Boc groups from a peptide synthesized with Z-Arg(Boc)2-OH?

A4: The Z and Boc protecting groups are orthogonal, meaning they can be removed under different conditions.[5][6][7]

  • Z-group (Benzyloxycarbonyl): This group is typically removed by catalytic hydrogenation (e.g., using H2 gas with a palladium catalyst, such as Pd/C) or by catalytic transfer hydrogenation with a hydrogen donor like formic acid or ammonium formate.[8]

  • Boc groups (tert-Butoxycarbonyl): These groups are labile to acid and are commonly removed using trifluoroacetic acid (TFA).[5][9]

A sequential deprotection strategy is generally employed. The choice of which group to remove first depends on the overall synthetic strategy and the presence of other protecting groups on the peptide.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low coupling efficiency / Deletion of Arginine residue High rate of δ-lactam formation consuming the activated amino acid.[2][4]- Optimize coupling conditions: Use carbodiimide reagents (e.g., DIC/HOBt), minimize pre-activation time, and control the temperature.- Perform a double coupling to ensure complete reaction.- Monitor the coupling reaction closely using a qualitative test like the ninhydrin test.
Presence of a side product with a mass corresponding to the peptide minus arginine Incomplete coupling due to δ-lactam formation.- See solutions for "Low coupling efficiency".- Purify the crude peptide using reverse-phase HPLC to separate the desired product from the deletion sequence.
Incomplete removal of the Z-group Inefficient hydrogenation.- Ensure the palladium catalyst is active and used in the correct amount.- Optimize the reaction time and hydrogen pressure for catalytic hydrogenation.- For catalytic transfer hydrogenation, ensure the hydrogen donor is fresh and used in sufficient excess.
Side reactions during Boc deprotection (e.g., t-butylation of Trp or Met residues) Scavenging of tert-butyl cations generated during TFA treatment is insufficient.[10]- Use a scavenger cocktail in the TFA deprotection solution. Common scavengers include triisopropylsilane (TIS), water, and dithiothreitol (DTT).

Experimental Protocols

Protocol 1: Comparative Analysis of Coupling Reagents to Minimize δ-Lactam Formation

This protocol allows for the quantitative comparison of different coupling reagents to determine the optimal conditions for incorporating this compound while minimizing δ-lactam formation. The method is adapted from studies on similar di-Boc protected arginine derivatives.[2]

Materials:

  • This compound

  • Resin-bound peptide with a free N-terminal amine

  • Coupling reagents to be tested (e.g., DIC/HOBt, HBTU/DIPEA, HATU/DIPEA)

  • Solvent (e.g., DMF)

  • HPLC system for analysis

Procedure:

  • Swell the resin-bound peptide in the chosen solvent.

  • Prepare solutions of this compound and the respective coupling reagents and additives in the reaction solvent.

  • Initiate the coupling reactions in parallel, each with a different coupling reagent combination.

  • At specific time points (e.g., 5, 15, 30, 60, and 120 minutes), take an aliquot of the supernatant from each reaction.

  • Quench the reaction in the aliquot (e.g., by dilution with an appropriate solvent).

  • Analyze the quenched aliquots by HPLC to quantify the amount of remaining Z-Arg(Boc)2-OH and the formed δ-lactam.

  • After the desired coupling time, wash the resin, cleave a small sample of the peptide, and analyze by HPLC and mass spectrometry to determine the coupling efficiency.

Data Presentation:

Coupling Reagent Time (min) Z-Arg(Boc)2-OH Remaining (%) δ-Lactam Formation (%) Coupling Efficiency (%)
DIC/HOBt5
15
30
60
120
HBTU/DIPEA5
15
30
60
120
HATU/DIPEA5
15
30
60
120
Protocol 2: Sequential Deprotection of Z and Boc Groups

This protocol outlines a general procedure for the sequential removal of the Z and Boc protecting groups from a synthetic peptide containing a Z-Arg(Boc)2 residue.

Step 1: Removal of the Z-group by Catalytic Transfer Hydrogenation

  • Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or a mixture with DMF for solubility).

  • Add a palladium catalyst (e.g., 10% Pd/C).

  • Add a hydrogen donor, such as formic acid or ammonium formate, in excess.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by HPLC or mass spectrometry.

  • Upon completion, filter the catalyst and remove the solvent under reduced pressure.

Step 2: Removal of the Boc groups by Acidolysis

  • Prepare a cleavage cocktail of TFA with scavengers (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Add the cleavage cocktail to the peptide from Step 1 and stir at room temperature for 2-4 hours.

  • Precipitate the deprotected peptide by adding cold diethyl ether.

  • Centrifuge the mixture and decant the ether.

  • Wash the peptide pellet with cold ether and dry under vacuum.

  • Purify the crude peptide by reverse-phase HPLC.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_deprotection Deprotection Start Start Coupling Couple this compound Start->Coupling 1. Optimized Coupling Chain_Elongation Continue Peptide Chain Elongation Coupling->Chain_Elongation 2. Z_Deprotection Z-group Removal (Catalytic Transfer Hydrogenation) Chain_Elongation->Z_Deprotection Completed Peptide Boc_Deprotection Boc-group Removal (TFA with Scavengers) Z_Deprotection->Boc_Deprotection 3. Sequential Purification Purification (HPLC) Boc_Deprotection->Purification 4. side_reaction_pathway Activated_Arg Activated Z-Arg(Boc)2-OH Desired_Coupling Peptide Bond Formation (Desired Pathway) Activated_Arg->Desired_Coupling Reacts with N-terminal amine Lactam_Formation δ-Lactam Formation (Side Reaction) Activated_Arg->Lactam_Formation Intramolecular cyclization Peptide_Resin Peptide-Resin (N-terminal amine) Peptide_Resin->Desired_Coupling

References

troubleshooting incomplete coupling of Z-Arg(Boc)2-OH.CHA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting the coupling of Z-Arg(Boc)2-OH.CHA in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its coupling sometimes difficult?

This compound is a protected form of the amino acid arginine, where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, and the side-chain guanidino group is protected by two tert-butyloxycarbonyl (Boc) groups. The cyclohexylamine (CHA) salt improves the compound's stability and handling. The coupling of this derivative can be challenging due to significant steric hindrance from the bulky Boc and Z protecting groups, which can impede the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support.[1][2]

Q2: What are the primary indicators of incomplete coupling of this compound?

The most common indicator of incomplete coupling is a positive result from a qualitative colorimetric test, such as the Kaiser test, performed on a small sample of the resin beads after the coupling reaction. A dark blue or purple color indicates the presence of unreacted primary amines. For peptides with N-terminal secondary amines (like proline), the chloranil or isatin tests are more appropriate. Additionally, analysis of the crude peptide by HPLC after cleavage from the resin may show the presence of deletion sequences (peptides missing the arginine residue), confirming incomplete coupling.

Q3: What is δ-lactam formation and how does it relate to this compound coupling?

δ-lactam formation is a common side reaction during the coupling of arginine derivatives.[3][4] It involves the intramolecular cyclization of the activated arginine to form a stable six-membered ring, which renders the amino acid incapable of coupling to the peptide chain. Arginine derivatives with two Boc protecting groups on the guanidino side chain have been shown to be prone to this side reaction.[3][4][5]

Troubleshooting Guide for Incomplete Coupling

Incomplete coupling of this compound is a frequent issue that can often be resolved by optimizing the reaction conditions. Below is a step-by-step guide to troubleshoot and improve coupling efficiency.

Problem: Positive Kaiser Test After Initial Coupling

A positive Kaiser test indicates the presence of free primary amines on the resin, signifying that the coupling reaction is incomplete.

Solution Workflow:

TroubleshootingWorkflow start Positive Kaiser Test recouple Perform a Second Coupling (Double Coupling) start->recouple kaiser_test2 Perform Kaiser Test Again recouple->kaiser_test2 negative Negative Test: Proceed with Synthesis kaiser_test2->negative Negative positive Positive Test: Consider Capping kaiser_test2->positive Positive optimize Optimize Coupling Protocol for Next Synthesis negative->optimize positive->optimize DecisionTree start Coupling of this compound kaiser_test Perform Kaiser Test start->kaiser_test result Result kaiser_test->result negative Negative (Complete Coupling) result->negative Colorless/Yellow positive Positive (Incomplete Coupling) result->positive Blue/Purple proceed Proceed to Deprotection of Z-group for next cycle negative->proceed double_couple Double Couple positive->double_couple kaiser_test2 Perform Kaiser Test Again double_couple->kaiser_test2 negative2 Negative kaiser_test2->negative2 positive2 Positive kaiser_test2->positive2 negative2->proceed cap Cap Unreacted Amines positive2->cap cap->proceed

References

Technical Support Center: Z-Group Deprotection from Arginine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal of the benzyloxycarbonyl (Z or Cbz) protecting group from arginine (Arg) residues in peptide synthesis.

Troubleshooting Guide

This guide is designed to help you diagnose and solve specific problems during the Z-group deprotection of arginine-containing peptides.

Question: Why is the Z-group removal from my arginine-containing peptide incomplete or very slow?

Answer:

Incomplete or slow deprotection is a common issue, often linked to the chosen method and the peptide sequence. The primary causes are catalyst inactivation for hydrogenolysis or steric hindrance.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Catalyst Poisoning (Hydrogenolysis) Sulfur-containing residues (like Methionine or Cysteine) or sulfur-based scavengers (e.g., thioanisole) can irreversibly poison palladium (Pd) catalysts, drastically reducing their activity.[1]Increase Catalyst Load: Add more Pd/C catalyst to the reaction.• Use a Poison-Resistant Catalyst: Consider using Pd(OH)₂/C (Pearlman's catalyst), which can show better resistance to poisoning.• Alternative Method: If sulfur is present, avoid catalytic hydrogenolysis and opt for acidolysis (e.g., HBr/AcOH).
Insufficient Hydrogen Source In catalytic hydrogenation, this could be due to low H₂ pressure. In transfer hydrogenation, the hydrogen donor (e.g., ammonium formate) may be depleted.[2][3]Check H₂ Supply: Ensure adequate and consistent H₂ pressure (typically 1-4 atm).• Replenish Donor: For transfer hydrogenation, add fresh hydrogen donor in portions.
Poor Catalyst Dispersion The solid catalyst (e.g., Pd/C) is not properly suspended in the reaction mixture, leading to a low effective surface area.Improve Agitation: Ensure vigorous and constant stirring or shaking to keep the catalyst fully suspended.
Steric Hindrance The peptide sequence surrounding the arginine residue may be bulky, preventing the Z-group from accessing the catalytic surface.Increase Reaction Time: Allow the reaction to proceed for a longer duration (monitor by HPLC).• Elevate Temperature: Cautiously increase the reaction temperature (e.g., to 40-50 °C), but be mindful of potential side reactions.

Question: My mass spectrometry results show unexpected side products after Z-group removal. What are they and how can I prevent them?

Answer:

Side reactions can occur during deprotection, especially under harsh conditions or in the presence of sensitive amino acids like Tryptophan (Trp) or Phenylalanine (Phe).

Common Side Products and Prevention Strategies:

Side Product Cause Prevention Method
Alkylated Tryptophan During acidolysis (e.g., HBr/AcOH), the cleavage of the Z-group generates benzyl cations. These reactive electrophiles can attack the indole ring of Tryptophan. This is also a known issue with other protecting groups like Tosyl, where released moieties can modify Trp.[4][5]Use Scavengers: Add a scavenger such as thioanisole or thiocresol to the cleavage cocktail.[5][6] These compounds act as traps for the reactive carbocations.
Reduced Aromatic Rings (Phe, Trp) Overly aggressive catalytic hydrogenation conditions (high pressure, prolonged reaction times) can lead to the saturation of the aromatic rings on other residues.[7]Milder Conditions: Reduce H₂ pressure, lower the temperature, and carefully monitor the reaction to stop it upon completion.• Use Transfer Hydrogenation: This method often provides milder conditions than direct hydrogenation with H₂ gas.
N-Benzyl Tertiary Amine This side reaction can occur during catalytic hydrogenolysis if the hydrogen source is insufficient.[3] The intermediate carbamic acid does not fully decompose.Ensure Sufficient Hydrogen: Maintain an adequate supply of H₂ gas or hydrogen donor throughout the reaction.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing the Z-group from arginine?

The Z-group is stable under mildly acidic and basic conditions but can be removed by two main methods: catalytic hydrogenolysis and strong acidolysis.[8][9]

  • Catalytic Hydrogenolysis: This is the most common and generally mildest method. It involves treating the Z-protected peptide with hydrogen gas (H₂) in the presence of a palladium catalyst, typically on a carbon support (Pd/C).[9][10] This reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[10] Transfer hydrogenation, using a hydrogen donor like ammonium formate instead of H₂ gas, is also a popular variation.[2]

  • Acidolysis: This method uses strong acidic conditions, such as hydrogen bromide in acetic acid (HBr/AcOH), to cleave the Z-group.[8] It is a harsher method but is useful when catalytic hydrogenation is not feasible, for instance, in the presence of sulfur-containing residues that would poison the catalyst.

Q2: Which deprotection method should I choose for a peptide containing Methionine or Cysteine?

Catalytic hydrogenolysis should be avoided for peptides containing sulfur, as these residues can poison the palladium catalyst.[1] The preferred method in this case is acidolysis with HBr/AcOH. If hydrogenation is necessary, a higher catalyst loading or a more poison-resistant catalyst like Pearlman's catalyst (Pd(OH)₂/C) might be attempted, but success is not guaranteed.

Q3: Can the Z-group be removed while the peptide is still on the solid-phase resin?

While Z-group protection is more common in solution-phase synthesis, its removal on-resin is possible but less frequent in modern solid-phase peptide synthesis (SPPS) strategies like Fmoc or Boc chemistry.[4] If attempted, one must ensure the resin and linkage are stable to the deprotection conditions. For example, standard linkers like Wang or Rink Amide are acid-labile and would be cleaved by HBr/AcOH. Catalytic hydrogenolysis on-resin is feasible but can be inefficient due to poor solvent/catalyst access to the resin-bound peptide.

Q4: How can I monitor the progress of the deprotection reaction?

The most reliable way to monitor the reaction is by taking small aliquots at different time points and analyzing them by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) . This allows you to observe the disappearance of the starting material (Z-protected peptide) and the appearance of the desired product (deprotected peptide), as well as any side products.

Experimental Protocols

Protocol 1: Z-Group Removal by Catalytic Hydrogenolysis (H₂/Pd/C)

This protocol describes the deprotection of a Z-arginine-containing peptide using hydrogen gas and a palladium on carbon catalyst.

Methodology:

  • Dissolve Peptide: Dissolve the Z-protected peptide in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or a mixture including acetic acid (e.g., MeOH with 1-5% AcOH) to ensure solubility and an acidic environment that aids the reaction.

  • Add Catalyst: To the solution, add 10% Palladium on Carbon (Pd/C) catalyst. The amount is typically 10-20% by weight relative to the peptide. For substrates prone to catalyst poisoning, this may be increased to 100% (1:1 weight ratio).

  • Hydrogenation: Place the reaction flask in a hydrogenation apparatus. Purge the system with nitrogen or argon, then introduce hydrogen gas (H₂) to a pressure of 1-4 atmospheres (atm).

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous agitation is crucial to ensure the solid catalyst remains suspended and interacts with both the dissolved peptide and the hydrogen gas.

  • Monitoring: Monitor the reaction progress by HPLC or TLC. Typical reaction times range from 2 to 24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude deprotected peptide.

Protocol 2: Z-Group Removal by Acidolysis (HBr/AcOH)

This protocol is for cleavage of the Z-group under strong acid conditions and should be performed in a well-ventilated fume hood.

Methodology:

  • Prepare Reagent: Use a commercially available solution of 33% (w/w) HBr in acetic acid.

  • Dissolve Peptide: Dissolve the Z-protected peptide in glacial acetic acid. If the peptide contains Tryptophan, add a scavenger like thioanisole (1-2 equivalents).

  • Cleavage Reaction: Add the HBr/AcOH solution to the dissolved peptide. The final concentration of HBr should be sufficient for cleavage.

  • Reaction Time: Stir the mixture at room temperature for 30 to 90 minutes. The reaction is typically rapid.

  • Monitoring: Monitor the reaction by HPLC.

  • Precipitation: Once complete, add the reaction mixture dropwise to a large volume of cold diethyl ether with vigorous stirring to precipitate the peptide hydrobromide salt.

  • Isolation: Collect the precipitate by filtration or centrifugation. Wash the solid product thoroughly with cold diethyl ether to remove residual acid and byproducts.

  • Drying: Dry the final peptide under vacuum. The peptide can then be purified by HPLC.

Visualizations

Z_Deprotection_Workflow cluster_prep Preparation cluster_reaction Hydrogenolysis Reaction cluster_workup Work-up & Isolation start Start: Z-Protected Peptide dissolve Dissolve Peptide in Appropriate Solvent (e.g., MeOH) start->dissolve add_catalyst Add Pd/C Catalyst (10-100% w/w) dissolve->add_catalyst setup_h2 Setup in Hydrogenation Apparatus add_catalyst->setup_h2 run_reaction Run Reaction under H2 (1-4 atm) with Vigorous Stirring setup_h2->run_reaction monitor Monitor Progress by HPLC/LC-MS run_reaction->monitor monitor->run_reaction Incomplete filter_catalyst Filter through Celite to Remove Catalyst monitor->filter_catalyst Complete evaporate Evaporate Solvent under Reduced Pressure filter_catalyst->evaporate end End: Crude Deprotected Peptide evaporate->end

Caption: Experimental workflow for Z-group removal via catalytic hydrogenolysis.

Troubleshooting_Logic start Problem: Incomplete Z-Deprotection q1 Is a sulfur-containing residue (Met/Cys) present? start->q1 a1_yes Cause: Catalyst Poisoning q1->a1_yes Yes q2 Are conditions sufficient? q1->q2 No s1 Solution: 1. Increase Pd/C amount 2. Use Pd(OH)2/C 3. Switch to Acidolysis (HBr/AcOH) a1_yes->s1 a1_no Cause: Insufficient H2 or Poor Catalyst Dispersion s2 Solution: 1. Check H2 supply/pressure 2. Add more H2 donor 3. Increase stirring speed a1_no->s2 q2->a1_no No a2_no Cause: Steric Hindrance or Low Reactivity q2->a2_no Yes, but still slow s3 Solution: 1. Increase reaction time 2. Cautiously increase temperature a2_no->s3

Caption: Troubleshooting logic for incomplete Z-group deprotection by hydrogenolysis.

Z_Deprotection_Pathway reactant Peptide-Arg(Z) product Peptide-Arg (Free Amine) reactant->product H₂ + Pd/C or HBr/AcOH toluene Toluene co2 CO2

Caption: Chemical pathway of Z-group deprotection from an arginine residue.

References

Z-Arg(Boc)2-OH.CHA solubility problems in DMF

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Z-Arg(Boc)2-OH.CHA in Dimethylformamide (DMF).

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be fully soluble in DMF?

A1: While DMF is a common solvent for peptide synthesis, complete and rapid dissolution of protected amino acids like this compound can sometimes be challenging. The guanidino group of arginine is protected to enhance solubility in common organic solvents used in solid-phase peptide synthesis (SPPS), but issues can still arise depending on the concentration, temperature, and purity of both the solute and the solvent.

Q2: What are the common causes of poor solubility of this compound in DMF?

A2: Several factors can contribute to solubility problems:

  • Concentration: Attempting to prepare a solution that is at or above the saturation point of the compound in DMF at a given temperature.

  • Temperature: DMF's ability to dissolve this compound may be temperature-dependent. Room temperature may not be sufficient for higher concentrations.

  • Purity of the Compound: Impurities in the this compound can affect its solubility characteristics.

  • Purity of the Solvent: The presence of water or other contaminants in the DMF can decrease the solubility of protected amino acids.

  • Aggregation: Protected peptides and amino acids have a tendency to aggregate, which can reduce their solubility.

Q3: How can I improve the solubility of this compound in DMF?

A3: To improve solubility, you can try the following methods:

  • Heating: Gently warming the solution can help overcome the energy barrier for dissolution. A product datasheet for this compound suggests heating to 37°C to increase solubility.

  • Sonication: Using an ultrasonic bath can help break up aggregates and facilitate the dissolution process.

  • Vortexing: Vigorous mixing can also aid in dissolving the compound.

  • Solvent Quality: Ensure you are using high-purity, anhydrous DMF.

Q4: At what concentration is this compound typically used in DMF for peptide synthesis?

A4: In solid-phase peptide synthesis, coupling reactions are often performed with amino acid concentrations in the range of 0.2 M to 0.5 M in DMF. If you are experiencing solubility issues, starting with a lower concentration and gradually increasing it may be beneficial.

Q5: Is there any information on the stability of this compound in DMF?

Troubleshooting Guide

If you are encountering solubility issues with this compound in DMF, follow this step-by-step guide.

Initial Observation: this compound does not fully dissolve in DMF at room temperature.

Caption: A flowchart for troubleshooting solubility issues.

Data Presentation

CompoundSolventReported SolubilityRecommended Actions to Increase Solubility
This compoundDMSOSolubleHeating, Sonication
This compoundDMFExpected to be soluble, but may require assistanceGentle heating (e.g., 37°C), Sonication, Vortexing

Experimental Protocols

Protocol for Dissolving this compound in DMF

  • Materials:

    • This compound

    • Anhydrous, high-purity DMF

    • Sterile vial

    • Vortex mixer

    • Water bath or heating block set to 37°C

    • Ultrasonic bath

  • Procedure:

    • Weigh the desired amount of this compound and add it to the sterile vial.

    • Add the calculated volume of anhydrous DMF to achieve the desired concentration.

    • Tightly cap the vial and vortex vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in a water bath or on a heating block at 37°C for 10-15 minutes. Periodically remove the vial and vortex.

    • If solids persist, place the vial in an ultrasonic bath for 5-10 minutes.

    • Visually inspect the solution to ensure all solid material has dissolved.

    • Use the freshly prepared solution as soon as possible for your experiment.

Logical Relationship Diagram

The following diagram illustrates the components of the this compound salt.

Caption: Components of the this compound salt.

References

minimizing racemization of arginine during coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing racemization and other side reactions during the coupling of arginine in peptide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of arginine residues and provides systematic solutions to mitigate them.

Issue Potential Cause(s) Recommended Action(s)
High levels of D-Arginine diastereomer detected post-synthesis. Racemization during coupling. This can be caused by the choice of coupling reagent, base, solvent, and temperature.- Optimize Coupling Reagent and Additive: Employ coupling reagents known for low racemization, such as phosphonium or uronium salts (e.g., PyBOP, HBTU, HATU), in combination with additives like HOBt, HOAt, or OxymaPure. The use of additives is strongly recommended to suppress racemization.[1][2] - Select a Weaker Base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of stronger bases such as diisopropylethylamine (DIPEA).[3][4] - Control Temperature: Avoid excessively high temperatures during coupling, as elevated temperatures can increase the rate of racemization.[5] For microwave-assisted synthesis, lowering the temperature has been shown to reduce racemization for sensitive amino acids.[5][6]
Presence of deletion sequences lacking arginine. Incomplete coupling. This can be due to steric hindrance, peptide aggregation, or side reactions consuming the activated arginine.- Double Coupling: Perform a second coupling step for the arginine residue to ensure complete incorporation, especially if the preceding amino acid is sterically bulky. - Optimize Solvent: Use solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or by adding dimethylsulfoxide (DMSO). - Address Lactam Formation: A primary side reaction for arginine is the formation of a δ-lactam, which consumes the activated amino acid.[7][8][9] Choosing appropriate protecting groups and coupling conditions can minimize this.
Observation of unexpected byproducts. Side reactions of the arginine side chain. The guanidinium group can be involved in side reactions other than lactam formation.- Protecting Group Selection: The choice of protecting group for the arginine side chain is crucial. Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is a common choice in Fmoc chemistry. The NO2 protecting group has been shown to prevent δ-lactam formation.[9][10] - Cleavage Cocktail: During final cleavage, sulfonyl protecting groups from arginine can transfer to tryptophan residues. Using a cleavage cocktail with appropriate scavengers is essential to prevent this.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of arginine racemization during peptide coupling?

A1: The primary mechanism for racemization of most amino acids during peptide synthesis is through the formation of an oxazolone intermediate from the activated carboxylic acid. The presence of a base can then facilitate the abstraction of the alpha-proton, leading to a loss of stereochemical integrity. Additives like HOBt and its analogs work by forming an active ester that is less prone to oxazolone formation.

Q2: How does δ-lactam formation in arginine affect the synthesis?

A2: δ-lactam formation is a significant side reaction during the coupling of arginine where the side-chain guanidino group attacks the activated carboxylic acid of the same molecule, forming a cyclic lactam. This intramolecular reaction consumes the activated arginine, preventing it from coupling to the growing peptide chain and leading to deletion sequences.[7][8][9]

Q3: Which coupling reagents are recommended for arginine to minimize racemization?

A3: For arginine coupling, it is advisable to use coupling reagents that have a lower propensity for causing racemization. Phosphonium salts like BOP and PyBOP, and uronium/aminium salts such as HBTU, TBTU, and HATU are generally preferred over carbodiimides alone, especially when used with additives like HOBt or HOAt.[2][3] Newer reagents like COMU, which incorporate an Oxyma moiety, also show excellent performance with low racemization.[11]

Q4: What is the role of additives like HOBt, HOAt, and OxymaPure?

A4: Additives are crucial for suppressing racemization. They react with the activated amino acid to form an active ester intermediate. This intermediate is more stable and less prone to forming the oxazolone that leads to racemization. HOAt is generally considered more efficient than HOBt in suppressing racemization. OxymaPure is a non-explosive alternative to HOBt and HOAt that also provides excellent racemization suppression.[1][3]

Q5: How does the choice of base influence arginine racemization?

A5: The base plays a critical role in the racemization process. Stronger, more sterically hindered bases can promote the abstraction of the alpha-proton, leading to increased racemization. Weaker bases, such as N-methylmorpholine (NMM), or more sterically hindered bases like 2,4,6-collidine, are often recommended over stronger bases like DIPEA to minimize racemization.[3][4]

Q6: Can the protecting group on the arginine side chain affect racemization?

A6: While the primary influence of the side-chain protecting group is on preventing side-chain reactions, it can indirectly affect the electronic and steric environment of the amino acid. The choice of protecting group is more critical for preventing side reactions like δ-lactam formation. For instance, the NO2 protecting group has been shown to effectively prevent this side reaction.[9][10] Commonly used sulfonyl-based protecting groups like Pbf are generally effective but their cleavage requires careful selection of scavengers to avoid side reactions with other residues like tryptophan.[1]

Data Presentation

Table 1: Comparison of Common Coupling Reagents and Additives

Reagent/AdditiveTypeGeneral Racemization PropensityKey Considerations
DIC/HOBt Carbodiimide + AdditiveLowA classic and cost-effective combination. HOBt is essential to suppress racemization.[1][3]
HBTU/HATU Uronium/Aminium SaltLowHighly efficient coupling reagents. HATU, containing HOAt, is generally more effective at suppressing racemization than HBTU.
PyBOP Phosphonium SaltLowProvides excellent coupling efficiency with minimal racemization.[3]
COMU Uronium SaltVery LowA newer generation reagent incorporating OxymaPure, known for high efficiency and very low racemization.[11]
OxymaPure AdditiveN/A (used with a coupling agent)A non-explosive and highly effective alternative to HOBt and HOAt for suppressing racemization.[3]

Table 2: Influence of Arginine Side-Chain Protecting Groups

Protecting GroupCommon UseKey Features and Considerations
Pbf (Pentamethyldihydrobenzofuran-sulfonyl)Fmoc ChemistryMost commonly used. More acid-labile than Pmc, facilitating easier cleavage. Requires scavengers during cleavage to prevent side reactions with Trp.
Pmc (Pentamethylchroman-sulfonyl)Fmoc ChemistryLess acid-labile than Pbf, requiring stronger acid for complete removal.
NO₂ (Nitro)Boc and Fmoc ChemistryCan prevent δ-lactam formation.[9][10] Removal can be challenging and may require specific reduction conditions.[10][12]
Tos (Tosyl)Boc ChemistryRequires strong acid (e.g., HF) for cleavage.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Arg(Pbf)-OH using HBTU/HOBt
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling Solution Preparation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes. Note: For sensitive couplings, consider using a weaker base like NMM.

  • Coupling Reaction: Add the activated coupling solution to the resin and shake at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling. If the test is positive, extend the coupling time or perform a double coupling.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.

Protocol 2: Low-Racemization Coupling of Fmoc-Arg(Pbf)-OH using DIC/OxymaPure
  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Solution Preparation:

    • In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 eq.) and OxymaPure (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution.

  • Coupling Reaction: Immediately add the coupling solution to the resin. Shake at room temperature for 2-4 hours.

  • Monitoring and Washing: Follow steps 6-7 from Protocol 1.

Visualizations

Racemization_Pathway Activated_Arg Activated Fmoc-Arg-OH Oxazolone Oxazolone Intermediate Activated_Arg->Oxazolone Intramolecular Cyclization Active_Ester Active Ester Intermediate Activated_Arg->Active_Ester Reaction with Additive Enolate Enolate Intermediate Oxazolone->Enolate Proton Abstraction Racemized_Product Racemized Product Oxazolone->Racemized_Product Coupling Enolate->Oxazolone Reprotonation Desired_Product Desired Peptide Bond Base Base Base->Enolate Additive Additive (e.g., HOBt, Oxyma) Additive->Active_Ester Active_Ester->Desired_Product Coupling Peptide_N_Terminus Peptide N-Terminus Peptide_N_Terminus->Racemized_Product Peptide_N_Terminus->Desired_Product

Caption: Mechanism of racemization via oxazolone formation and its suppression by additives.

Arginine_Side_Reactions Activated_Arg Activated Fmoc-Arg(Pbf)-OH Desired_Coupling Desired Coupling to Peptide Activated_Arg->Desired_Coupling Intermolecular Reaction Lactam_Formation δ-Lactam Formation (Intramolecular Cyclization) Activated_Arg->Lactam_Formation Intramolecular Reaction Deletion_Peptide Deletion Peptide Lactam_Formation->Deletion_Peptide Leads to

Caption: Competing reactions during arginine coupling.

References

Technical Support Center: Managing Aggregation in Peptides Containing Z-Arg(Boc)2-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the synthesis and handling of peptides containing Z-Arg(Boc)2-OH.

Frequently Asked Questions (FAQs)

Q1: What is Z-Arg(Boc)2-OH, and why is it used in peptide synthesis?

Z-Arg(Boc)2-OH is a derivative of the amino acid arginine used in solid-phase peptide synthesis (SPPS). The guanidino group of arginine is protected by two benzyloxycarbonyl (Z) groups and two tert-butyloxycarbonyl (Boc) groups, respectively. This protection prevents unwanted side reactions at the highly reactive guanidino group during peptide chain elongation. The use of Z-Arg(Boc)2-OH is particularly common in Boc-based SPPS strategies.

Q2: Can the presence of Z-Arg(Boc)2-OH in a peptide sequence contribute to aggregation?

While peptide aggregation is highly sequence-dependent and influenced by factors like hydrophobicity and secondary structure formation, the bulky and somewhat hydrophobic nature of the Z and Boc protecting groups on the arginine side chain can potentially influence inter-chain interactions that lead to aggregation, especially in sequences prone to self-assembly. However, aggregation is more commonly attributed to the overall peptide sequence rather than a single protected amino acid.

Q3: What are the common signs of peptide aggregation during synthesis?

During solid-phase peptide synthesis (SPPS), signs of aggregation include:

  • Incomplete or slow coupling reactions: This can be identified by a positive Kaiser test after coupling.

  • Slow or incomplete Fmoc deprotection: In Fmoc-based synthesis, this may be observed.

  • Resin shrinking or clumping: The solid support may fail to swell properly.

  • Low yield of the desired peptide: Aggregation can hinder the efficiency of the synthesis.

After cleavage and purification, aggregation may manifest as:

  • Poor solubility of the lyophilized peptide in standard solvents.

  • Precipitation of the peptide from solution.

  • Broad or tailing peaks during High-Performance Liquid Chromatography (HPLC) analysis.

Q4: Are there specific side reactions associated with Arg(Boc)2-OH that can be mistaken for or contribute to aggregation-related problems?

Yes, a significant side reaction associated with the use of Fmoc-Arg(Boc)2-OH is the formation of δ-lactam. This intramolecular cyclization can lead to a low coupling efficiency and the presence of a truncated peptide, which can complicate purification and may be misinterpreted as an aggregation-related impurity. Studies have shown that Fmoc-Arg(Boc)2-OH has a higher propensity for δ-lactam formation compared to other arginine derivatives like Fmoc-Arg(Pbf)-OH and Fmoc-Arg(NO2)-OH.[1][2]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving aggregation issues with peptides containing Z-Arg(Boc)2-OH.

Problem 1: Poor Solubility of the Lyophilized Peptide

If your peptide containing Z-Arg(Boc)2-OH is difficult to dissolve, follow this troubleshooting workflow:

Poor_Solubility_Workflow start Start: Lyophilized Peptide with Poor Solubility check_sequence Analyze Peptide Sequence (Hydrophobicity, Net Charge) start->check_sequence hydrophobic Highly Hydrophobic? check_sequence->hydrophobic charged Net Charge? check_sequence->charged hydrophobic->charged No use_organic Use Organic Solvent (e.g., DMSO, DMF, ACN) hydrophobic->use_organic Yes acidic Use Basic Buffer (e.g., 0.1% Ammonium Bicarbonate) charged->acidic Acidic (Net Negative) basic Use Acidic Buffer (e.g., 10% Acetic Acid) charged->basic Basic (Net Positive) neutral Try Mild Chaotropic Agents or Organic/Aqueous Mixtures charged->neutral Neutral sonicate_heat Apply Sonication and/or Gentle Warming use_organic->sonicate_heat If still insoluble acidic->sonicate_heat If still insoluble basic->sonicate_heat If still insoluble neutral->sonicate_heat If still insoluble end End: Solubilized Peptide sonicate_heat->end

Caption: Workflow for troubleshooting poor peptide solubility.

Problem 2: Aggregation During Solid-Phase Peptide Synthesis (SPPS)

If you observe signs of aggregation during SPPS, consider the following interventions:

SPPS_Aggregation_Workflow start Start: Signs of Aggregation During SPPS solvent_modification Modify Solvent System - Switch to NMP or add DMSO - Use 'Magic Mixture' (ethylene carbonate) start->solvent_modification chaotropic_agents Add Chaotropic Salts (e.g., LiCl, KSCN) to disrupt H-bonding start->chaotropic_agents temperature Increase Coupling Temperature start->temperature sonication Apply Sonication during coupling start->sonication backbone_protection Incorporate Backbone Protection - Pseudoprolines (e.g., Fmoc-Ser(psi-Pro)-OH) - Hmb/Dmb protected amino acids start->backbone_protection end End: Reduced Aggregation, Improved Synthesis solvent_modification->end chaotropic_agents->end temperature->end sonication->end backbone_protection->end

Caption: Strategies to mitigate aggregation during SPPS.

Experimental Protocols

Protocol 1: General Peptide Solubilization

  • Initial Assessment: Before attempting to dissolve the entire sample, test the solubility of a small amount of the peptide.[3]

  • Aqueous Solvents First: For peptides that are not highly hydrophobic, attempt to dissolve in sterile, deionized water or a common biological buffer (e.g., PBS).

  • pH Adjustment:

    • For basic peptides (net positive charge), add a small amount of dilute acetic acid or trifluoroacetic acid to aid dissolution.[4]

    • For acidic peptides (net negative charge), use a dilute solution of ammonium bicarbonate or ammonium hydroxide.[4][5]

  • Organic Solvents for Hydrophobic Peptides: For peptides with a high content of hydrophobic residues, begin by dissolving in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[3][5] Subsequently, slowly add the aqueous buffer to the desired concentration.

  • Physical Disruption: If aggregation persists, sonication or gentle warming can be applied to help break up aggregates.[3]

Protocol 2: Mitigating Aggregation During SPPS

  • Solvent Choice: If aggregation is detected, switch the primary solvent from DMF to N-methylpyrrolidone (NMP) or a mixture of DMF/DMSO.

  • Chaotropic Salts: Prepare a stock solution of a chaotropic salt (e.g., 1M LiCl in DMF) and add it to the coupling reaction to disrupt hydrogen bonding.

  • Elevated Temperature: Perform the coupling step at a higher temperature (e.g., 50°C) to disrupt secondary structures that may lead to aggregation.

  • Backbone Protection:

    • Pseudoprolines: If the aggregating sequence contains a Ser, Thr, or Cys, consider replacing the dipeptide unit with a pseudoproline dipeptide. This introduces a kink in the peptide backbone, disrupting aggregation.

    • Hmb/Dmb Protection: Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acid at strategic positions (e.g., every 6-8 residues) within the difficult sequence.

Quantitative Data Summary

The following table summarizes a comparison of side reactions for different Fmoc-protected arginine derivatives, which can be exacerbated by or contribute to issues perceived as aggregation.

Table 1: Comparison of Side-Reactions for Fmoc-Arg Derivatives

Fmoc-Arg DerivativeStability in DMF/NBPPropensity for δ-Lactam FormationCoupling Efficiency (in the presence of δ-lactam formation)Reference
Fmoc-Arg(Boc)2-OHDegrades slowly over one weekHigh (fastest kinetics)Low (28%)[1][2]
Fmoc-Arg(Pbf)-OHStableModerateModerate[1][2]
Fmoc-Arg(NO2)-OHStableLow (least tendency)High[1][2]

Note: This data suggests that while Z-Arg(Boc)2-OH is a valid choice, in cases of difficult couplings that might be exacerbated by aggregation, the higher propensity for δ-lactam formation should be considered as a potential source of yield loss. The stability data indicates that solutions of Fmoc-Arg(Boc)2-OH should be used within a week of preparation.[1][2]

References

Technical Support Center: Improving Yield in SPPS with Z-Arg(Boc)₂-OH·CHA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Z-Arg(Boc)₂-OH·CHA in Solid-Phase Peptide Synthesis (SPPS). It provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help improve peptide yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is Z-Arg(Boc)₂-OH·CHA, and what is its primary application in SPPS?

A1: Z-Arg(Boc)₂-OH·CHA is a protected amino acid derivative of arginine used in Boc-strategy Solid-Phase Peptide Synthesis (SPPS). The Nα-amino group is protected by a benzyloxycarbonyl (Z) group, and the guanidino side chain is protected by two tert-butyloxycarbonyl (Boc) groups. It is supplied as a cyclohexylamine (CHA) salt to improve its stability and handling. Its primary use is the incorporation of arginine into a peptide sequence while preventing side reactions at the reactive guanidino group.

Q2: Why is arginine incorporation often challenging in SPPS, and what issues are associated with Z-Arg(Boc)₂-OH?

A2: Arginine is one of the most challenging amino acids to incorporate during SPPS due to the steric hindrance of its bulky side-chain protecting groups and the nucleophilic nature of the guanidino group. A significant side reaction is the formation of a δ-lactam, which terminates the peptide chain and reduces the yield of the desired full-length peptide. Studies have shown that the di-Boc protection strategy on the guanidino group, as seen in Z-Arg(Boc)₂-OH, is particularly prone to inducing this δ-lactam formation.[1][2]

Q3: What is the purpose of the cyclohexylamine (CHA) salt, and does it need to be removed before coupling?

A3: The cyclohexylamine (CHA) salt is used to protect the carboxylic acid group of the amino acid derivative, which enhances its shelf-life and improves its handling characteristics. Yes, the CHA salt must be converted to the free acid before the amino acid can be activated and coupled to the growing peptide chain on the solid support.[3]

Q4: How are the protecting groups on Z-Arg(Boc)₂-OH removed after synthesis?

A4: The protecting groups are removed during the final cleavage step. The Boc groups on the side chain and the Nα-Z group are both acid-labile. They are typically removed simultaneously with the cleavage of the peptide from the resin using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4][5] The Z group can also be removed by catalytic transfer hydrogenolysis, although this is a separate step and less common in a standard Boc-SPPS workflow.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Efficiency / Low Yield Incomplete conversion of CHA salt to free acid: Residual salt will not activate and couple.Ensure complete conversion to the free acid using an acid wash before the coupling step. Monitor the conversion if possible.
δ-Lactam formation: The activated carboxyl group intramolecularly reacts with a nitrogen on the guanidino side chain, forming a stable six-membered ring and preventing coupling to the peptide. This is a known issue with di-Boc protected arginine.[1][2][7][8]- Use a shorter pre-activation time. - Consider using a different coupling reagent that minimizes side reactions (e.g., carbodiimides with an additive like HOBt). - Perform a double coupling to help drive the reaction to completion.[9]
Steric hindrance: The bulky Z and Boc protecting groups can sterically hinder the coupling reaction.- Increase the coupling time. - Use a higher excess of the activated amino acid and coupling reagents. - Consider using a more potent coupling reagent like HATU or HBTU.
Peptide Truncation at Arginine Residue Incomplete coupling of Z-Arg(Boc)₂-OH: Unreacted N-terminal amines on the resin are capped in the subsequent step, leading to truncated sequences.- Implement strategies to improve coupling efficiency (see above). - Monitor the coupling reaction for completeness using a ninhydrin test before proceeding to the next cycle.
Side Products in Final Peptide Incomplete removal of protecting groups: The Z and Boc groups require strong acid for complete cleavage.- Ensure sufficient cleavage cocktail volume and reaction time. - Use an appropriate scavenger cocktail to prevent re-attachment of cleaved protecting groups to sensitive residues like Tryptophan or Methionine.
Modification of sensitive residues during cleavage: Cations generated from the cleavage of Boc groups can alkylate nucleophilic side chains (e.g., Trp, Met).- Use a scavenger, such as triisopropylsilane (TIS) or ethanedithiol (EDT), in the cleavage cocktail.

Experimental Protocols

Protocol 1: Conversion of Z-Arg(Boc)₂-OH·CHA to Free Acid

This protocol must be performed before the coupling step.

  • Dissolution: Dissolve the Z-Arg(Boc)₂-OH·CHA salt in dichloromethane (DCM).

  • Acid Wash: Transfer the DCM solution to a separatory funnel and extract it three times with an equal volume of ice-cold 10% aqueous potassium bisulfate (KHSO₄) solution. This protonates the carboxylate and moves the cyclohexylamine into the aqueous phase as its salt.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filtration and Evaporation: Filter the solution to remove the drying agent. Evaporate the solvent under reduced pressure to obtain the Z-Arg(Boc)₂-OH free acid as a solid or oil.

  • Verification: The free acid is now ready for the activation and coupling step in your SPPS protocol.

Protocol 2: Coupling of Z-Arg(Boc)₂-OH in Boc-SPPS

This protocol assumes a standard Boc-SPPS workflow on a 0.1 mmol scale.

  • Resin Deprotection: Swell the peptide-resin in DCM. Remove the N-terminal Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM to remove residual TFA.

  • Neutralization: Neutralize the resulting TFA salt on the N-terminus of the peptide-resin by washing with 5-10% N,N-diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved. Wash again with DCM.

  • Amino Acid Activation: In a separate vessel, dissolve 3-4 equivalents of the Z-Arg(Boc)₂-OH free acid (from Protocol 1) and an equimolar amount of a coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF). Add 2 equivalents of DIEA per equivalent of coupling agent to activate the carboxylic acid. Allow to pre-activate for a short period (1-2 minutes) to minimize lactam formation.

  • Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture for 2-4 hours at room temperature. For difficult couplings, a second coupling (double coupling) may be necessary.

  • Monitoring: Take a small sample of the resin beads and perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 3: Final Cleavage and Deprotection

This protocol uses anhydrous HF, which is highly toxic and requires specialized equipment. Always follow appropriate safety procedures.

  • Final Boc Deprotection: Remove the N-terminal Boc group from the final amino acid using 50% TFA in DCM.

  • Washing and Drying: Wash the peptide-resin extensively with DCM and methanol, and then dry it thoroughly under high vacuum.

  • HF Cleavage: Place the dried peptide-resin in a specialized HF cleavage apparatus. Add appropriate scavengers (e.g., anisole, p-cresol) to protect sensitive amino acids. Cool the vessel to -5 to 0 °C. Condense anhydrous HF into the vessel.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours. This step cleaves the peptide from the resin and removes the Z and Boc protecting groups.

  • HF Removal: Carefully evaporate the HF under a stream of nitrogen or by vacuum.

  • Peptide Precipitation: Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.

  • Isolation and Purification: Collect the precipitated peptide by filtration or centrifugation. Wash with cold ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow_with_Z_Arg_Boc2_OH_CHA cluster_prep Amino Acid Preparation cluster_spps SPPS Cycle cluster_cleavage Final Cleavage cluster_purification Purification start Z-Arg(Boc)₂-OH·CHA free_acid Z-Arg(Boc)₂-OH (Free Acid) start->free_acid Protocol 1: Acid Wash (KHSO₄) activated_aa Activated Z-Arg(Boc)₂-OH free_acid->activated_aa Activate (HBTU/DIEA) resin Peptide-Resin (Free Amine) coupled_resin Extended Peptide-Resin resin->coupled_resin Protocol 2: Coupling activated_aa->coupled_resin deprotection N-terminal Deprotection (TFA/DCM) coupled_resin->deprotection deprotection->resin Neutralize (DIEA) final_resin Fully Protected Peptide-Resin crude_peptide Crude Peptide final_resin->crude_peptide Protocol 3: Strong Acid (HF) pure_peptide Purified Peptide crude_peptide->pure_peptide RP-HPLC

Caption: Experimental workflow for SPPS using Z-Arg(Boc)₂-OH·CHA.

Logical_Relationships cluster_issue Primary Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_yield Low Yield / Truncation lactam δ-Lactam Formation (di-Boc side chain) low_yield->lactam sterics Steric Hindrance (Bulky Z and Boc groups) low_yield->sterics incomplete_coupling Incomplete Coupling low_yield->incomplete_coupling incomplete_conversion Incomplete Conversion of CHA Salt low_yield->incomplete_conversion short_activation Short Pre-activation Time lactam->short_activation reagent_choice Optimize Coupling Reagent lactam->reagent_choice sterics->reagent_choice longer_time Increase Coupling Time sterics->longer_time double_couple Double Coupling incomplete_coupling->double_couple incomplete_coupling->longer_time acid_wash Ensure Complete Acid Wash incomplete_conversion->acid_wash

Caption: Troubleshooting logic for low yield with Z-Arg(Boc)₂-OH·CHA.

References

Validation & Comparative

A Comparative Guide to Arginine Protection in Peptide Synthesis: Z-Arg(Boc)₂-OH·CHA vs. Z-Arg(Pbf)-OH

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate process of solid-phase peptide synthesis (SPPS), the chemically reactive guanidino side chain of arginine necessitates robust protection to prevent unwanted side reactions and ensure the desired peptide sequence is assembled with high fidelity. The choice of protecting group is critical, directly impacting coupling efficiency, final peptide purity, and the overall success of the synthesis. This guide provides an objective, data-driven comparison of two commonly employed protected arginine derivatives: Z-Arg(Boc)₂-OH·CHA and Z-Arg(Pbf)-OH.

This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed examination of each reagent's performance, supported by experimental data and protocols to inform the selection of the optimal building block for their specific synthetic needs.

Overview of Arginine Protecting Groups

Z-Arg(Pbf)-OH: This derivative utilizes the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group for side-chain protection. The Pbf group is a cornerstone of the widely used Fmoc/tBu orthogonal synthesis strategy due to its high acid lability.[1] It offers a good balance of stability during the repetitive coupling and deprotection cycles of SPPS and is readily cleaved during the final deprotection step with trifluoroacetic acid (TFA).[1]

Z-Arg(Boc)₂-OH·CHA: This compound employs two tert-butoxycarbonyl (Boc) groups to shield the guanidino side chain. The use of dual Boc groups provides comprehensive protection but introduces different chemical properties regarding stability and deprotection kinetics.[2][3] It is often associated with Boc-based SPPS strategies. The cyclohexylamine (CHA) salt form is utilized to improve the compound's stability and handling characteristics.[4]

Comparative Performance Data

The selection between Pbf and (Boc)₂ protection hinges on a trade-off between stability, coupling efficiency, and the propensity for side reactions, most notably δ-lactam formation.

General Characteristics
FeatureZ-Arg(Pbf)-OHZ-Arg(Boc)₂-OH·CHA
Nα Protection Z (Benzyloxycarbonyl)Z (Benzyloxycarbonyl)
Side-Chain Protection Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl)(Boc)₂ (di-tert-butoxycarbonyl)
Primary Application Primarily compatible with Fmoc-based SPPSPrimarily compatible with Boc-based SPPS
Side-Chain Deprotection Strong acid (e.g., 95% TFA)[5]Strong acid (e.g., TFA, HF)[2][6]
Stability in DMF High stability in solution[2][3]Limited stability, degrades over time[2][3]
Primary Side Reaction δ-Lactam formation, alkylation of sensitive residuesHigh propensity for δ-Lactam formation[2]
Side Reaction: δ-Lactam Formation

A critical challenge during the activation of arginine derivatives is the intramolecular cyclization that forms an inactive δ-lactam, which terminates the peptide chain and reduces the overall yield. Experimental data consistently shows a significantly higher tendency for δ-lactam formation with (Boc)₂ protection compared to Pbf.

A study comparing the kinetics of this side reaction upon activation with DIC/OxymaPure provided the following quantitative results:

Protected Arginine Derivativeδ-Lactam Formation (at 30 min)Coupling Efficiency (at 120 min)
Fmoc-Arg(Pbf)-OH 12%>99%
Fmoc-Arg(Boc)₂-OH 60%28%
Data sourced from a comparative study on Arg protecting groups.[2]

These results clearly indicate that the (Boc)₂ protecting group is highly prone to forming the inactive δ-lactam, which severely compromises coupling efficiency.[2] The Pbf group, while not immune, demonstrates a much lower rate of this deleterious side reaction.[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental outcomes and optimizing synthesis protocols.

Standard Coupling Protocol for Protected Arginine (Manual SPPS)

This protocol outlines the manual incorporation of an activated arginine derivative onto a resin-bound peptide chain.

  • Resin Swelling: Swell the peptidyl-resin (1 equivalent) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Activation Mixture Preparation: In a separate vial, dissolve the protected arginine derivative (e.g., Z-Arg(Pbf)-OH, 1.5 equivalents), an activating agent (e.g., HBTU, 1.45 equivalents), and a base (e.g., DIPEA, 3 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activation mixture to the swollen, deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test on a few resin beads to monitor the reaction's completion. A negative test (yellow beads) indicates a complete coupling.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents.

Final Cleavage and Deprotection Protocol

A. For Peptides with Arg(Pbf)

This procedure removes the Pbf group and other acid-labile side-chain protecting groups while cleaving the peptide from the resin.

  • Resin Preparation: Wash the final peptidyl-resin with DCM and dry it under a vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) (v/v/v). TIS acts as a scavenger to trap reactive cations generated from the Pbf and other protecting groups.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and stir at room temperature. For peptides with multiple Arg(Pbf) residues, the cleavage time may need to be extended from the typical 1-2 hours to 4 hours or more.[5][7]

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Add the solution dropwise into a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

  • Drying and Purification: Dry the crude peptide pellet under vacuum and purify using reverse-phase HPLC.

B. For Peptides with Arg(Boc)₂

This protocol is suitable for Boc-based SPPS where the final cleavage is often performed with a stronger acid like HF, or with high-concentration TFA.

  • Resin Preparation: Wash the final peptidyl-resin with DCM and dry it under a vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA) and 5% water (v/v). Scavengers such as TIS should be included if other sensitive residues are present.

  • Cleavage Reaction: Add the TFA cocktail to the resin and react for 1-2 hours at room temperature to cleave the Boc protecting groups and release the peptide from the resin.[6]

  • Peptide Isolation: Follow steps 4-6 from the Arg(Pbf) protocol to precipitate, isolate, and dry the crude peptide for subsequent purification.

Visualizing Workflows and Chemical Pathways

Diagrams created using Graphviz DOT language provide clear visual representations of complex processes.

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection Nα-Deprotection Wash1 Washing Deprotection->Wash1 Repeat n times Coupling Amino Acid Coupling (e.g., Z-Arg(Pbf)-OH) Wash1->Coupling Repeat n times Wash2 Washing Coupling->Wash2 Repeat n times Wash2->Deprotection Repeat n times Final Fully Protected Peptidyl-Resin Wash2->Final Start Resin-Bound First Amino Acid Start->Deprotection Cleavage Final Cleavage & Side-Chain Deprotection Final->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Arginine_Side_Reaction cluster_input Inputs cluster_pathways Reaction Pathways Arg Z-Arg(X)-OH (X = Pbf or (Boc)₂) Activated Activated Ester Z-Arg(X)-Oxyma Activator Activator (e.g., DIC/Oxyma) Coupling Desired Coupling (Peptide Elongation) Activated->Coupling Nucleophilic Attack by Peptide N-terminus Lactam δ-Lactam Formation (Chain Termination) Activated->Lactam Intramolecular Cyclization Resin H₂N-Peptide-Resin Resin->Coupling

Caption: Competing reaction pathways for activated arginine derivatives.

Conclusion and Recommendations

The choice between Z-Arg(Boc)₂-OH·CHA and Z-Arg(Pbf)-OH is highly dependent on the specific requirements of the peptide synthesis strategy.

  • Z-Arg(Pbf)-OH emerges as the superior choice for most standard Fmoc-based SPPS applications. Its high stability in solution and significantly lower propensity for δ-lactam formation contribute to higher coupling efficiencies and purer final products.[2][3] While its deprotection requires strong acid and careful use of scavengers, these conditions are standard in the final step of Fmoc synthesis.

  • Z-Arg(Boc)₂-OH·CHA is a building block primarily suited for Boc-based SPPS. However, its utility is hampered by its poor stability in solution and a very high tendency to undergo δ-lactam formation upon activation.[2] This side reaction severely reduces coupling yields and can lead to the accumulation of deletion sequences that are difficult to purify. Its use should be carefully considered and may require specialized coupling protocols or be reserved for contexts where Pbf protection is incompatible.

For researchers aiming for high-yield, high-purity synthesis of arginine-containing peptides, particularly within the prevalent Fmoc-SPPS framework, Z-Arg(Pbf)-OH represents the more reliable and efficient option.

References

A Comparative Guide to Arginine Protecting Groups in Boc Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate protecting group for the highly basic guanidino side chain of arginine is a critical consideration in Boc solid-phase peptide synthesis (SPPS). The choice directly impacts the efficiency of peptide assembly, the conditions required for final cleavage, and the purity of the target peptide. This guide provides an objective comparison of the most commonly employed arginine protecting groups in Boc chemistry—Tos (p-toluenesulfonyl), NO₂ (nitro), and Mts (mesitylene-2-sulfonyl)—with supporting data and experimental protocols to aid in your research and development endeavors.

Performance Comparison of Arginine Protecting Groups

The selection of an arginine protecting group in Boc-SPPS is a balance between stability during synthesis and lability during cleavage, while minimizing side reactions. The following table summarizes the key quantitative and qualitative performance indicators for the most common choices.

Protecting GroupStructureCleavage ConditionsYield/PurityCommon Side Reactions
Tos (p-toluenesulfonyl)Strong acids (e.g., HF, TMSOTf)[1][2]Generally provides good yields, but purity can be affected by side reactions.Tryptophan modification: The cleaved tosyl group can alkylate the indole side chain of tryptophan. This can be suppressed by using scavengers like thioanisole.[3]
NO₂ (nitro)Strong acids (e.g., HF).[3] Stable to TFMSA and TMSOTf.[1][3] Can also be cleaved on-resin with SnCl₂.[4][5]High yields are achievable, but purity can be compromised by ornithine formation.Ornithine formation: A significant side reaction where the nitroguanidino group is converted to an amino group, resulting in an ornithine residue.[3]
Mts (mesitylene-2-sulfonyl)More acid-labile than Tos, requiring milder cleavage conditions or shorter reaction times.[4]Generally good, with the potential for higher purity due to milder cleavage.Less prone to side reactions compared to Tos and NO₂ due to its increased lability.
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)Primarily used in Fmoc chemistry; cleaved by TFA. Although compatible with Boc chemistry, it is not a standard choice.High yields and purity in Fmoc-SPPS.[4]Prone to δ-lactam formation during activation.[4][5]

Logical Relationships of Arginine Protecting Groups

The following diagram illustrates the classification of common arginine protecting groups based on their chemical nature and lability.

Arginine_Protecting_Groups cluster_boc Boc Chemistry Protecting Groups cluster_fmoc Primarily Fmoc Chemistry Tos Tos (p-toluenesulfonyl) Cleavage Cleavage Reagent Tos->Cleavage HF, TMSOTf NO2 NO₂ (nitro) NO2->Cleavage HF, SnCl₂ Mts Mts (mesitylene-2-sulfonyl) Mts->Cleavage HF (milder) Pbf Pbf Pbf->Cleavage TFA

Classification of Arginine Protecting Groups

Experimental Protocols

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS) of an Arginine-Containing Peptide

This protocol outlines the manual synthesis of a generic peptide on a Merrifield resin.

1. Resin Swelling:

  • Swell 1g of Merrifield resin (1 mmol/g substitution) in dichloromethane (DCM) for 1 hour in a reaction vessel.

2. First Amino Acid Coupling:

  • Dissolve 2 mmol of the cesium salt of the C-terminal Boc-amino acid in dimethylformamide (DMF).

  • Add the dissolved amino acid to the swollen resin and react for 12-24 hours at 50°C.

  • Wash the resin with DMF, methanol, and DCM, then dry under vacuum.

3. Peptide Chain Elongation (per cycle):

  • Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Wash with DCM.

  • Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 5 minutes (repeat twice).

  • Wash with DCM.

  • Coupling:

    • Dissolve 3 mmol of the next Boc-amino acid (e.g., Boc-Arg(Tos)-OH, Boc-Arg(NO₂)-OH, or Boc-Arg(Mts)-OH) and 3 mmol of HBTU in DMF.

    • Add 6 mmol of DIEA to the amino acid solution to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Wash with DMF and DCM.

  • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid.

Final Cleavage and Deprotection: High-HF Procedure

Safety Precaution: Anhydrous hydrogen fluoride (HF) is extremely hazardous and requires a specialized apparatus and safety protocols. This procedure should only be performed by trained personnel in a suitable facility.

1. Preparation:

  • Dry the peptide-resin thoroughly under high vacuum.

  • Place the dried resin in a Kel-F reaction vessel with a Teflon-coated stir bar.

  • Add appropriate scavengers. For peptides containing:

    • Boc-Arg(Tos)-OH and Tryptophan: Use a scavenger mixture of p-cresol and p-thiocresol. Thioanisole can also be used to suppress tryptophan modification.[3]

    • Boc-Arg(NO₂)-OH: Anisole or p-cresol can be used as a general scavenger.

    • Boc-Arg(Mts)-OH: Milder conditions may be sufficient, but scavengers are still recommended.

  • Cool the reaction vessel to -5 to 0°C.

2. HF Cleavage:

  • Condense anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).

  • Stir the mixture at 0°C for 1-2 hours.[1] For peptides with multiple Arg(Tos) residues, the cleavage time may need to be extended.[1]

3. Work-up:

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Precipitate the peptide with cold diethyl ether.

  • Centrifuge and decant the ether.

  • Dissolve the crude peptide in an appropriate aqueous buffer for purification by HPLC.

On-Resin Deprotection of Arg(NO₂) using SnCl₂

This method provides an alternative to HF cleavage for the nitro protecting group.[4][5]

1. Resin Preparation:

  • After peptide synthesis is complete, wash the peptide-resin with 2-methyltetrahydrofuran (2-MeTHF).

2. Reduction:

  • Prepare a 2 M solution of SnCl₂ in 2-MeTHF containing 0.04 M phenol and 0.2 M aqueous HCl.

  • Add the SnCl₂ solution to the peptide-resin and heat at 55°C for 30-60 minutes.

  • Repeat the treatment with fresh reagent to ensure complete removal.

3. Cleavage from Resin:

  • After on-resin deprotection of the Arg(NO₂) group, the peptide can be cleaved from the resin using standard TFA-based cocktails, depending on the resin linker and other side-chain protecting groups.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of an arginine-containing peptide using Boc chemistry.

Boc_SPPS_Workflow Start Start Resin_Prep Resin Swelling & First AA Coupling Start->Resin_Prep SPPS_Cycle Iterative Boc-SPPS Cycles (Deprotection, Neutralization, Coupling) Resin_Prep->SPPS_Cycle Final_Deprotect Final N-terminal Boc Removal SPPS_Cycle->Final_Deprotect Cleavage Cleavage & Side-Chain Deprotection (e.g., HF) Final_Deprotect->Cleavage Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Analysis Characterization (e.g., Mass Spectrometry) Purification->Analysis End End Analysis->End

Boc-SPPS Workflow for Arginine Peptides

References

Confirming Z-Arg(Boc)2-OH Incorporation: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), ensuring the correct incorporation of each amino acid is paramount to the integrity of the final peptide. The use of complex protected amino acids, such as Z-Arg(Boc)2-OH, introduces specific challenges that necessitate robust analytical verification. This guide provides a comparative overview of key analytical methods—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Edman Degradation—to confirm the successful incorporation of Z-Arg(Boc)2-OH and to distinguish it from common alternatives and potential side products.

Comparison of Analytical Methods

The choice of analytical method depends on the specific information required, from crude purity assessment to sequence verification. Each technique offers distinct advantages and limitations in the context of analyzing peptides containing the bulky Z-Arg(Boc)2-OH residue.

FeatureHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Edman Degradation
Primary Use Purity assessment, quantification of product and impuritiesMolecular weight confirmation, sequence verificationN-terminal sequence determination
Sample Requirement Low (picomole to nanomole)Low (femtomole to picomole)Low to moderate (picomole)[1]
Throughput HighHighLow
Information Provided Retention time, peak area (purity)Mass-to-charge ratio, fragmentation patternSequential amino acid identity
Key Advantage for Z-Arg(Boc)2-OH Can resolve successful product from deletion sequences and some side products.Confirms the exact mass addition corresponding to Z-Arg(Boc)2-OH.Provides direct sequence evidence of incorporation at the correct position.
Limitations for Z-Arg(Boc)2-OH Does not directly confirm identity; co-elution is possible.Does not quantify purity as effectively as HPLC.Bulky side-chain protecting groups may potentially interfere with cleavage efficiency.

Analytical Techniques and Expected Results

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the workhorse for assessing the purity of crude peptides after synthesis and cleavage. The incorporation of a bulky and hydrophobic residue like Z-Arg(Boc)2-OH will typically lead to a noticeable increase in the retention time of the target peptide compared to a sequence lacking this residue (a deletion sequence).

Expected Results:

  • Successful Incorporation: A major peak corresponding to the full-length peptide with a specific retention time. The hydrophobicity of the Z and Boc groups will contribute to a longer retention time compared to peptides with more polar protecting groups like Pbf.

  • Failed Incorporation (Deletion Sequence): A significant earlier-eluting peak corresponding to the peptide without the Z-Arg(Boc)2-OH residue.

  • Side Products: The formation of δ-lactam from the protected arginine is a known side reaction.[2] This results in a neutral loss and a different charge state, which can often be resolved as a separate peak in the chromatogram.

A typical analytical run uses a C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).[3]

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Crude_Peptide Crude Peptide (Post-Cleavage) Dissolution Dissolve in Aqueous Acetonitrile (+ 0.1% TFA) Crude_Peptide->Dissolution Filtration Filter Sample (0.22 µm) Dissolution->Filtration Injection Inject onto C18 RP-HPLC Column Filtration->Injection Gradient_Elution Gradient Elution (Water/Acetonitrile + 0.1% TFA) Injection->Gradient_Elution UV_Detection UV Detection (214-220 nm) Gradient_Elution->UV_Detection Chromatogram Generate Chromatogram UV_Detection->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Purity_Calculation % Purity Calculation Peak_Integration->Purity_Calculation

Figure 1. HPLC workflow for peptide purity analysis.
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the successful incorporation of Z-Arg(Boc)2-OH by verifying the molecular weight of the synthesized peptide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques used.

Expected Results:

  • Successful Incorporation: The mass spectrum will show a peak corresponding to the theoretical mass-to-charge (m/z) ratio of the full-length peptide containing the Z-Arg(Boc)2-OH residue. The isotopic distribution of this peak should match the theoretical distribution.

  • Failed Incorporation (Deletion Sequence): A peak will be observed at a lower m/z value, with the mass difference corresponding to the mass of the Z-Arg(Boc)2-OH residue.

  • Incomplete Deprotection: If the Boc or Z groups are not fully removed during cleavage, peaks corresponding to the peptide with these protecting groups still attached will be visible at higher m/z values.

  • Tandem MS (MS/MS): For definitive sequence confirmation, the peptide ion can be fragmented. The resulting fragment ions (b- and y-ions) will reveal the amino acid sequence and confirm the position of the arginine residue.

MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis_ms Data Analysis Crude_Peptide_MS Crude or Purified Peptide Dissolution_MS Dissolve in Appropriate Solvent Crude_Peptide_MS->Dissolution_MS Mixing Mix with Matrix (MALDI) or Infuse (ESI) Dissolution_MS->Mixing Ionization Ionization (MALDI or ESI) Mixing->Ionization Mass_Analyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Mass_Spectrum Generate Mass Spectrum Detection->Mass_Spectrum Mass_Matching Match Observed m/z to Theoretical Mass Mass_Spectrum->Mass_Matching Sequence_Confirmation Sequence Confirmation (via MS/MS) Mass_Spectrum->Sequence_Confirmation Edman_Workflow cluster_sample_prep_edman Sample Preparation cluster_edman_sequencing Automated Sequencing Cycle cluster_data_analysis_edman Data Analysis Purified_Peptide Purified Peptide Immobilization Immobilize on PVDF Membrane Purified_Peptide->Immobilization Coupling 1. Coupling: N-terminus + PITC Immobilization->Coupling Cleavage 2. Cleavage: Release ATZ-Amino Acid Coupling->Cleavage Conversion 3. Conversion: ATZ to PTH-Amino Acid Cleavage->Conversion PTH_Analysis Identify PTH-Amino Acid (e.g., by HPLC) Conversion->PTH_Analysis Sequence_Determination Determine Sequence Cycle by Cycle PTH_Analysis->Sequence_Determination

References

Comparative Guide to HPLC Analysis of Peptides Synthesized with Z-Arg(Boc)2-OH.CHA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Z-Arg(Boc)2-OH.CHA with alternative arginine derivatives for solid-phase peptide synthesis (SPPS). It includes detailed experimental protocols for peptide synthesis and subsequent HPLC analysis, supported by quantitative data and workflow visualizations to aid researchers, scientists, and drug development professionals in making informed decisions for their synthesis strategies.

Comparison of Arginine Derivatives in Peptide Synthesis

The choice of protecting group for the arginine side chain is critical to prevent side reactions and ensure high purity of the final peptide. This compound is a derivative used in Boc-based solid-phase peptide synthesis. The guanidino group of arginine is protected by two benzyloxycarbonyl (Z) groups, and the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This strategy aims to minimize side reactions during synthesis. However, alternatives exist, each with distinct advantages and disadvantages.

Below is a comparative summary of commonly used arginine derivatives for peptide synthesis.

FeatureThis compoundBoc-Arg(Tos)-OHFmoc-Arg(Pbf)-OH
Synthesis Strategy Boc-SPPSBoc-SPPSFmoc-SPPS
Side Chain Protection Di-Benzyloxycarbonyl (Z)₂Tosyl (Tos)Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)
Cleavage Conditions Strong Acid (e.g., HF)Strong Acid (e.g., HF, TFMSA)[1]Mild Acid (e.g., TFA)[2]
Key Advantage Offers full protection of the arginine sidechain, which can be beneficial in specific applications requiring minimal side reactions at the guanidino group.[3]Well-established in Boc chemistry.Pbf group is more acid-labile than older sulfonyl-type protectors like Pmc and Mtr, making it ideal for the milder cleavage conditions of Fmoc-SPPS.[2]
Known Disadvantage Can be prone to δ-lactam formation during activation, leading to lower coupling efficiency.[2]The Tos group requires harsh HF cleavage, which can lead to side reactions. Can also lead to ornithine byproducts.[1]The most expensive of all protected proteinogenic amino acids, significantly increasing synthesis cost.[2]
Solubility Soluble in DMSO.Generally soluble in DMF for coupling reactions.Good solubility in standard SPPS solvents like DMF and NMP.[2]

Experimental Protocols

Boc Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a general cycle for incorporating an amino acid using the Boc strategy.

Workflow:

spss_workflow start_end start_end process process wash wash decision decision Start Start: Resin Swelling Deprotection 1. Boc Deprotection (TFA in DCM) Start->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Neutralization 2. Neutralization (DIEA in DCM/DMF) Wash2 Wash (DMF/DCM) Neutralization->Wash2 Coupling 3. Coupling (Z-Arg(Boc)2-OH + Activator) Wash3 Wash (DMF/DCM) Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Check Complete? Wash3->Check Next_AA Repeat Cycle for Next Amino Acid Check->Next_AA No Cleavage Final Cleavage & Deprotection (HF) Check->Cleavage Yes Next_AA->Deprotection End End: Purify Peptide Cleavage->End lactam_formation reactant reactant intermediate intermediate product product side_product side_product Arg Z-Arg(Boc)2-OH Activated Activated Ester (e.g., with HBTU/HATU) Arg->Activated Activation CoupledPeptide Desired Product: Coupled Peptide Activated->CoupledPeptide Desired Reaction: Coupling Lactam Side Product: δ-Lactam Formation Activated->Lactam Side Reaction: Intramolecular Cyclization PeptideResin Peptidyl-Resin (H2N-AA...-Resin)

References

Navigating the Complexities of Arginine Protection in Peptide Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide analysis, the choice of protecting group for arginine residues is a critical determinant of success in mass spectrometry. This guide provides an objective comparison of the mass spectrometric behavior of peptides containing di-benzyloxycarbonyl (di-Z) protected arginine against other common alternatives, supported by experimental data and detailed protocols to aid in methodological decisions.

The guanidinium group of arginine, with its high basicity, necessitates protection during solid-phase peptide synthesis (SPPS) to prevent undesirable side reactions. The benzyloxycarbonyl (Z) group, often employed as a di-Z protection strategy, offers certain advantages in synthesis. However, its performance and potential pitfalls in mass spectrometry (MS) are crucial considerations for accurate peptide characterization. This guide delves into the specifics of di-Z-arginine-containing peptides in MS, juxtaposing them with alternatives to inform experimental design and data interpretation.

Comparison of Arginine Protecting Groups in Mass Spectrometry

The selection of an arginine protecting group significantly influences ionization efficiency, fragmentation patterns, and the propensity for side reactions during MS analysis. Below is a summary of key performance aspects for di-Z-arginine and common alternatives.

Protecting GroupKey Mass Spectrometry CharacteristicsAdvantages in MSDisadvantages in MS
Di-Benzyloxycarbonyl (di-Z) - Can be retained post-synthesis for analysis of protected peptides.- Fragmentation may involve characteristic neutral losses of benzyl and benzyloxycarbonyl moieties.- Allows for the analysis of fully protected peptides, which can be useful in specific analytical workflows.- Increased mass can lower ionization efficiency.- Complex fragmentation patterns can complicate spectral interpretation.- Potential for signal suppression.
Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) - Typically removed during final cleavage.- If present, can lead to characteristic sulfonyl-containing fragment ions.- Generally provides clean spectra of deprotected peptides.- Well-established fragmentation patterns for peptides containing unprotected arginine.- Incomplete removal can lead to heterogeneous samples and complex spectra.- The Pbf group itself can fragment, adding complexity to MS/MS spectra.
Boc (tert-Butoxycarbonyl) - Readily cleaved under acidic conditions.- If retained, shows a characteristic neutral loss of isobutylene (56 Da).- Straightforward analysis of the deprotected peptide.- The lability of the Boc group can sometimes lead to in-source fragmentation.
NO₂ (Nitro) - Requires specific reduction conditions for removal.- Can influence ionization and fragmentation.- Stable under standard Fmoc-SPPS conditions.- The nitro group can be challenging to remove completely.- May lead to side reactions during ionization or fragmentation.

Experimental Data and Fragmentation Analysis

While direct comparative studies focusing solely on the mass spectrometric performance of di-Z-arginine are limited in publicly available literature, we can infer its behavior based on the known fragmentation of benzyloxycarbonyl-protected amines and the general principles of peptide fragmentation.

Expected Fragmentation of Di-Z-Arginine Peptides:

In tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID), peptides containing a di-Z-protected arginine residue are expected to exhibit fragmentation pathways involving the protecting group itself, in addition to the peptide backbone.

  • Neutral Losses: Characteristic neutral losses from the di-Z-arginine side chain are anticipated. These may include the loss of a benzyl group (C₇H₇, 91 Da), a benzyloxy group (C₇H₇O, 107 Da), or the entire benzyloxycarbonyl group (C₈H₇O₂, 135 Da). The observation of these neutral losses can be diagnostic for the presence of the Z-protecting group.

  • Backbone Fragmentation: The presence of the bulky and potentially charge-sequestering di-Z group can influence the efficiency of backbone fragmentation (b- and y-ions). The high proton affinity of the guanidinium group, even when protected, can direct fragmentation, potentially leading to a less complete series of sequence ions compared to peptides with an unprotected arginine.

Comparison with Pbf-Protected Arginine:

In contrast, peptides synthesized with Pbf protection are typically analyzed after the protecting group has been cleaved. The resulting mass spectra are those of the native peptide. The presence of an unprotected arginine residue, being a site of high proton affinity, often leads to charge localization on the arginine side chain. This can result in:

  • Enhanced Signal Intensity: Arginine-containing peptides often exhibit strong signals in positive ion mode ESI-MS.

  • Dominant y-type ions: Fragmentation of peptides with a C-terminal arginine often yields a prominent series of y-ions.

Experimental Protocols

For researchers aiming to analyze peptides with protected arginine residues, the following general LC-MS/MS protocol can be adapted.

LC-MS/MS Analysis of Protected Peptides

1. Sample Preparation:

  • Dissolve the protected peptide in a suitable solvent, such as acetonitrile (ACN) or a mixture of ACN and water.

  • The final concentration should be optimized for the instrument, typically in the range of 1-10 pmol/µL.

2. Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column is commonly used (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 30 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the protected peptide.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • MS1 Scan Range: m/z 300-2000.

  • MS/MS: Data-dependent acquisition (DDA) of the top 3-5 most intense precursor ions.

  • Collision Energy: A stepped or rolling collision energy based on the m/z and charge state of the precursor ion should be used to achieve optimal fragmentation.

Visualizing the Workflow

The general workflow for analyzing protected peptides by LC-MS/MS can be visualized as follows:

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide Protected Peptide Synthesis Dissolution Dissolution in LC-MS compatible solvent Peptide->Dissolution LC Reversed-Phase LC Separation Dissolution->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Precursor Ion Detection) ESI->MS1 MS2 MS2 Scan (Fragmentation and Product Ion Detection) MS1->MS2 Interpretation Spectral Interpretation (Fragmentation Analysis, Neutral Loss Identification) MS2->Interpretation logical_framework cluster_analysis_type Primary Analytical Goal cluster_choices Protecting Group Selection cluster_consequences Mass Spectrometry Considerations Start Start: Need to analyze an arginine-containing peptide Analysis_Goal Analyze fully protected peptide? Start->Analysis_Goal DiZ Use di-Z protection Analysis_Goal->DiZ Yes Other_PG Use cleavable protecting group (e.g., Pbf, Boc, NO₂) Analysis_Goal->Other_PG No DiZ_MS Expect: - Higher mass precursors - Potential signal suppression - Characteristic neutral losses - Complex fragmentation DiZ->DiZ_MS Other_PG_MS Expect: - Analysis of deprotected peptide - Cleaner spectra (if cleavage is complete) - Established fragmentation patterns - Potential for incomplete cleavage artifacts Other_PG->Other_PG_MS

A Comparative Guide: Z-Arg(Boc)2-OH.CHA vs. Boc-Arg(Tos)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate protected amino acids is a critical step in the successful synthesis of peptides. This guide provides a detailed comparison of two commonly used arginine derivatives, Z-Arg(Boc)2-OH.CHA and Boc-Arg(Tos)-OH, highlighting their respective advantages and disadvantages in peptide synthesis.

The strategic use of protecting groups on the reactive guanidino side chain of arginine is paramount to prevent side reactions and ensure high purity of the final peptide product. This comparison focuses on the chemical properties, performance in peptide synthesis, and potential side reactions associated with this compound and Boc-Arg(Tos)-OH.

Key Differences at a Glance

FeatureThis compoundBoc-Arg(Tos)-OH
α-Amino Protection Z (Benzyloxycarbonyl)Boc (tert-Butoxycarbonyl)
Side Chain Protection (Boc)2 (Di-tert-Butoxycarbonyl)Tos (Tosyl)
Primary Advantage Offers high protection of the guanidino group, potentially reducing side products in specific syntheses.Widely used in Boc-SPPS with well-established protocols.
Primary Disadvantage The (Boc)2 group can be prone to δ-lactam formation and may have limited stability in certain solvents.The Tosyl group can lead to side reactions, such as modification of tryptophan residues, during final cleavage.

Performance and Experimental Data

While direct head-to-head quantitative comparisons in identical peptide sequences are limited in published literature, experimental evidence suggests that the choice between these two derivatives can significantly impact synthesis outcomes.

In certain applications, such as the preparation of optically active aldehydes from arginine derivatives, the use of a fully protected guanidino group is crucial. In one such study, Boc-Arg(Z)2-OH was reported to produce good yields, whereas derivatives like Boc-Arg(Tos)-OH led mainly to byproducts.[1] This highlights the advantage of the di-Boc protection in preventing unwanted side reactions of the guanidino group in sensitive synthetic steps.

However, the di-Boc protection is not without its drawbacks. Studies, primarily in the context of Fmoc-based solid-phase peptide synthesis (SPPS), have indicated that the Fmoc-Arg(Boc)2-OH derivative is highly prone to the formation of δ-lactam, a common side reaction that can lead to truncated or modified peptides and reduced coupling efficiency.[2][3] One study reported a coupling efficiency of only 28% for Fmoc-Arg(Boc)2-OH due to rapid δ-lactam formation.[2][3] Furthermore, Fmoc-Arg(Boc)2-OH has shown limited stability in common SPPS solvents like N,N-dimethylformamide (DMF) over time.[2][3] While these findings are from Fmoc-based strategies, they raise important considerations for the stability and reactivity of the (Boc)2-protected guanidino group in any peptide synthesis strategy.

Conversely, Boc-Arg(Tos)-OH is a well-established reagent in Boc-SPPS.[4][5] The tosyl protecting group is stable to the repetitive acid treatments used for the removal of the Nα-Boc group. However, a known side reaction during the final, strong acid cleavage (e.g., with HF) is the potential for the released tosyl group to modify sensitive residues, particularly tryptophan.[4] This can be mitigated by the use of scavengers like thioanisole in the cleavage cocktail.[4]

Chemical Properties and Handling

Solubility:

  • Boc-Arg(Tos)-OH: This derivative generally exhibits good solubility in DMF and NMP, which are standard solvents for peptide synthesis.[6]

Stability:

  • This compound: The stability of the Z group is generally high under the acidic conditions used for Boc removal, allowing for orthogonal protection strategies. However, as mentioned, the (Boc)2 group on the side chain may have limited stability in some solvents over extended periods.[2][3]

  • Boc-Arg(Tos)-OH: The tosyl group is highly stable to the conditions of Boc-SPPS.

Experimental Protocols

Detailed, side-by-side comparative protocols are not available. However, the following sections outline general experimental procedures for the use of each derivative in Boc-SPPS.

General Protocol for Boc-SPPS using a Protected Arginine Derivative

This protocol outlines the key steps in a typical manual Boc-SPPS workflow. Automated synthesizers will follow a similar sequence of steps.

SPPS_Workflow start Start with Resin deprotection Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection neutralization Neutralization (e.g., 10% DIEA in DCM) deprotection->neutralization coupling Amino Acid Coupling (Protected Arg + Coupling Reagents in DMF/NMP) neutralization->coupling wash Wash (DCM and/or DMF/NMP) coupling->wash repeat Repeat for next amino acid wash->repeat repeat->deprotection Yes final_deprotection Final Cleavage and Side-Chain Deprotection repeat->final_deprotection No purification Purification (e.g., RP-HPLC) final_deprotection->purification end Final Peptide purification->end

Figure 1. General workflow for Boc-SPPS.

1. Resin Preparation:

  • Start with a suitable resin for Boc chemistry, such as Merrifield or PAM resin.

  • Swell the resin in an appropriate solvent, typically DCM, for 30-60 minutes.

2. Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes to remove the Nα-Boc protecting group.[7]

  • A pre-wash with the TFA solution for a few minutes is often performed.[7]

  • Wash the resin thoroughly with DCM to remove residual TFA.

3. Neutralization:

  • Neutralize the resulting trifluoroacetate salt on the resin by washing with a 10% solution of diisopropylethylamine (DIEA) in DCM until the resin is no longer acidic.[8]

  • Wash the resin again with DCM to remove excess base.

4. Amino Acid Coupling:

  • Dissolve the protected arginine derivative (either this compound or Boc-Arg(Tos)-OH) and a coupling agent (e.g., HBTU, HATU) in a suitable solvent (DMF or NMP).[4]

  • Add an activator base, such as DIEA, to the solution.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a negative ninhydrin test indicates complete coupling.

5. Washing:

  • After coupling, wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.

6. Repeat Cycle:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Final Cleavage and Side-Chain Deprotection:

  • This is a critical step where the choice of arginine derivative has a significant impact.

For Peptides Synthesized with this compound:

A two-step deprotection strategy is typically required due to the different labilities of the Z, Boc, and (Boc)2 groups.

Z_Arg_Deprotection start Peptide on Resin (Z-Arg(Boc)2 protection) step1 Step 1: Acidolysis (e.g., TFA-based cocktail) start->step1 Removes Boc and (Boc)2 groups step2 Step 2: Hydrogenolysis (e.g., H2, Pd/C) step1->step2 Removes Z group result Fully Deprotected Peptide step2->result

Figure 2. Deprotection strategy for Z-Arg(Boc)2-OH.

  • Step 1: Acidolysis: The peptide is cleaved from the resin and the Boc and di-Boc protecting groups are removed simultaneously using a strong acid cocktail. A common cocktail is TFA/H2O/TIS (95:2.5:2.5, v/v/v).[9] The Z group is stable to these conditions.

  • Step 2: Hydrogenolysis: After purification of the Z-protected peptide, the Z group is removed by catalytic hydrogenolysis (e.g., H2 gas with a Palladium on carbon catalyst).[10]

For Peptides Synthesized with Boc-Arg(Tos)-OH:

A single-step strong acid cleavage is typically sufficient.

Boc_Arg_Tos_Deprotection start Peptide on Resin (Boc-Arg(Tos) protection) cleavage Strong Acid Cleavage (e.g., HF or TFMSA-based cocktail) start->cleavage Simultaneously cleaves from resin and removes Tos group result Fully Deprotected Peptide cleavage->result

Figure 3. Deprotection strategy for Boc-Arg(Tos)-OH.

  • Strong Acid Cleavage: The peptide is cleaved from the resin and the tosyl group is removed using a very strong acid, most commonly anhydrous hydrogen fluoride (HF).[7][11] A typical HF cleavage cocktail includes HF and a scavenger such as anisole or thioanisole (to protect tryptophan) at 0°C for 1-2 hours.[4][7] Trifluoromethanesulfonic acid (TFMSA) is another strong acid that can be used, although it may not efficiently cleave the Arg(Tos) group.[7]

Conclusion

The choice between this compound and Boc-Arg(Tos)-OH is highly dependent on the specific requirements of the peptide synthesis.

This compound may be advantageous in syntheses where complete protection of the guanidino group is necessary to prevent side reactions, particularly in solution-phase synthesis or for the synthesis of complex, modified peptides. However, researchers should be cautious of the potential for δ-lactam formation and the limited stability of the di-Boc group, which could negatively impact coupling efficiency and overall yield in SPPS. The need for a two-step final deprotection process also adds complexity to the workflow.

Boc-Arg(Tos)-OH remains a robust and widely used choice for standard Boc-SPPS. Its major drawback is the potential for tosylation of sensitive residues like tryptophan during final cleavage, which can be managed with appropriate scavengers. The single-step deprotection protocol is a significant practical advantage.

For routine peptide synthesis using Boc-SPPS, Boc-Arg(Tos)-OH is often the more practical and cost-effective choice. However, for syntheses that are particularly sensitive to side reactions involving the guanidino group, the additional protection offered by This compound may justify the more complex deprotection strategy and the need for careful optimization to mitigate potential side reactions like δ-lactam formation.

Ultimately, the optimal choice will depend on the specific peptide sequence, the synthetic strategy employed, and the purity requirements of the final product. It is recommended to perform small-scale test syntheses to evaluate the performance of each derivative for a new and challenging peptide sequence.

References

A Comparative Analysis of Coupling Reagents for Z-Arg(Boc)2-OH.CHA in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate coupling reagent is a critical determinant for the successful synthesis of peptides. This is particularly true when incorporating sterically hindered and highly protected amino acids such as Z-Arg(Boc)2-OH.CHA. The choice of reagent directly impacts reaction efficiency, yield, purity of the final peptide, and the degree of racemization. This guide provides a comparative study of commonly employed coupling reagents for this purpose, supported by experimental data and detailed protocols.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent for Z-Arg(Boc)2-OH, which bears bulky Z and Boc protecting groups on its side chain, necessitates a careful balance of reactivity and the ability to suppress side reactions. The following table summarizes the performance of key coupling reagents based on critical parameters in peptide synthesis.

Coupling ReagentClassKey AdvantagesPotential DisadvantagesRacemization Suppression
HATU Aminium/Uronium SaltHigh reactivity, fast coupling kinetics, effective for hindered amino acids.[1]Can react with the unprotected N-terminus if used in excess, forming a guanidinium moiety.[1]Excellent, especially when compared to HBTU.[1]
HBTU Aminium/Uronium SaltVery efficient, fast reactions, by-products are generally soluble.[1]Can cause guanidinylation of the free amine if used in excess.[1]Good, further improved with the addition of HOBt.[1]
COMU Uronium Salt (Oxyma-based)Superior solubility, high coupling efficiency for bulky junctions, safer profile (non-explosive), by-products are water-soluble.[2][3]Stability in organic solvents can be a concern for prolonged automated synthesis.[2]Excellent, due to the OxymaPure backbone.[2][3]
DEPBT Phosphonium SaltRemarkably low racemization, particularly effective for easily epimerized amino acids like arginine derivatives.[1][4]Generally lower reactivity compared to aminium/uronium salts.Exceptional.[4]
DIC/OxymaPure Carbodiimide/AdditiveCost-effective, avoids side reactions associated with high base concentrations, OxymaPure is a non-explosive and highly effective alternative to HOBt.[5]Slower reaction rates compared to onium salts.Very good; OxymaPure is more effective than HOBt in suppressing racemization.[5][6]

Experimental Protocols

A crucial first step when using this compound is the conversion of the cyclohexylamine (CHA) salt to the free acid to enable the coupling reaction.

Conversion of this compound to the Free Acid

Materials:

  • This compound

  • Dichloromethane (DCM)

  • 10% aqueous solution of potassium bisulfate (KHSO4) or citric acid

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

Procedure:

  • Dissolve the this compound salt in dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and wash it three times with an equal volume of ice-cold 10% aqueous KHSO4 or citric acid solution to remove the cyclohexylamine.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the free acid as a foam or oil. The free acid should be used immediately without further purification.

General Peptide Coupling Protocol

This protocol is a general guideline and may require optimization based on the specific amino acid being coupled to the arginine derivative. The following is based on a solid-phase peptide synthesis (SPPS) approach.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Z-Arg(Boc)2-OH (free acid from the previous step)

  • Selected coupling reagent (e.g., HATU, HBTU, COMU, DEPBT, or DIC)

  • Additive (e.g., OxymaPure, if using DIC)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Pre-activation (for Onium Salts like HATU, HBTU, COMU):

    • Dissolve Z-Arg(Boc)2-OH (1.5-2.0 eq. relative to the resin loading) and the coupling reagent (1.45-1.95 eq.) in DMF.

    • Add the base (e.g., DIPEA, 3.0-4.0 eq.) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling:

    • Add the pre-activated solution to the resin-bound peptide.

    • Agitate the mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a ninhydrin test.

  • Procedure for DEPBT:

    • Dissolve Z-Arg(Boc)2-OH (1.5 eq.) and DEPBT (1.5 eq.) in DMF.

    • Add the base (e.g., DIPEA, 3.0 eq.).

    • Add this solution to the resin and agitate for 2-6 hours.

  • Procedure for DIC/OxymaPure:

    • Swell the resin in DMF.

    • In a separate vessel, dissolve Z-Arg(Boc)2-OH (2.0 eq.) and OxymaPure (2.0 eq.) in DMF.

    • Add this solution to the resin, followed by the addition of DIC (2.0 eq.).

    • Agitate the mixture for 2-6 hours at room temperature.

  • Washing:

    • After the coupling is complete (negative ninhydrin test), filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and finally with methanol (3x) to remove excess reagents and by-products.

Visualizing the Workflow and Logic

To better understand the peptide coupling process and the rationale behind reagent selection, the following diagrams are provided.

G General Peptide Coupling Workflow cluster_start Starting Materials cluster_activation Activation cluster_coupling Coupling Reaction cluster_product Product Z_Arg_Boc2_OH Z-Arg(Boc)2-OH (Free Acid) Activated_AA Activated Z-Arg(Boc)2-O-X Z_Arg_Boc2_OH->Activated_AA Peptide_Resin H2N-Peptide-Resin Coupling Peptide Bond Formation Peptide_Resin->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, COMU) Coupling_Reagent->Activated_AA Base Base (e.g., DIPEA) Base->Activated_AA Activated_AA->Coupling Dipeptide_Resin Z-Arg(Boc)2-NH-Peptide-Resin Coupling->Dipeptide_Resin

Caption: General workflow for the coupling of Z-Arg(Boc)2-OH to a resin-bound peptide.

G Coupling Reagent Selection Logic cluster_reagents Reagent Type cluster_outcomes Desired Outcomes Choice Choice of Coupling Reagent Onium Aminium/Uronium (HATU, COMU) Choice->Onium Phosphonium Phosphonium (DEPBT) Choice->Phosphonium Carbodiimide Carbodiimide (DIC/OxymaPure) Choice->Carbodiimide Yield High Yield Onium->Yield High Reactivity Purity High Purity Onium->Purity Guanidinylation Risk Phosphonium->Yield Moderate Reactivity NoRacemization Minimal Racemization Phosphonium->NoRacemization Low Epimerization Carbodiimide->Yield Slower Kinetics Carbodiimide->Purity Fewer Side Reactions

Caption: Logical considerations for selecting a coupling reagent for optimal outcomes.

References

Z vs. Pbf: A Comparative Guide to Protecting Group Stability in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the selection of appropriate protecting groups is paramount to achieving high yields and purity. This guide provides an objective comparison of two commonly employed protecting groups: the classic Benzyloxycarbonyl (Z) group and the more modern 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. We present a summary of their relative stabilities under various conditions, detailed experimental protocols for their cleavage, and a logical framework for their selection.

The strategic use of orthogonal protecting groups, which can be removed under distinct conditions without affecting others, is a cornerstone of modern peptide synthesis.[1][2] The Z and Pbf groups represent two different classes of protecting groups with distinct lability profiles, making them suitable for different synthetic strategies.

Data Presentation: Stability Comparison

The following table summarizes the relative stability of the Z and Pbf protecting groups under various chemical conditions. This data is compiled from a review of standard practices in peptide synthesis.[3][4][5][6]

ConditionZ (Benzyloxycarbonyl)Pbf (pentamethyldihydrobenzofuran-5-sulfonyl)Orthogonality
Strong Acid (e.g., TFA) Labile (cleavage with HBr/AcOH)[3]Labile (standard cleavage condition)[7][8]Not orthogonal
Weak Acid Generally StableGenerally Stable-
Strong Base (e.g., piperidine) Stable[4]StableOrthogonal to Fmoc deprotection
Catalytic Hydrogenolysis (H₂/Pd) Labile (standard cleavage condition)[3][9]StableOrthogonal

Experimental Protocols

Below are detailed methodologies for the cleavage of the Z and Pbf protecting groups.

Cleavage of the Z (Benzyloxycarbonyl) Group by Catalytic Hydrogenolysis

This protocol describes the removal of the Z group from a protected peptide in solution phase.

Materials:

  • Z-protected peptide

  • Palladium on carbon (10% Pd/C) catalyst

  • Methanol (MeOH) or other suitable solvent

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the Z-protected peptide in a suitable solvent such as methanol.

  • Carefully add 10% Palladium on carbon catalyst to the solution (typically 10-20% by weight relative to the peptide).

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the reaction mixture, either from a balloon or a pressurized hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within a few hours.[9]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the deprotected peptide.

Cleavage of the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) Group in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for the cleavage of the Pbf group from an arginine residue, concurrently with the cleavage of the peptide from the resin in Fmoc-based SPPS.[8][10]

Materials:

  • Peptidyl-resin with Pbf-protected arginine

  • Trifluoroacetic acid (TFA)

  • Scavengers: Triisopropylsilane (TIS) and Water (H₂O) are commonly used. For peptides containing tryptophan, 1,2-ethanedithiol (EDT) may be added.

  • Dichloromethane (DCM) for washing

  • Cold diethyl ether for precipitation

  • Centrifuge

Cleavage Cocktail (Reagent K is a common example, but a simpler cocktail is often sufficient):

  • 95% TFA

  • 2.5% Water

  • 2.5% Triisopropylsilane (TIS)

Procedure:

  • Wash the peptidyl-resin thoroughly with dichloromethane (DCM) to remove any residual DMF.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Prepare the cleavage cocktail fresh in a well-ventilated fume hood. For every 100 mg of resin, use approximately 1-2 mL of the cocktail.

  • Add the cleavage cocktail to the resin and allow the mixture to stand at room temperature with occasional swirling. The cleavage time can vary from 1 to 4 hours, depending on the number of arginine residues and the complexity of the peptide.[8] For peptides with multiple Arg(Pbf) residues, longer cleavage times may be necessary.[8]

  • After the desired time, filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate).

  • Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

Mandatory Visualization

The following diagram illustrates a decision-making workflow for selecting between the Z and Pbf protecting groups based on the synthetic strategy.

ProtectingGroupSelection start Start: Select Protecting Group Strategy synthesis_type Synthesis Type? start->synthesis_type sp_strategy Solid-Phase Strategy? synthesis_type->sp_strategy Solid-Phase use_z Use Z Group synthesis_type->use_z Solution-Phase orthogonal_needed Orthogonality to Fmoc/Boc needed? sp_strategy->orthogonal_needed Fmoc consider_alternatives Consider Alternative Protecting Groups sp_strategy->consider_alternatives Boc use_pbf Use Pbf Group (for Arginine) orthogonal_needed->use_pbf Yes orthogonal_needed->consider_alternatives No

References

A Researcher's Guide to Arginine Derivatives in Peptide Synthesis: A Comparative Review of Z-Arg(Boc)₂-OH·CHA

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of peptide synthesis, the incorporation of arginine residues presents a unique set of challenges due to the highly basic and nucleophilic nature of its guanidinium side chain. Protecting this functional group is crucial to prevent unwanted side reactions and ensure the desired peptide sequence is assembled with high fidelity. Among the arsenal of protected arginine derivatives available to chemists, Z-Arg(Boc)₂-OH·CHA has historically held a place in Boc-based solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of Z-Arg(Boc)₂-OH·CHA with other commonly used arginine derivatives, supported by available experimental data, to aid researchers in selecting the optimal building block for their synthetic strategy.

Performance Comparison of Arginine Derivatives

The choice of an arginine derivative significantly impacts coupling efficiency, the risk of racemization, and the occurrence of side reactions. Below is a comparative summary of Z-Arg(Boc)₂-OH·CHA and its common alternatives.

Arginine DerivativeNα-ProtectionSide-Chain ProtectionKey AdvantagesKey Disadvantages
Z-Arg(Boc)₂-OH·CHA Z (Benzyloxycarbonyl)(Boc)₂ (di-tert-butoxycarbonyl)- Suitable for Boc-SPPS.- Prone to δ-lactam formation.[1][2] - Requires strong acid (e.g., HF) for final deprotection.
Fmoc-Arg(Pbf)-OH FmocPbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)- Widely used in Fmoc-SPPS.[3][4] - Good balance of stability and acid lability for deprotection.[4]- Can exhibit steric hindrance.[4] - Susceptible to δ-lactam formation, especially in viscous solvents.[5]
Fmoc-Arg(Mtr)-OH FmocMtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl)- Acid-labile protecting group.- Less commonly used due to lower stability compared to Pbf.[4]
Fmoc-Arg(Pmc)-OH FmocPmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl)- Similar to Pbf but can be less sterically hindered.[4]- Can be more difficult to cleave than Pbf.
Boc-Arg(Tos)-OH BocTos (Tosyl)- Used in Boc-SPPS.- Can lead to byproducts in certain reactions.[6] - Prone to δ-lactam formation.[1][2]
Fmoc-Arg(NO₂)-OH FmocNO₂ (Nitro)- Shows a lower tendency for δ-lactam formation compared to (Boc)₂ and Pbf derivatives.[7]- Requires catalytic hydrogenation for deprotection, which can have side reactions.[7]

Experimental Data Summary

Side Reaction: δ-Lactam Formation

A significant side reaction during the activation of arginine derivatives is the intramolecular cyclization to form a δ-lactam, which terminates the peptide chain. Comparative studies have shown that the choice of protecting group plays a crucial role in the extent of this side reaction.

One study evaluated the quantity of δ-lactam generated during the synthesis of arginine-containing dipeptides using various protected arginine derivatives.[1][2] The results indicated that the use of a di-Boc protecting group on the guanidino side chain, as found in Fmoc-Arg(Boc)₂-OH, led to a greater degree of δ-lactam formation compared to other protecting groups.[1][2] While this study focused on the Fmoc Nα-protected version, the behavior of the side-chain protecting group is expected to be similar for the Z-protected analogue. The mixed anhydride coupling procedure was also found to induce more δ-lactam formation.[1][2]

A separate investigation comparing Fmoc-Arg(NO₂)-OH with Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Boc)₂-OH demonstrated that the NO₂ derivative had a lower propensity for δ-lactam formation.[7]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used method for chemically synthesizing peptides. The general cycle involves the following steps:

  • Resin Swelling: The solid support (resin) is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or N-butylpyrrolidone (NBP).

  • Nα-Deprotection: The protecting group on the N-terminus of the growing peptide chain is removed. For Boc-SPPS (using derivatives like Z-Arg(Boc)₂-OH·CHA), this is typically achieved with trifluoroacetic acid (TFA). For Fmoc-SPPS, a solution of piperidine in DMF is used.

  • Washing: The resin is washed thoroughly to remove excess deprotection reagent and byproducts.

  • Coupling: The next protected amino acid is activated and coupled to the deprotected N-terminus of the peptide chain. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as OxymaPure.[7]

  • Washing: The resin is washed again to remove excess reagents and byproducts.

  • Repeat: This cycle is repeated until the desired peptide sequence is assembled.

  • Cleavage and Final Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed. For peptides synthesized using Z-Arg(Boc)₂-OH·CHA, this typically requires strong acids like anhydrous hydrogen fluoride (HF).

Protocol for Assessing δ-Lactam Formation by HPLC

This protocol allows for the quantitative analysis of δ-lactam formation during the coupling of an arginine derivative.

  • Reaction Setup: The protected arginine derivative (e.g., Z-Arg(Boc)₂-OH·CHA), a coupling agent (e.g., DIC), and an additive (e.g., OxymaPure) are dissolved in a suitable solvent (DMF or NBP) to form the activation mixture.[7]

  • Coupling Reaction: This activation mixture is added to the resin-bound peptide with a free N-terminus. The reaction is allowed to proceed at a controlled temperature (e.g., 45°C).[7]

  • Sampling: Aliquots of the supernatant are taken at various time points (e.g., 0, 30, 60, and 120 minutes).[7]

  • Sample Preparation: The collected aliquots are diluted with a suitable solvent, such as acetonitrile (CH₃CN), to stop the reaction and prepare for analysis.[7]

  • HPLC Analysis: The samples are injected into a reverse-phase high-performance liquid chromatography (RP-HPLC) system. The amount of δ-lactam formed can be quantified by integrating the corresponding peak in the chromatogram.[7] The mobile phases typically consist of a gradient of acetonitrile in water with a small amount of trifluoroacetic acid.

Visualizing the Workflow

Logical Workflow for Selecting an Arginine Derivative

The selection of an appropriate arginine derivative is a critical decision in peptide synthesis planning. The following diagram illustrates the key considerations in this process.

Arginine_Derivative_Selection start Define Peptide Synthesis Strategy synthesis_type SPPS Chemistry? start->synthesis_type boc_chem Boc-SPPS synthesis_type->boc_chem Boc fmoc_chem Fmoc-SPPS synthesis_type->fmoc_chem Fmoc boc_derivative Select Boc-protected Arg (e.g., Z-Arg(Boc)2-OH·CHA, Boc-Arg(Tos)-OH) boc_chem->boc_derivative fmoc_derivative Select Fmoc-protected Arg (e.g., Fmoc-Arg(Pbf)-OH, Fmoc-Arg(NO2)-OH) fmoc_chem->fmoc_derivative considerations Consider: - Coupling efficiency - Racemization risk - Side reactions (δ-lactam) - Deprotection conditions boc_derivative->considerations fmoc_derivative->considerations final_choice Final Arginine Derivative Choice considerations->final_choice

Caption: Decision workflow for arginine derivative selection in peptide synthesis.

General Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram outlines the iterative steps involved in elongating a peptide chain on a solid support.

SPPS_Cycle start Start with Resin-Bound Amino Acid deprotection 1. Nα-Deprotection (TFA for Boc, Piperidine for Fmoc) start->deprotection wash1 2. Wash deprotection->wash1 coupling 3. Couple Activated Protected Amino Acid wash1->coupling wash2 4. Wash coupling->wash2 check_completion Check Coupling Completion? wash2->check_completion check_completion->deprotection Incomplete next_cycle Start Next Cycle check_completion->next_cycle Complete next_cycle->deprotection cleavage Final Cleavage and Deprotection next_cycle->cleavage After final residue

References

Safety Operating Guide

Proper Disposal of Z-Arg(Boc)2-OH.CHA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the safe and compliant disposal of Z-Arg(Boc)2-OH.CHA, a key reagent in peptide synthesis. Adherence to these protocols is critical to ensure personnel safety and environmental protection.

Key Disposal and Safety Data

Proper handling and disposal of chemical waste are paramount in a laboratory setting. The following table summarizes essential information for this compound.

ParameterInformationSource
Primary Disposal Method Burn in a chemical incinerator with an afterburner and scrubber.[1]
Alternative Disposal Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
Contaminated Packaging Dispose of as unused product.[1]
Environmental Precautions Do not let product enter drains.[1]
Personal Protective Equipment (PPE) Dust mask type N95 (US), Eyeshields, Gloves.[2]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the proper disposal of this compound from the point of generation to final disposal.

1. Waste Minimization:

  • Before beginning any experiment, plan to minimize the amount of this compound waste generated.[3] This can be achieved by carefully calculating the required quantities for your reaction.

2. Waste Collection and Segregation:

  • Solid Waste:

    • Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.), in a designated, properly labeled, and sealed waste container.[4]

    • The container should be made of a material compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name: "this compound".[4]

  • Liquid Waste:

    • Should this compound be in a solution, collect the liquid waste in a separate, leak-proof container.[4] Do not mix with other solvent waste streams unless compatibility has been verified.

  • Never dispose of this compound down the drain. [3]

3. Container Management:

  • Keep waste containers securely closed when not in use.[3]

  • Store the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[3]

4. Disposal Request and Pick-up:

  • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pick-up.[1][3]

  • Provide a complete and accurate description of the waste to the disposal service.

5. Emergency Procedures:

  • In case of a spill, avoid creating dust.[1]

  • Sweep up the spilled material and place it in a suitable, closed container for disposal.[1]

  • Ensure adequate ventilation.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation Point cluster_1 Immediate Actions cluster_2 Temporary Storage cluster_3 Final Disposal A This compound Waste Generated B Segregate Solid & Liquid Waste A->B Step 1 C Use Designated, Labeled Containers B->C Step 2 D Store in Satellite Accumulation Area C->D Step 3 E Keep Containers Closed D->E Step 4 F Contact EHS or Licensed Disposal Service E->F Step 5 G Arrange for Professional Disposal (Incineration) F->G Step 6

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Z-Arg(Boc)2-OH.CHA

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Z-Arg(Boc)2-OH.CHA. The following procedural guidance is designed to ensure safe operational use and disposal of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling to avoid potential health hazards. While the toxicological properties have not been thoroughly investigated, it is recommended to handle it as a potentially hazardous substance.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.

Table 1: Hazard Identification

Hazard TypeDescription
Acute Inhalation Toxicity May cause respiratory irritation.[1]
Skin Contact May cause irritation upon contact.
Eye Contact May cause irritation upon contact.
Ingestion May be harmful if swallowed.

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]To prevent inhalation of dust particles.
Eye Protection Safety glasses with side-shields or chemical goggles.To protect eyes from dust and splashes.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection Laboratory coat.To protect skin and personal clothing.

Step-by-Step Handling and Experimental Protocol

Adherence to the following procedural steps is crucial for the safe handling of this compound from receipt to disposal.

2.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.

2.2. Preparation for Use

  • Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1]

  • PPE Donning: Before handling, put on all required PPE as specified in Table 2.

2.3. Weighing and Dispensing

  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[1]

  • Weighing: Weigh the required amount in a fume hood on a tared weigh boat or appropriate container.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel.

2.4. In Case of a Spill

  • Evacuate: Evacuate personnel from the immediate spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Pick up and arrange disposal without creating dust. Sweep up and shovel the spilled material.[1]

  • Disposal: Keep the spilled material in a suitable, closed container for disposal.[1]

First Aid Measures

In the event of exposure, immediate action is critical.

Table 3: First Aid Procedures

Exposure RouteFirst Aid Instructions
Inhalation If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste material in a suitable, closed, and properly labeled container.

  • Disposal Route: Dispose of the waste material through a licensed professional waste disposal service.

  • Container Disposal: Dispose of contaminated packaging as unused product.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Receive Receive & Inspect Container Store Store in Cool, Dry, Ventilated Area Receive->Store DonPPE Don Required PPE (Gloves, Goggles, Lab Coat, Respirator) Store->DonPPE Weigh Weigh Compound (Avoid Dust) DonPPE->Weigh Exposure Exposure Occurs DonPPE->Exposure Transfer Transfer to Reaction Vessel Weigh->Transfer Spill Spill Occurs Weigh->Spill Clean Clean Work Area Transfer->Clean Transfer->Spill Waste Collect Waste in Labeled Container Clean->Waste Dispose Dispose via Licensed Waste Service Waste->Dispose Spill->Waste FirstAid Administer First Aid (See Table 3) Exposure->FirstAid

References

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